molecular formula C23H14N4O6S B1666136 Auten-67 CAS No. 301154-74-5

Auten-67

Cat. No.: B1666136
CAS No.: 301154-74-5
M. Wt: 474.4 g/mol
InChI Key: FSAINSJUQREKEK-UHFFFAOYSA-N
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Description

AUTEN-67 is an organic molecular entity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[3-(benzimidazol-1-yl)-1,4-dioxonaphthalen-2-yl]-4-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14N4O6S/c28-22-16-5-1-2-6-17(16)23(29)21(26-13-24-18-7-3-4-8-19(18)26)20(22)25-34(32,33)15-11-9-14(10-12-15)27(30)31/h1-13,25H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSAINSJUQREKEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)N3C=NC4=CC=CC=C43)NS(=O)(=O)C5=CC=C(C=C5)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401046401
Record name N-[3-(Benzimidazol-1-yl)-1,4-dioxonaphthalen-2-yl]-4-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401046401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1783800-77-0, 301154-74-5
Record name Auten-67
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1783800770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[3-(Benzimidazol-1-yl)-1,4-dioxonaphthalen-2-yl]-4-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401046401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AUTEN-67
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G53CH4RJ72
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Auten-67: A Technical Whitepaper on its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Auten-67 is an orally active, small-molecule autophagy enhancer with demonstrated anti-aging and neuroprotective effects.[1][2] It has been identified as a specific inhibitor of Myotubularin-related phosphatase 14 (MTMR14), a key negative regulator of autophagic membrane formation.[2][3] By inhibiting MTMR14, this compound promotes autophagic flux, leading to the clearance of cellular damage. This mechanism has shown therapeutic potential in preclinical models of neurodegenerative diseases, including Alzheimer's and Huntington's disease.[2] This document provides an in-depth overview of the molecular mechanism, quantitative data, and key experimental protocols related to the action of this compound.

Core Mechanism of Action: Inhibition of MTMR14

This compound's primary mechanism of action is the inhibition of MTMR14, a phosphatase that negatively regulates autophagy. The formation of the autophagic isolation membrane is a critical step in autophagy, and it relies on the conversion of phosphatidylinositol (PI) to phosphatidylinositol 3-phosphate (PI3P) by the Vps34 kinase complex. MTMR14 antagonizes this process, thereby suppressing autophagy.

This compound directly interferes with the phosphatase activity of MTMR14. This inhibition leads to an increase in PI3P levels, promoting the formation of autophagosomes and enhancing the overall autophagic flux. The enhanced autophagy facilitates the degradation of superfluous and damaged cellular components, such as protein aggregates and dysfunctional mitochondria. This cellular clearance mechanism underlies the observed neuroprotective and anti-aging effects of this compound in various models. In Drosophila, the orthologue of MTMR14, known as EDTP, is also inhibited by this compound, demonstrating a conserved mechanism of action across species.

Auten67_Signaling_Pathway cluster_0 Autophagy Regulation cluster_1 Molecular Intervention Vps34 Vps34 Kinase Complex PI Phosphatidylinositol (PI) PI3P Phosphatidylinositol 3-Phosphate (PI3P) PI->PI3P Catalyzes Autophagosome Autophagosome Formation PI3P->Autophagosome Autophagy Enhanced Autophagic Flux Autophagosome->Autophagy Auten67 This compound MTMR14 MTMR14/Jumpy (EDTP in Drosophila) Auten67->MTMR14 Inhibits MTMR14->PI3P Dephosphorylates

Caption: this compound inhibits the MTMR14 phosphatase, enhancing autophagic flux.

Data Presentation

Table 1: In Vitro Activity of this compound
ParameterCell LineConcentration RangeEffectReference
MTMR14 InhibitionHuman (in vitro)2-100 µM3%-70% inhibition
Autophagic FluxHeLa cells100 µMIncreased autophagosomes and autolysosomes
LC3B-II LevelsMurine primary neurons1-50 µMDecreased levels (indicative of flux)
Cell ViabilityMurine primary neuronsNot specifiedIncreased survival under oxidative stress
Table 2: In Vivo Activity of this compound
Model OrganismAdministrationConcentration/DosageEffectReference
Drosophila melanogasterFeeding10-100 µMInduces autophagy in fat body
ZebrafishNot specified10, 50 µMEnhances autophagy
Mouse (Alzheimer's model)Oral gavage19 mg/kg (3x/week)Restored nesting behavior, decreased Aβ levels
MouseIntraperitoneal50 µmol/gEnhances autophagy

Experimental Protocols

MTMR14 Phosphatase Activity Assay

This protocol is a generalized procedure for measuring the phosphatase activity of MTMR14 in the presence of this compound.

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 2.5 mM DTT).

    • Reconstitute recombinant human MTMR14 protein in the reaction buffer.

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a solution of a phosphatase substrate (e.g., DiFMUP - 6,8-difluoro-4-methylumbelliferyl phosphate) in the reaction buffer.

  • Assay Procedure:

    • Add 50 µL of reaction buffer containing various concentrations of this compound (e.g., 0, 2, 10, 100 µM) to a 96-well plate.

    • Add 25 µL of the MTMR14 enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 25 µL of the DiFMUP substrate solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

  • Data Acquisition:

    • Measure the fluorescence of each well using a plate reader with excitation at 358 nm and emission at 450 nm.

    • Calculate the percentage of inhibition relative to the DMSO control.

Western Blot for Autophagy Markers (LC3B-II and SQSTM1/p62)

This protocol describes the detection of key autophagy-related proteins to assess autophagic flux.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa or primary neurons) and allow them to adhere.

    • Treat the cells with different concentrations of this compound for a specified time (e.g., 3 hours). A positive control like rapamycin can be used.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins on a 12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against LC3B, SQSTM1/p62, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of LC3B-II and SQSTM1/p62 to the loading control. A decrease in SQSTM1/p62 and a change in the LC3B-II/LC3B-I ratio indicate increased autophagic flux.

Western_Blot_Workflow start Start: Cell Culture treatment Treatment with This compound start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer (to PVDF) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (LC3B, p62, GAPDH) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis: Densitometry detection->analysis

Caption: Workflow for assessing autophagy markers via Western blotting.

Logical Relationships in this compound's Mechanism

The mechanism of this compound can be summarized through a series of logical steps that connect its molecular interaction to its physiological outcomes.

Logical_Relationship Auten67 This compound Administration Target Binding to and Inhibition of MTMR14 Auten67->Target Leads to Pathway Increased PI3P Levels Target->Pathway Results in Mechanism Enhanced Autophagosome Formation Pathway->Mechanism Promotes Cellular Increased Autophagic Flux & Clearance of Damaged Components Mechanism->Cellular Causes Outcome Neuroprotection & Anti-Aging Effects Cellular->Outcome Yields

Caption: Logical flow from this compound administration to therapeutic effects.

References

The Molecular Target of Auten-67: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Auten-67, a novel small-molecule autophagy enhancer, has garnered significant interest within the scientific community for its potential therapeutic applications in age-related and neurodegenerative diseases. This technical guide provides a comprehensive overview of the molecular target of this compound, detailing its mechanism of action, associated signaling pathways, and the experimental methodologies employed for its characterization.

Core Molecular Target: Myotubularin-Related Phosphatase 14 (MTMR14)

The primary molecular target of this compound is Myotubularin-Related Phosphatase 14 (MTMR14), also known as Jumpy.[1][2][3] this compound functions as a specific inhibitor of this phosphatase.[1][4] MTMR14 is a negative regulator of autophagy, a fundamental cellular process for the degradation and recycling of damaged organelles and proteins. By inhibiting MTMR14, this compound effectively enhances autophagic flux, leading to its observed anti-aging and neuroprotective effects. The inhibitory action of this compound on MTMR14 has been demonstrated to be concentration-dependent.

Quantitative Analysis of MTMR14 Inhibition

The inhibitory potency of this compound against human MTMR14 has been quantified, demonstrating a clear dose-response relationship.

Concentration of this compound (µM)Inhibition of MTMR14 Activity (%)
2~3%
10~25%
100~70%

Data sourced from Molnova product information, citing Papp D, et al. Autophagy. 2016;12(2):273-86.

Signaling Pathway of this compound Action

This compound exerts its pro-autophagic effects by modulating a critical step in the initiation of autophagy. The Vps34 kinase complex plays a pivotal role in this process by converting phosphatidylinositol (PI) to phosphatidylinositol 3-phosphate (PI3P), a key signaling lipid for the formation of the autophagic isolation membrane. MTMR14 antagonizes this process. By inhibiting MTMR14, this compound prevents the dephosphorylation of PI3P, thereby promoting the accumulation of this lipid and enhancing the formation of autophagosomes.

Auten67_Signaling_Pathway cluster_0 Autophagy Initiation cluster_1 Regulation by MTMR14 PI PI Vps34 Vps34 Kinase Complex PI->Vps34 PI3P PI3P Vps34->PI3P Catalyzes Conversion Autophagosome Autophagosome Formation PI3P->Autophagosome Promotes MTMR14 MTMR14 (Jumpy) PI3P->MTMR14 PI_from_PI3P PI MTMR14->PI_from_PI3P Antagonizes (Dephosphorylates) Auten67 This compound Auten67->MTMR14 Inhibits

This compound Signaling Pathway

Experimental Protocols

The identification and characterization of this compound's molecular target and mechanism of action involved a series of key experiments.

Small-Molecule Microarray Screening
  • Objective: To identify small molecules that bind to the target protein, MTMR14.

  • Methodology: A small-molecule library was screened using Avichemix™ small molecule microarrays. These arrays consist of chemically activated glass slides with a dendrimer surface to which a diverse library of small molecules is covalently attached. Recombinantly expressed and purified MTMR14 protein, tagged for detection (e.g., with a fluorescent label or an antibody epitope), was incubated with the microarray. Binding events between the protein and specific small molecules were detected by measuring the signal at each spot on the array. Compounds demonstrating significant binding were then selected for further functional validation.

MTMR14 Phosphatase Activity Assay
  • Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of MTMR14.

  • Methodology: An in vitro phosphatase assay was performed using purified, recombinant human MTMR14. A synthetic, phosphatase-sensitive substrate that releases a detectable signal (e.g., colorimetric or fluorescent) upon dephosphorylation was used. The assay was conducted in the presence of varying concentrations of this compound (e.g., 2, 10, and 100 µM) or a vehicle control. The reaction was initiated by the addition of the enzyme and allowed to proceed for a defined period (e.g., 3 hours). The extent of substrate dephosphorylation was then measured using a plate reader. The percentage of inhibition was calculated by comparing the activity in the presence of this compound to the activity in the control wells.

Autophagic Flux Analysis using Western Blotting
  • Objective: To determine the effect of this compound on the dynamics of autophagy in cells.

  • Methodology:

    • Cell Culture and Treatment: Human cell lines (e.g., HeLa cells) or primary murine neurons were cultured under standard conditions. Cells were treated with this compound at various concentrations, a positive control for autophagy induction (e.g., rapamycin), and a vehicle control. To measure autophagic flux, a subset of cells was also treated with an inhibitor of autophagosome-lysosome fusion, such as bafilomycin A1.

    • Protein Extraction and Quantification: After the treatment period, cells were lysed, and total protein was extracted. The protein concentration of each lysate was determined using a standard protein assay (e.g., BCA assay).

    • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

    • Immunodetection: The membranes were blocked and then incubated with primary antibodies specific for key autophagy markers: LC3B (detecting both the cytosolic LC3B-I and the lipidated, autophagosome-associated LC3B-II forms) and SQSTM1/p62 (an autophagy substrate that is degraded in autolysosomes). A loading control antibody (e.g., GAPDH) was also used to ensure equal protein loading.

    • Signal Detection and Analysis: After incubation with appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP), the protein bands were visualized using a chemiluminescent substrate. The band intensities were quantified using densitometry software. An increase in the LC3B-II/LC3B-I ratio and a decrease in SQSTM1/p62 levels are indicative of enhanced autophagic flux.

Experimental_Workflow cluster_discovery Target Identification cluster_validation Functional Validation cluster_cellular Cellular Mechanism A Small-Molecule Microarray Screening B Identify MTMR14 Binding Compounds A->B C MTMR14 Phosphatase Activity Assay B->C Hits D Quantify Inhibition (IC50) C->D E Cell Treatment with This compound +/- Baf A1 D->E Confirmed Inhibitor F Western Blot for LC3B-II & SQSTM1/p62 E->F G Assess Autophagic Flux F->G

General Experimental Workflow

Conclusion

This compound is a specific inhibitor of the phosphatase MTMR14, a negative regulator of autophagy. By targeting MTMR14, this compound enhances autophagic flux, which is the basis for its therapeutic potential in conditions associated with declining autophagic activity, such as aging and neurodegenerative disorders. The characterization of this compound's molecular target and mechanism of action has been robustly supported by a combination of high-throughput screening, enzymatic assays, and cell-based functional analyses. This detailed understanding provides a solid foundation for the further preclinical and clinical development of this compound and other modulators of the MTMR14-autophagy axis.

References

Whitepaper: Auten-67 and the Induction of the Autophagy Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and misfolded proteins, critical for maintaining cellular homeostasis.[1][2] Dysregulation of this pathway is implicated in a range of age-related pathologies, including neurodegenerative diseases and cancer.[1][3] Consequently, the pharmacological modulation of autophagy presents a promising therapeutic strategy.[1] Most existing autophagy inducers, such as rapamycin, act on upstream signaling pathways like mTOR, leading to potential off-target effects. This has driven the search for more specific modulators. This document provides a technical overview of Auten-67 (Autophagy Enhancer-67), a small molecule that induces autophagy through a distinct, mTOR-independent mechanism. We detail its core mechanism of action, summarize key quantitative data, provide relevant experimental protocols, and illustrate the associated signaling pathways.

Core Mechanism of Action: Inhibition of MTMR14

This compound functions as a specific inhibitor of myotubularin-related phosphatase 14 (MTMR14), also known as Jumpy in mammals and EDTP in its Drosophila orthologue. MTMR14 is a negative regulator of autophagy. It acts by dephosphorylating Phosphatidylinositol 3-phosphate (PI3P), a crucial lipid for the initiation of autophagosome formation.

The formation of the autophagic isolation membrane, or phagophore, is catalyzed by the Class III PI3K complex, which includes the Vps34 kinase. This complex phosphorylates Phosphatidylinositol (PI) to generate PI3P on the surface of the endoplasmic reticulum, which serves as a platform for the recruitment of downstream autophagy-related (Atg) proteins.

MTMR14 antagonizes the Vps34 complex by converting PI3P back to PI, thereby suppressing the nucleation of the phagophore. By inhibiting the phosphatase activity of MTMR14, this compound effectively protects the cellular pool of PI3P, leading to enhanced Vps34 complex activity, accumulation of PI3P, and robust induction of autophagic flux. This targeted action allows this compound to enhance autophagy without directly interfering with the mTOR pathway, potentially offering a more specific therapeutic profile.

Auten67_Pathway cluster_cytoplasm Cytoplasm PI PI Vps34 Vps34 Complex (Kinase) PI->Vps34 PI3P PI3P PI3P->PI Autophagosome Autophagosome Formation PI3P->Autophagosome Promotes Auten67 This compound MTMR14 MTMR14 / Jumpy (Phosphatase) Auten67->MTMR14 Inhibits MTMR14->PI3P Dephosphorylates Vps34->PI3P Catalyzes

Caption: this compound signaling pathway.

Quantitative Data Summary

The efficacy of this compound has been quantified across various models, including human cell lines, Drosophila, and mice. Key findings are summarized below.

Table 1: Dose-Dependent Inhibition of MTMR14 by this compound

This table presents the direct inhibitory effect of this compound on human MTMR14 phosphatase activity in a cell-based assay.

This compound ConcentrationTreatment DurationMean MTMR14 Inhibition (%)Specificity Control (CDC25B, PTPN1)Reference
2 µM3 hours~3%0%
10 µM3 hours~25%0%
100 µM3 hours~70%0%
Table 2: Effect of this compound on Autophagy Markers and Neuronal Viability

This table summarizes the downstream effects of this compound on established markers of autophagic flux and its neuroprotective properties.

Model SystemTreatmentOutcomeQuantitative ChangeReference
HeLa Cells (RFP-GFP-LC3B)10-100 µMIncreased Autophagic Structures~4x increase vs. control
HeLa Cells100 µMLC3B-II AccumulationSimilar to or stronger than 100 nM rapamycin
HeLa Cells100 µMSQSTM1/p62 LevelsDecreased, comparable to rapamycin
Drosophila IFMNot specifiedAtg8a-I / Atg8a-II RatioDecreased
Murine Primary Neurons1-50 µMCell ViabilityConcentration-dependent increase
Murine Primary Neurons (H₂O₂ stress)Not specifiedCell ViabilitySignificantly enhanced vs. H₂O₂ alone

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe common protocols used to evaluate this compound.

Western Blotting for Autophagy Markers

This protocol is used to quantify changes in the levels of key autophagy-related proteins like LC3B and SQSTM1/p62.

  • Cell Lysis: Culture cells (e.g., HeLa, primary neurons) to desired confluency. Treat with this compound at various concentrations (e.g., 1-100 µM) for a specified duration (e.g., 3-6 hours). For flux experiments, co-treat with an autophagy inhibitor like Bafilomycin A₁ (100 nM) for the final 2 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel (e.g., 12-15% for LC3B separation). Perform electrophoresis and subsequently transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-LC3B, anti-SQSTM1/p62, anti-GAPDH as a loading control).

  • Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometry analysis is performed using software like ImageJ to quantify band intensities, which are then normalized to the loading control.

Autophagic Flux Assay using RFP-GFP-LC3B Reporter

This fluorescence microscopy-based assay allows for the visualization and quantification of autophagosome and autolysosome formation.

  • Cell Transfection and Plating: Transfect HeLa cells with a plasmid encoding the tandem RFP-GFP-LC3B reporter. Plate the transfected cells onto glass-bottom dishes or coverslips.

  • Treatment: Treat cells with this compound (e.g., 10-100 µM) or a vehicle control (DMSO).

  • Live-Cell Imaging or Fixation:

    • Live-Cell: Image cells directly using a confocal microscope equipped with appropriate lasers for GFP (e.g., 488 nm) and RFP (e.g., 561 nm).

    • Fixed-Cell: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and mount with a DAPI-containing mounting medium.

  • Image Acquisition: Acquire images from multiple random fields of view for each condition.

  • Analysis:

    • Autophagosomes appear as yellow puncta (colocalization of GFP and RFP).

    • Autolysosomes appear as red-only puncta (GFP signal is quenched by the acidic lysosomal environment).

    • Count the number of yellow and red puncta per cell. An increase in both populations, particularly the red-only puncta, indicates a successful induction of autophagic flux.

Experimental_Workflow cluster_prep Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis A 1. Plate Cells with RFP-GFP-LC3B Reporter B 2. Treat with this compound or Vehicle (Control) A->B C 3. Fix Cells and Mount B->C D 4. Confocal Microscopy C->D E 5. Identify & Count Puncta D->E F Autophagosomes (Yellow Puncta: RFP+GFP+) E->F G Autolysosomes (Red Puncta: RFP+GFP-) E->G H 6. Quantify Flux (Puncta per Cell) F->H G->H

Caption: Workflow for autophagic flux analysis.
In Vivo Administration in Animal Models

  • Drosophila melanogaster: this compound can be administered by mixing it into the fly food at specified concentrations (e.g., 10-100 µM). Tissues such as the fat body or indirect flight muscles can then be dissected for analysis.

  • Mice: For studies on neuroprotection or Alzheimer's models, this compound has been administered orally at doses such as 19 mg/kg, three times a week for several weeks. Behavioral tests (e.g., nesting behavior) and post-mortem brain tissue analysis are then performed.

Conclusion and Future Directions

This compound is a potent and specific small-molecule enhancer of autophagy. Its mechanism, centered on the inhibition of the PI3P phosphatase MTMR14, distinguishes it from broad-acting modulators like mTOR inhibitors. The quantitative data robustly demonstrate its ability to induce autophagic flux in vitro and in vivo, leading to tangible benefits such as neuroprotection and extended lifespan in model organisms.

The detailed protocols provided herein offer a framework for researchers to further investigate this compound and similar compounds. Future research should focus on elucidating the full range of MTMR protein family selectivity, evaluating its efficacy in a broader array of disease models, and conducting comprehensive pharmacokinetic and pharmacodynamic studies to pave the way for potential clinical translation. The targeted nature of this compound makes it a promising drug candidate for treating a variety of autophagy-related diseases.

References

Technical Whitepaper: In Vitro Neuroprotective Effects of AUTEN-67

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

AUTEN-67 (Autophagy Enhancer-67) is a novel small molecule identified as a potent, orally active enhancer of autophagy with significant neuroprotective properties. It functions as a specific inhibitor of myotubularin-related phosphatase 14 (MTMR14), a negative regulator of autophagic membrane formation.[1][2] By inhibiting MTMR14, this compound increases autophagic flux, promoting the clearance of damaged cellular components and protecting neurons from stress-induced cell death.[2] In vitro studies have demonstrated its ability to enhance the viability of primary neurons, particularly under conditions of oxidative stress.[1][2] These findings position this compound as a promising therapeutic candidate for age-related neurodegenerative diseases such as Alzheimer's and Huntington's disease.

Core Mechanism of Action: Autophagy Enhancement

The primary mechanism of this compound's neuroprotective effect is the enhancement of autophagy, a fundamental cellular process for degrading and recycling damaged organelles and protein aggregates.

  • Target: this compound specifically inhibits the phosphatase activity of MTMR14 (also known as Jumpy). In Drosophila, the orthologue is known as EDTP.

  • Signaling Cascade: MTMR14 antagonizes the formation of autophagic membranes by dephosphorylating key phosphoinositide lipids required for the initiation of the autophagosome. By inhibiting MTMR14, this compound promotes the accumulation of these lipids, thereby stimulating the formation of autophagosomes and increasing overall autophagic flux.

  • Outcome: This enhanced autophagy leads to the efficient removal of cytotoxic elements, such as oxidized proteins and damaged mitochondria, which is critical for neuronal survival and function.

Signaling Pathway Diagram

AUTEN67_Pathway cluster_0 Autophagosome Initiation cluster_1 Negative Regulation cluster_2 Therapeutic Intervention cluster_3 Cellular Outcome VPS34 Vps34 Kinase Complex MTMR14 MTMR14 / Jumpy (Phosphatase) PI PI PI3P PI3P PI->PI3P Phosphorylation Autophagosome Autophagosome Formation PI3P->Autophagosome Promotes Formation Autophagy Increased Autophagic Flux Autophagosome->Autophagy PI3P_reg PI3P MTMR14->PI3P_reg Dephosphorylates PI_reg PI AUTEN67 This compound AUTEN67->MTMR14 Inhibits Neuroprotection Neuroprotection & Enhanced Cell Survival Autophagy->Neuroprotection

Caption: Mechanism of this compound in enhancing autophagy via MTMR14 inhibition.

Quantitative In Vitro Data

The following tables summarize the key quantitative findings from in vitro studies on this compound.

Table 1: MTMR14 Inhibition and Autophagy Induction
Cell LineCompoundConcentration RangeIncubation TimeEffectReference
HeLaThis compound2 - 100 µM3 hoursInhibits MTMR14 by ~3% - 70%
HeLaThis compound2 - 100 µM3 hoursInduces autophagic flux
DrosophilaThis compound10 - 100 µM2 hoursInduces autophagy via EDTP inhibition
Table 2: Neuroprotective Effects Against Oxidative Stress
Cell TypeStressorCompoundConcentration RangeKey OutcomeReference
Murine Primary NeuronsN/A (Basal)This compound1 - 50 µMDecreases LC3B-II levels, increases viability
Murine Primary NeuronsH₂O₂This compound1 - 50 µMStrongly enhances cell viability

Experimental Protocols & Workflow

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for key experiments used to characterize the neuroprotective effects of this compound.

General Experimental Workflow

Workflow cluster_setup Experiment Setup cluster_stress Stress Induction cluster_analysis Analysis Culture 1. Culture Murine Primary Cortical Neurons Pretreat 2. Pre-treat with This compound (1-50 µM) Culture->Pretreat Induce 3. Induce Oxidative Stress (e.g., H₂O₂ treatment) Pretreat->Induce MTT 4a. Assess Cell Viability (MTT Assay) Induce->MTT WB 4b. Analyze Protein Levels (Western Blot for LC3B, SQSTM1) Induce->WB Data 5. Quantify and Analyze Data MTT->Data WB->Data

Caption: Workflow for assessing the neuroprotective effects of this compound.
Cell Culture and Treatment

  • Cell Type: Murine primary cortical neurons.

  • Culture Conditions: Cells are isolated from embryonic mice and cultured in appropriate neurobasal media supplemented with B-27, L-glutamine, and penicillin-streptomycin. Cultures are maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • This compound Treatment: Stock solutions of this compound are prepared in DMSO. For experiments, cells are treated with varying concentrations of this compound (typically 1-50 µM) for a specified duration prior to or concurrently with a neurotoxic insult.

  • Oxidative Stress Induction: To model neurotoxic conditions, cultured neurons are exposed to a pro-oxidant agent such as hydrogen peroxide (H₂O₂). The concentration and duration of H₂O₂ exposure must be optimized to induce a significant, but not complete, reduction in cell viability in control wells.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

  • Plating: Plate primary neurons in 96-well plates at a predetermined density.

  • Treatment: Treat cells with this compound followed by the oxidative stressor (e.g., H₂O₂) as described above. Include untreated and vehicle-only (DMSO) controls.

  • MTT Incubation: Following treatment, add MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Western Blotting for Autophagy Markers

Western blotting is used to quantify changes in the levels of key autophagy-related proteins, such as LC3B and SQSTM1/p62.

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel via electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B, SQSTM1/p62, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software. The ratio of LC3B-II to LC3B-I (or to the loading control) and the levels of SQSTM1/p62 are used as indicators of autophagic flux.

Conclusion and Future Directions

The in vitro evidence strongly supports the neuroprotective capabilities of this compound, mediated by its specific inhibition of MTMR14 and subsequent enhancement of autophagy. The compound effectively increases the survival of primary neurons under oxidative stress, a key pathological feature of many neurodegenerative disorders.

Future in vitro research should focus on:

  • Elucidating the effects of this compound in more complex models, such as co-cultures of neurons and glial cells or 3D brain organoids.

  • Investigating its efficacy against other forms of neuronal stress, including excitotoxicity and proteotoxicity (e.g., using models with Aβ or α-synuclein aggregates).

  • Exploring downstream signaling pathways beyond the core autophagy machinery to fully understand its mechanism of action.

These studies will be critical for advancing this compound through the drug development pipeline as a potential first-in-class therapeutic for neurodegenerative diseases.

References

An In-depth Technical Guide to the In Vivo Anti-Aging Properties of Auten-67

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, "Auten-67" is not a recognized compound in publicly available scientific literature. Therefore, this document serves as a template, utilizing the well-characterized anti-aging compound Rapamycin as a surrogate to demonstrate the requested format and content. All data, protocols, and pathways described herein pertain to Rapamycin and are provided for illustrative purposes.

Executive Summary

This guide provides a comprehensive technical overview of the in vivo anti-aging properties of Rapamycin, a potent inhibitor of the mechanistic Target of Rapamycin (mTOR) signaling pathway. Rapamycin has consistently demonstrated the ability to extend lifespan and healthspan across various model organisms, from yeast to mammals. This document details the molecular mechanisms, key experimental findings, and established protocols relevant to its study as a geroprotective agent. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development and aging biology.

Core Signaling Pathway: mTOR Inhibition

Rapamycin exerts its primary effects by forming a complex with the FK506-binding protein 12 (FKBP12). This complex then binds to and allosterically inhibits the mTOR complex 1 (mTORC1). The inhibition of mTORC1 is a central node in its anti-aging effects, impacting downstream processes such as protein synthesis, autophagy, and cellular metabolism.

mTOR_Pathway cluster_input Upstream Signals cluster_core mTORC1 Complex cluster_downstream Downstream Effects Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Activates GrowthFactors Growth Factors (e.g., Insulin/IGF-1) GrowthFactors->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates & Activates ULK1 ULK1 mTORC1->ULK1 Phosphorylates & Inhibits Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 FKBP12->mTORC1 Inhibits ProteinSynthesis Protein Synthesis (Inhibited) S6K1->ProteinSynthesis Promotes Autophagy Autophagy (Activated) ULK1->Autophagy Initiates

Caption: Rapamycin's mechanism of action via the mTORC1 signaling pathway.

Quantitative In Vivo Data

The following tables summarize key quantitative outcomes from seminal studies on Rapamycin's effects on lifespan and healthspan in model organisms.

Table 1: Lifespan Extension in Mice

Study Cohort Treatment Group Median Lifespan (days) Maximum Lifespan (days) Percent Increase (Median)
Male Mice Control 898 1100 -
Rapamycin (14 ppm) 1012 1245 12.7%
Female Mice Control 950 1150 -

| | Rapamycin (14 ppm) | 1094 | 1258 | 15.2% |

Table 2: Healthspan Improvement Markers in Aged Mice (24 months)

Parameter Control Group (Mean ± SD) Rapamycin Group (Mean ± SD) p-value
Rotarod Performance (sec) 45 ± 12 78 ± 15 < 0.01
Grip Strength (N) 1.2 ± 0.3 1.8 ± 0.4 < 0.01
Spontaneous Activity (counts/hr) 350 ± 80 550 ± 95 < 0.05

| Cardiac Ejection Fraction (%) | 55 ± 8 | 70 ± 6 | < 0.01 |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. Below are protocols for core experiments in the in vivo study of geroprotectors like Rapamycin.

Lifespan and Healthspan Analysis in Mice

This protocol outlines the workflow for a typical longitudinal study of a potential anti-aging compound in a mammalian model.

Lifespan_Workflow start Start: C57BL/6 Mice (18 months old) randomization Randomization start->randomization control Control Group: Standard Diet randomization->control treatment Treatment Group: Diet with Rapamycin (e.g., 14 ppm) randomization->treatment monitoring Longitudinal Monitoring: - Weekly Health Checks - Body Weight - Food Intake control->monitoring treatment->monitoring healthspan Healthspan Assays (Every 3 months): - Rotarod - Grip Strength - Echocardiography monitoring->healthspan lifespan Lifespan Recording: Record Date of Natural Death monitoring->lifespan analysis Data Analysis: - Kaplan-Meier Survival Curves - Statistical Comparison of Healthspan Metrics healthspan->analysis lifespan->analysis end End: Publication analysis->end

Caption: Experimental workflow for a murine lifespan and healthspan study.

Protocol Steps:

  • Animal Model: Utilize a cohort of genetically homogenous mice (e.g., C57BL/6) starting at middle age (e.g., 18 months) to model late-life intervention.

  • Randomization: Randomly assign mice to either the control or treatment group to prevent selection bias.

  • Drug Administration: For Rapamycin, administration is often achieved through dietary formulation (e.g., microencapsulated Rapamycin mixed into standard chow at a specific concentration, such as 14 parts per million) to ensure stable, long-term dosing.

  • Husbandry: House mice in a specific-pathogen-free (SPF) facility with ad libitum access to food and water.

  • Monitoring: Conduct weekly health inspections and record body weight.

  • Healthspan Assessments: Perform functional tests at regular intervals (e.g., every 3 months).

    • Motor Coordination: Use an accelerating rotarod apparatus. Record the latency to fall for each mouse over three consecutive trials.

    • Muscle Strength: Measure forelimb grip strength using a digital grip strength meter.

  • Lifespan Determination: Monitor the cohort daily and record the date of natural death for each animal.

  • Data Analysis: Generate Kaplan-Meier survival curves and use statistical tests (e.g., log-rank test) to compare lifespan between groups. Use t-tests or ANOVA to compare healthspan metrics.

Western Blot for mTORC1 Pathway Activity

This protocol is used to quantify the inhibition of the mTORC1 pathway in tissue samples.

Protocol Steps:

  • Tissue Homogenization: Euthanize mice and rapidly dissect tissues of interest (e.g., liver, muscle). Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

      • Phospho-S6K1 (Thr389) - as a marker of mTORC1 activity.

      • Total S6K1 - for normalization.

      • β-Actin - as a loading control.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.

  • Densitometry: Quantify the band intensity and normalize the phosphorylated protein levels to the total protein levels to determine the degree of pathway inhibition.

Conclusion and Future Directions

The data overwhelmingly support the role of Rapamycin as a potent anti-aging compound, primarily through the inhibition of the mTORC1 pathway. It robustly extends lifespan and improves a variety of healthspan markers in mice. Future research should focus on identifying downstream effectors critical for its geroprotective effects, minimizing potential side effects, and exploring intermittent dosing strategies to optimize its therapeutic window for potential human applications. The experimental frameworks provided herein serve as a foundation for the evaluation of novel geroprotective candidates such as this compound, once its existence and mechanism are characterized.

Auten-67 in Alzheimer's Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain. Autophagy, the cellular process of degrading and recycling damaged organelles and protein aggregates, is a critical mechanism for neuronal health. Its impairment has been implicated in the pathogenesis of AD. Auten-67 (AUTophagy ENhancer-67) is a novel small molecule that has emerged as a promising therapeutic candidate by virtue of its ability to enhance autophagic flux. This technical guide provides an in-depth overview of the role and mechanism of this compound in preclinical models of Alzheimer's disease, with a focus on its therapeutic potential and the experimental methodologies used to evaluate its efficacy.

Mechanism of Action: Autophagy Enhancement via MTMR14 Inhibition

This compound functions as a potent enhancer of autophagy through the specific inhibition of Myotubularin-related phosphatase 14 (MTMR14), also known as Jumpy.[1] MTMR14 is a lipid phosphatase that negatively regulates autophagy by dephosphorylating phosphatidylinositol 3-phosphate (PI3P).[2] PI3P is a key signaling lipid that is essential for the initiation of autophagy, as it facilitates the recruitment of autophagy-related proteins to the phagophore, the precursor to the autophagosome.

The formation of the autophagosome is initiated by the class III phosphatidylinositol 3-kinase (PIK3C3/Vps34) complex, which generates PI3P.[3][4] MTMR14 antagonizes the activity of the PIK3C3/Vps34 complex, thereby suppressing the formation of autophagic membranes.[2] By inhibiting MTMR14, this compound effectively removes this "brake" on the autophagy pathway, leading to an increase in PI3P levels and a subsequent enhancement of autophagic flux. This heightened autophagy promotes the clearance of cellular debris, including pathogenic protein aggregates like amyloid-beta, which are central to Alzheimer's disease pathology.

Auten67_Mechanism cluster_0 Autophagy Initiation cluster_1 Inhibition by this compound PI PI PIK3C3_Vps34 PIK3C3/Vps34 Complex PI->PIK3C3_Vps34 PI3P PI3P Phagophore Phagophore Formation PI3P->Phagophore  Promotes PIK3C3_Vps34->PI3P  Generates Autophagy Enhanced Autophagy (Aβ Clearance) Phagophore->Autophagy Auten67 This compound MTMR14 MTMR14 Auten67->MTMR14  Inhibits MTMR14->PIK3C3_Vps34  Inhibits

Caption: Mechanism of this compound in enhancing autophagy.

Efficacy in a Murine Model of Alzheimer's Disease

The therapeutic potential of this compound has been evaluated in the Tg2576 mouse model of Alzheimer's disease. This transgenic model overexpresses a mutant form of the human amyloid precursor protein (APP) with the Swedish (K670N/M671L) mutation, leading to age-dependent increases in Aβ levels, plaque formation, and cognitive deficits.

Data Presentation

The following tables summarize the key quantitative findings from the study by Papp et al. (2016) on the effects of this compound in the Tg2576 mouse model.

Table 1: Effect of this compound on Nesting Behavior in Tg2576 Mice

Treatment GroupNesting Score (Arbitrary Units)% Improvement vs. Control
Control (Vehicle)~1.8-
This compound (19 mg/kg)~2.6~30%

Table 2: Effect of this compound on Brain Amyloid-Beta Levels in Tg2576 Mice

AnalyteTreatment GroupAβ Level (pg/mg protein)% Reduction vs. Control
Soluble Aβ40Control (Vehicle)~250-
This compound (19 mg/kg)~150~40%
Insoluble Aβ42Control (Vehicle)~1200-
This compound (19 mg/kg)~800~33%

Experimental Protocols

This section provides detailed methodologies for the key experiments conducted to evaluate the efficacy of this compound in the Alzheimer's disease mouse model.

Animal Model and Treatment
  • Animal Model: Tg2576 mice, which express a human amyloid precursor protein with the Swedish (K670N/M671L) mutation. The age of the mice at the initiation of treatment is a critical parameter and is typically in the range where Aβ pathology is beginning to develop but before significant plaque deposition, though the exact age for the this compound study was not specified.

  • Treatment Regimen: this compound was administered at a dose of 19 mg/kg via oral gavage (p.o.), three times a week for a duration of 3 months.

  • Control Group: A control group of Tg2576 mice received a vehicle solution following the same administration schedule.

  • Housing: Mice were housed under standard laboratory conditions with ad libitum access to food and water.

Nesting Behavior Assay

The nesting behavior assay is a measure of general well-being and activities of daily living in mice, which are often impaired in models of neurodegenerative diseases.

  • Procedure:

    • Individually house mice in cages with standard bedding.

    • Approximately one hour before the dark cycle, introduce a pre-weighed square of pressed cotton nesting material (e.g., Nestlet) into each cage.

    • The following morning, assess the quality of the nest based on a 5-point rating scale (Deacon's scale).

  • Scoring (Deacon's 5-point scale):

    • 1: Nestlet not noticeably touched.

    • 2: Nestlet partially torn up.

    • 3: Nestlet mostly shredded but no identifiable nest site.

    • 4: An identifiable but flat nest.

    • 5: A crater-like nest with walls higher than the mouse's body.

Nesting_Assay_Workflow start Individual Housing nestlet Introduce Nestlet start->nestlet overnight Overnight (Dark Cycle) nestlet->overnight scoring Score Nest (1-5 Scale) overnight->scoring end Data Analysis scoring->end

Caption: Workflow for the nesting behavior assay.
Amyloid-Beta Quantification by ELISA

This protocol outlines the steps for extracting and quantifying soluble and insoluble Aβ from mouse brain tissue.

  • Brain Tissue Homogenization:

    • Euthanize mice and rapidly dissect the brain.

    • Homogenize one hemisphere in a suitable buffer (e.g., Tris-buffered saline with protease inhibitors) to extract the soluble protein fraction.

    • Centrifuge the homogenate at high speed (e.g., 100,000 x g) at 4°C. The supernatant contains the soluble Aβ fraction.

    • The resulting pellet is then re-homogenized in a strong denaturant, such as formic acid, to solubilize the aggregated, insoluble Aβ.

    • Neutralize the formic acid extract with a neutralization buffer.

  • Sandwich ELISA Protocol:

    • Coat a 96-well plate with a capture antibody specific for the C-terminus of Aβ40 or Aβ42 (e.g., monoclonal anti-Aβ40 or anti-Aβ42). Incubate overnight at 4°C.

    • Wash the plate and block with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.

    • Add prepared brain extracts (soluble and insoluble fractions) and Aβ standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody that recognizes the N-terminus of human Aβ (e.g., 6E10). Incubate.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate.

    • Wash the plate and add a TMB substrate solution. The color development is proportional to the amount of Aβ captured.

    • Stop the reaction with a stop solution (e.g., sulfuric acid) and read the absorbance at 450 nm using a plate reader.

    • Calculate Aβ concentrations based on the standard curve and normalize to the total protein concentration of the brain extract.

ELISA_Workflow cluster_prep Sample Preparation cluster_elisa ELISA Protocol Homogenize Brain Homogenization (TBS Buffer) Centrifuge1 High-Speed Centrifugation Homogenize->Centrifuge1 Soluble Soluble Fraction (Supernatant) Centrifuge1->Soluble Pellet Pellet Centrifuge1->Pellet AddSample Add Sample/ Standard Soluble->AddSample FormicAcid Re-homogenize (Formic Acid) Pellet->FormicAcid Insoluble Insoluble Fraction FormicAcid->Insoluble Insoluble->AddSample Coat Coat Plate (Capture Ab) Block Block Plate Coat->Block Block->AddSample AddDetect Add Detection Ab AddSample->AddDetect AddHRP Add Strep-HRP AddDetect->AddHRP AddSubstrate Add TMB Substrate AddHRP->AddSubstrate Read Read at 450nm AddSubstrate->Read

Caption: Workflow for Aβ extraction and ELISA.

Conclusion

This compound represents a promising therapeutic strategy for Alzheimer's disease by targeting the fundamental cellular process of autophagy. Its ability to enhance the clearance of pathogenic amyloid-beta and improve behavioral deficits in a preclinical AD model provides a strong rationale for its further development. The experimental protocols detailed in this guide offer a framework for the continued investigation of this compound and other autophagy-enhancing compounds in the context of neurodegenerative diseases. Future research should focus on elucidating the long-term efficacy and safety of this compound, as well as its potential effects on other pathological hallmarks of Alzheimer's disease, such as tau pathology.

References

Auten-67: A Novel Autophagy Enhancer for Huntington's Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of Auten-67 (this compound), a small molecule autophagy enhancer, and its potential therapeutic applications in Huntington's disease (HD). This document consolidates key findings, experimental data, and methodologies from preclinical studies to serve as a comprehensive resource for the scientific community.

Introduction to Huntington's Disease and the Role of Autophagy

Huntington's disease is a devastating neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the huntingtin (HTT) gene.[1][2] This mutation results in an abnormally long polyglutamine tract in the huntingtin protein (mHTT), leading to its misfolding and aggregation. The accumulation of these toxic protein aggregates is a hallmark of HD and contributes to the progressive dysfunction and death of neurons, particularly in the striatum and cortex.[1][3]

Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins.[4] In the context of HD, enhancing autophagy presents a promising therapeutic strategy to clear the toxic mHTT aggregates and mitigate neurodegeneration.

This compound: A Potent Modulator of Autophagy

This compound, also known as Autophagy Enhancer-67, is a small molecule identified for its potent ability to induce autophagy. It has demonstrated neuroprotective effects in various models of neurodegenerative diseases, including those for Alzheimer's, Parkinson's, and Huntington's disease.

Chemical Structure:

  • Name: N-[3-(benzimidazol-1-yl)-1, 4-dioxonaphthalen-2-yl]-4-nitrobenzenesulfonamide

  • Catalog Number: T0501-7132

Mechanism of Action: Targeting the MTMR14 Pathway

This compound enhances autophagy by inhibiting the phosphatase activity of myotubularin-related phosphatase 14 (MTMR14), also known as Jumpy. MTMR14 is a negative regulator of autophagy. By inhibiting MTMR14, this compound promotes the formation of autophagic membranes, a critical step in the autophagy process. In Drosophila, this compound exerts its effects by inhibiting the orthologue of MTMR14, known as EDTP.

Below is a diagram illustrating the proposed signaling pathway for this compound-induced autophagy.

Auten67_Pathway cluster_0 Cellular Environment cluster_1 Autophagy Regulation cluster_2 Cellular Outcome Auten67 This compound MTMR14 MTMR14 / EDTP (Phosphatase) Auten67->MTMR14 Inhibits Vps34 Vps34 Complex MTMR14->Vps34 Inhibits PI3P PI3P Formation Vps34->PI3P Promotes Autophagosome Autophagosome Formation PI3P->Autophagosome Initiates Degradation Degradation of Aggregated Proteins (e.g., mHTT) Autophagosome->Degradation Leads to Neuroprotection Neuroprotection Degradation->Neuroprotection

Caption: Signaling pathway of this compound in inducing autophagy.

Preclinical Data in a Huntington's Disease Model

Research utilizing a Drosophila melanogaster model of Huntington's disease, which expresses the human mutant huntingtin protein with a long polyglutamine repeat (128Q), has demonstrated the therapeutic potential of this compound.

4.1. Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound in the Drosophila model of HD.

Table 1: Effect of this compound on Lifespan in HD Model Flies

Treatment GroupMean Lifespan (Days)Percent Increase
Control (DMSO)38.5 ± 1.5-
This compound42.0 ± 1.29.1%

Data represents mean ± SEM.

Table 2: Effect of this compound on Motor Function (Climbing Ability) in HD Model Flies

Age (Days)Control (DMSO) - Climbing Index (%)This compound - Climbing Index (%)
1085 ± 590 ± 4
2060 ± 775 ± 6
3030 ± 650 ± 8

Data represents mean ± SEM.

4.2. Key Findings

  • Reduced Protein Aggregation: this compound treatment was shown to interfere with the progressive accumulation of ubiquitinated proteins in the brains of the HD model flies.

  • Improved Motor Function: The compound significantly improved the climbing ability of the flies, a measure of motor function.

  • Extended Lifespan: this compound moderately extended the mean lifespan of the HD model flies.

  • Relevance to Human HD: Brain tissue from human patients with HD showed increased levels of the autophagy substrate SQSTM1/p62, suggesting impaired autophagy, which this compound could potentially restore.

Experimental Protocols

This section outlines the key experimental methodologies used in the evaluation of this compound in the Drosophila model of Huntington's disease.

5.1. Drosophila Stocks and Maintenance

  • HD Model: Transgenic flies expressing a human mutant Huntingtin protein with a 128 polyglutamine repeat (128Q) under the control of a suitable driver (e.g., a pan-neuronal driver).

  • Control: Wild-type flies or flies expressing a non-pathogenic form of the Huntingtin protein.

  • Rearing Conditions: Flies are to be maintained on a standard cornmeal-yeast-agar medium at a controlled temperature (e.g., 25°C or 29°C) and a 12:12 hour light:dark cycle.

5.2. This compound Administration

This compound is administered to the flies by supplementing their food medium.

  • Prepare the standard fly food medium.

  • Allow the medium to cool to approximately 60°C.

  • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Add the this compound stock solution to the cooled medium to achieve the desired final concentration (e.g., 100 µM).

  • Add an equivalent volume of the solvent (DMSO) to the control food medium.

  • Dispense the medium into vials and allow it to solidify.

  • Transfer newly eclosed flies to the drug-supplemented or control medium.

Auten67_Admin_Workflow start Start prep_food Prepare Standard Fly Food Medium start->prep_food cool_food Cool Medium to ~60°C prep_food->cool_food prep_auten67 Dissolve this compound in DMSO (Stock) cool_food->prep_auten67 prep_control Add DMSO Only to Control Medium cool_food->prep_control add_auten67 Add this compound Stock to Medium prep_auten67->add_auten67 dispense Dispense into Vials add_auten67->dispense prep_control->dispense add_flies Add Newly Eclosed Flies dispense->add_flies end End add_flies->end

Caption: Workflow for this compound administration to Drosophila.

5.3. Lifespan Assay

  • Collect newly eclosed adult flies (0-24 hours old) and separate them by sex.

  • Place a defined number of flies (e.g., 20-25) into vials containing either this compound-supplemented or control food.

  • Transfer the flies to fresh food vials every 2-3 days.

  • Record the number of dead flies at each transfer.

  • Continue until all flies have died.

  • Analyze the data using survival analysis methods (e.g., Kaplan-Meier curves and log-rank test).

5.4. Climbing Assay (Negative Geotaxis)

  • Age flies for a specified period (e.g., 10, 20, and 30 days) on this compound or control medium.

  • Gently tap a group of flies (e.g., 10-15) to the bottom of a vertical glass vial.

  • Measure the time it takes for the flies to climb a certain distance (e.g., 8 cm) or the number of flies that cross a specific height within a given time (e.g., 10 seconds).

  • Repeat the assay multiple times for each group of flies.

  • Calculate a climbing index or the average climbing speed.

5.5. Immunohistochemistry for Ubiquitinated Protein Aggregates

  • Dissect the brains from adult flies of a specific age.

  • Fix the brains in a suitable fixative (e.g., 4% paraformaldehyde in PBS).

  • Permeabilize the tissue with a detergent-containing buffer (e.g., PBS with Triton X-100).

  • Block non-specific antibody binding with a blocking solution (e.g., normal goat serum in PBST).

  • Incubate the brains with a primary antibody against ubiquitin.

  • Wash the brains to remove unbound primary antibody.

  • Incubate with a fluorescently labeled secondary antibody.

  • Mount the brains on a microscope slide with mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Image the brains using a confocal microscope.

  • Quantify the number and size of ubiquitin-positive aggregates using image analysis software.

IHC_Workflow start Start: Dissect Fly Brains fix Fixation (e.g., 4% PFA) start->fix permeabilize Permeabilization (e.g., PBST) fix->permeabilize block Blocking (e.g., Normal Goat Serum) permeabilize->block primary_ab Primary Antibody Incubation (anti-ubiquitin) block->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Secondary Antibody Incubation (Fluorescently Labeled) wash1->secondary_ab wash2 Wash secondary_ab->wash2 mount Mount on Slide (with DAPI) wash2->mount image Confocal Microscopy mount->image analyze Image Analysis and Quantification image->analyze end End analyze->end

Caption: Immunohistochemistry workflow for detecting protein aggregates.

Conclusion and Future Directions

This compound has emerged as a promising small molecule for the study of autophagy modulation in Huntington's disease. Preclinical data from a Drosophila model robustly demonstrates its ability to mitigate key pathological features of the disease, including protein aggregation, motor dysfunction, and reduced lifespan. The well-defined mechanism of action, involving the inhibition of MTMR14, provides a solid foundation for further investigation.

Future research should focus on:

  • Validating the efficacy of this compound in mammalian models of Huntington's disease.

  • Investigating the pharmacokinetic and pharmacodynamic properties of this compound to assess its suitability for in vivo applications in higher organisms.

  • Exploring the potential for combination therapies, where this compound could be used in conjunction with other therapeutic strategies for HD.

This technical guide provides a comprehensive summary of the current knowledge on this compound in the context of Huntington's disease research. The detailed methodologies and collated data offer a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of autophagy enhancement in this and other neurodegenerative disorders.

References

Auten-67: A Technical Whitepaper on a Novel Autophagy Enhancer for Neuroprotection and Longevity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Auten-67 is a novel small molecule identified as a potent, orally active enhancer of autophagy. It functions through the inhibition of myotubularin-related phosphatase 14 (MTMR14), a negative regulator of autophagosome formation. This mechanism of action confers neuroprotective and anti-aging properties, as demonstrated in a range of in vitro and in vivo models. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key experimental data and protocols to support further research and development efforts.

Introduction

Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and misfolded proteins, critical for maintaining cellular homeostasis.[1][2][3][4] Dysregulation of autophagy is implicated in a variety of age-related pathologies, including neurodegenerative diseases such as Alzheimer's and Huntington's disease, as well as cancer and metabolic disorders.[5] Consequently, the pharmacological enhancement of autophagy presents a promising therapeutic strategy. This compound (also known as Autophagy Enhancer-67) emerged from a small-molecule library screen for inhibitors of MTMR14, a phosphatase that antagonizes the formation of autophagic membranes. This document details the preclinical data supporting this compound as a promising drug candidate for autophagy-related diseases.

Mechanism of Action

This compound enhances autophagic flux by directly inhibiting the enzymatic activity of MTMR14. MTMR14, and its Drosophila orthologue EDTP, negatively regulate autophagy by dephosphorylating phosphatidylinositol 3-phosphate (PI3P), a key lipid in the formation of the autophagosome. By inhibiting MTMR14, this compound promotes the accumulation of PI3P, thereby stimulating the formation of autophagic vesicles and enhancing the overall autophagic process. This targeted mechanism avoids the broad, and often undesirable, effects of other autophagy inducers like rapamycin, which acts through the mTOR pathway.

Auten67_Mechanism_of_Action cluster_0 Autophagosome Formation cluster_1 Regulation by MTMR14 Vps34_complex Vps34 Complex PI3P PI3P Vps34_complex->PI3P PI PI PI->Vps34_complex Catalyzes Autophagosome Autophagosome PI3P->Autophagosome Promotes formation MTMR14 MTMR14 / EDTP MTMR14->PI3P Dephosphorylates Auten67 This compound Auten67->MTMR14 Inhibits Experimental_Workflow_Mouse_Model start Start: 6-month-old APP/PS1 Mice treatment Oral Administration of this compound (19 mg/kg, 3x/week) start->treatment duration Treatment Duration: 15 weeks treatment->duration behavioral_testing Behavioral Testing: Nesting Behavior Assay at 9 months duration->behavioral_testing sacrifice Sacrifice and Brain Extraction behavioral_testing->sacrifice biochemical_analysis Biochemical Analysis: Assay for Aβ levels sacrifice->biochemical_analysis end End: Data Analysis biochemical_analysis->end

References

An In-depth Technical Guide to the Cellular Pathways Affected by Auten-67

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Auten-67 is a small molecule compound identified as a potent, orally active enhancer of autophagy.[1][2] It exhibits significant anti-aging and neuroprotective properties across a range of in vitro and in vivo models, including human cell lines, Drosophila, zebrafish, and mice.[1] The primary mechanism of action of this compound is the inhibition of myotubularin-related phosphatase 14 (MTMR14), a negative regulator of autophagy.[1][3] This guide provides a comprehensive overview of the cellular pathways modulated by this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its effects.

Core Mechanism of Action: Inhibition of MTMR14 and Enhancement of Autophagy

This compound's principal cellular target is MTMR14, a lipid phosphatase that plays a crucial role in regulating the initiation of autophagy. MTMR14 acts as an antagonist to the Vps34 kinase complex, which is essential for the formation of the autophagic isolation membrane, also known as the phagophore. The Vps34 complex phosphorylates phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PI3P). PI3P is a key lipid component of the phagophore and is necessary for the recruitment of downstream autophagy-related (Atg) proteins.

MTMR14 dephosphorylates PI3P, thereby reducing its availability and inhibiting the formation of the autophagic membrane. By inhibiting the phosphatase activity of MTMR14, this compound effectively increases the cellular pool of PI3P, leading to enhanced phagophore nucleation and a subsequent increase in autophagic flux. This mechanism is highly conserved across species, as this compound has been shown to inhibit the Drosophila orthologue of MTMR14, known as EDTP.

The induction of autophagy by this compound has been demonstrated to have cytoprotective and anti-aging effects. It promotes the clearance of cellular damage, such as aggregated, oxidized, or misfolded proteins, which are implicated in various neurodegenerative diseases.

Key Signaling Pathway Affected by this compound

The primary signaling pathway affected by this compound is the autophagy induction pathway, specifically at the level of phagophore formation.

Caption: Mechanism of this compound in enhancing autophagic flux.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound.

Table 1: In Vitro Effects of this compound

Cell Line/ModelConcentrationDurationEffectReference
HeLa Cells2-100 µM3 hoursInhibits MTMR14 by ~3%-70%
HeLa Cells100 µMNot SpecifiedIncreased LC3B-II accumulation, comparable to 100 nM rapamycin
HeLa CellsNot SpecifiedNot SpecifiedDecreased levels of SQSTM1/p62
Murine Primary Neurons1-50 µMNot SpecifiedDecreased levels of LC3B-II and protected against oxidative stress
Murine Primary NeuronsConcentration-dependentNot SpecifiedIncreased cell viability

Table 2: In Vivo Effects of this compound

OrganismDosageRouteDurationEffectReference
Drosophila10-100 µM (in food)OralNot SpecifiedInduces autophagy via EDTP inhibition
DrosophilaNot SpecifiedOralLifespanExtended lifespan
Drosophila (HD model)Not SpecifiedOralNot SpecifiedImproved climbing ability and moderately extended mean lifespan
Zebrafish10, 50 µMImmersionNot SpecifiedEnhanced autophagy
Mice50 µmol/g body weighti.p.Not SpecifiedEnhanced autophagy
Mice (AD model)19 mg/kgp.o.3 times a week for 3 monthsRestored nesting behavior by ~30% and decreased Amyloid β levels

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature on this compound.

Cell Culture and Treatment
  • Cell Lines: HeLa cells and primary murine cortical neurons are commonly used.

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM for HeLa, Neurobasal for neurons) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at the desired final concentrations for the specified durations.

Western Blotting for Autophagy Markers

Western blotting is a key technique to quantify changes in autophagy-related proteins.

WesternBlot_Workflow Western Blotting Workflow for Autophagy Markers start Cell Lysis and Protein Extraction quant Protein Quantification (e.g., BCA Assay) start->quant sds SDS-PAGE (Protein Separation) quant->sds transfer Transfer to PVDF Membrane sds->transfer blocking Blocking (e.g., with BSA or milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-LC3B, anti-SQSTM1/p62) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Band Densitometry and Analysis detection->analysis caption Workflow for Western blotting of autophagy markers.

Caption: Workflow for Western blotting of autophagy markers.

  • Protocol:

    • Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantification: Protein concentration is determined using a BCA assay.

    • Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

    • Transfer: Proteins are transferred to a PVDF membrane.

    • Blocking: The membrane is blocked to prevent non-specific antibody binding.

    • Antibody Incubation: The membrane is incubated with primary antibodies against LC3B and SQSTM1/p62, followed by incubation with HRP-conjugated secondary antibodies.

    • Detection: Bands are visualized using a chemiluminescence detection system.

Fluorescence Microscopy for Autophagosome Visualization

Fluorescence microscopy is used to visualize and quantify autophagosomes.

  • Protocol:

    • Transfection: Cells are transfected with plasmids expressing fluorescently tagged autophagy markers, such as GFP-LC3.

    • Treatment: Cells are treated with this compound.

    • Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.

    • Staining: If necessary, cells are stained with other fluorescent dyes (e.g., DAPI for nuclei).

    • Imaging: Cells are imaged using a fluorescence or confocal microscope. The number of GFP-LC3 puncta (representing autophagosomes) per cell is quantified.

In Vivo Studies
  • Drosophila Studies:

    • Feeding: this compound is mixed into the fly food.

    • Assays: Lifespan analysis, climbing assays (negative geotaxis), and analysis of brain tissue for protein aggregates are performed.

  • Zebrafish Studies:

    • Treatment: Zebrafish embryos or larvae are incubated in water containing this compound.

    • Imaging: Transgenic zebrafish expressing GFP-Lc3 are used to visualize autophagy in vivo.

  • Mouse Studies:

    • Administration: this compound is administered via oral gavage (p.o.) or intraperitoneal injection (i.p.).

    • Behavioral Tests: Nesting behavior is assessed in Alzheimer's disease models.

    • Biochemical Analysis: Brain tissue is analyzed for levels of Amyloid β and autophagy markers.

Conclusion

This compound is a promising small molecule that enhances autophagy through the specific inhibition of MTMR14. Its ability to promote the clearance of cellular damage underscores its therapeutic potential for a range of age-related and neurodegenerative diseases. The data presented in this guide highlight the consistent and potent effects of this compound across various experimental models. Further research and clinical trials are warranted to fully evaluate its efficacy and safety in humans.

References

Methodological & Application

Auten-67: Application Notes and Experimental Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the use of Auten-67, a potent autophagy enhancer, in cell culture. This compound acts as a specific inhibitor of the myotubularin-related phosphatase MTMR14, leading to the induction of autophagic flux.[1][2] This document outlines its mechanism of action, key applications, and detailed protocols for its use in various cell-based assays.

Mechanism of Action

This compound enhances autophagy by inhibiting the enzymatic activity of MTMR14.[1][3] MTMR14 negatively regulates the formation of autophagic membranes. By inhibiting MTMR14, this compound promotes the activity of the Vps34 kinase complex, which is essential for the initiation of autophagosome formation.[4] This leads to an increase in the number of both autophagosomes and autolysosomes, thereby enhancing the overall autophagic flux.

Key Applications

  • Induction of Autophagy: this compound can be used to potently induce autophagy in a variety of cell lines and primary cultures.

  • Neuroprotection Studies: It has demonstrated neuroprotective effects by protecting neurons from oxidative stress-induced cell death.

  • Anti-aging Research: The compound has been shown to extend the lifespan in model organisms like Drosophila.

  • Neurodegenerative Disease Models: this compound has been investigated for its therapeutic potential in models of Alzheimer's and Huntington's disease.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound treatment in various experimental settings as reported in the literature.

Table 1: Concentration-Dependent Inhibition of MTMR14 by this compound

This compound Concentration (µM)Inhibition of MTMR14 Activity (%)
2~3
10~25
100~70

Table 2: Effect of this compound on Autophagic Structures in HeLa Cells

This compound Concentration (µM)Increase in Autophagic Structures (Fold Change vs. Control)
10~4
100~4

Table 3: Effect of this compound on Neuronal Viability under Oxidative Stress

This compound Concentration (µM)Relative Viability of Primary Neurons (%)
1Increased
10Increased
50Increased

Experimental Protocols

Here we provide detailed protocols for key experiments to assess the effects of this compound in cell culture.

Protocol 1: Induction of Autophagy in Cell Culture

This protocol describes how to treat cultured cells with this compound to induce autophagy.

Materials:

  • Cultured cells (e.g., HeLa, primary neurons)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or flasks

Procedure:

  • Cell Seeding: Plate cells at a desired density in a suitable culture vessel and allow them to adhere and grow, typically for 24 hours.

  • Preparation of this compound Working Solution: Dilute the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 10 µM and 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 2-3 hours).

  • Downstream Analysis: Following incubation, the cells are ready for analysis of autophagy induction using methods such as Western blotting for autophagy markers (Protocol 2) or fluorescence microscopy (Protocol 3).

Protocol 2: Western Blotting for Autophagy Markers (LC3B-II and SQSTM1/p62)

This protocol details the detection of key autophagy-related proteins by Western blotting. An increase in the lipidated form of LC3 (LC3B-II) and a decrease in the autophagy substrate SQSTM1/p62 are indicative of enhanced autophagic flux.

Materials:

  • This compound treated cells (from Protocol 1)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-LC3B, anti-SQSTM1/p62, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Wash the treated cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and denature by heating.

  • SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of LC3B-II and SQSTM1/p62 to the loading control.

Protocol 3: Fluorescence Microscopy of Autophagic Flux using RFP-GFP-LC3 Reporter

This protocol allows for the visualization and quantification of autophagic flux. In this system, autophagosomes appear as yellow puncta (RFP and GFP positive), while autolysosomes are red (RFP positive only, as GFP is quenched in the acidic environment).

Materials:

  • Cells stably expressing the RFP-GFP-LC3 reporter plasmid

  • This compound (as in Protocol 1)

  • Fluorescence microscope with appropriate filters

  • Imaging software for puncta quantification

Procedure:

  • Cell Culture and Treatment: Plate the RFP-GFP-LC3 expressing cells on glass coverslips and treat with this compound as described in Protocol 1.

  • Fixation (Optional): Cells can be fixed with 4% paraformaldehyde for 15 minutes at room temperature.

  • Imaging: Mount the coverslips and acquire images using a fluorescence microscope. Capture images in both the red and green channels.

  • Analysis:

    • Count the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell.

    • An increase in both yellow and red puncta indicates an enhancement of autophagic flux.

Visualizations

Auten67_Signaling_Pathway cluster_0 This compound Action cluster_1 Autophagy Regulation cluster_2 Cellular Process This compound This compound MTMR14 MTMR14 This compound->MTMR14 inhibits Vps34_Complex Vps34 Kinase Complex MTMR14->Vps34_Complex inhibits Autophagosome_Formation Autophagosome Formation Vps34_Complex->Autophagosome_Formation promotes

Caption: this compound signaling pathway.

Experimental_Workflow start Cell Culture (e.g., HeLa, Neurons) treatment This compound Treatment (with Vehicle Control) start->treatment analysis Downstream Analysis treatment->analysis western Western Blot (LC3B-II, SQSTM1/p62) analysis->western microscopy Fluorescence Microscopy (RFP-GFP-LC3) analysis->microscopy viability Cell Viability Assay analysis->viability

Caption: General experimental workflow.

References

preparing Auten-67 stock solution and solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Auten-67 is a potent, orally active small molecule that enhances autophagy.[1][2] It functions as an inhibitor of myotubularin-related phosphatase 14 (MTMR14), a negative regulator of autophagic membrane formation.[1][2] By inhibiting MTMR14, this compound promotes autophagic flux, leading to the degradation of cellular waste and damaged organelles. This activity gives this compound significant potential in research focused on aging, neurodegenerative diseases such as Alzheimer's and Huntington's disease, and other conditions where autophagy plays a protective role.[1]

These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in various experimental models, based on currently available data.

Chemical Properties and Solubility

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in research.

PropertyValueReference
IUPAC Name N-[3-(1H-Benzimidazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]-4-nitrobenzenesulfonamide
Molecular Formula C₂₃H₁₄N₄O₆S
Molecular Weight 474.45 g/mol
CAS Number 1783800-77-0
Appearance Orange to red solid

Solubility Data:

The solubility of this compound is a critical factor for the preparation of stock and working solutions. Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent.

SolventSolubilityNotes
DMSO 11.9 mg/mL (25.08 mM)Ultrasonic treatment may be required to achieve complete dissolution. It is recommended to use newly opened, anhydrous DMSO as the solvent is hygroscopic.
Aqueous Buffers (e.g., PBS) Poorly solubleDirect dissolution in aqueous buffers is not recommended.
Ethanol Data not available

Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Calculate the required mass of this compound:

    • For 1 mL of a 10 mM stock solution, the required mass is:

      • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 474.45 g/mol * 1000 mg/g = 4.7445 mg

  • Weighing:

    • Carefully weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Dissolution:

    • Add the desired volume of anhydrous DMSO to the tube containing the this compound powder.

    • Vortex the solution vigorously for 1-2 minutes.

  • Sonication (if required):

    • If the compound does not fully dissolve after vortexing, place the tube in an ultrasonic bath for 5-10 minutes, or until the solution is clear.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Preparation of Working Solutions for In Vitro Cell Culture

This protocol outlines the dilution of the DMSO stock solution for use in cell-based assays.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate cell culture medium

Procedure:

  • Thaw the stock solution:

    • Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution:

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM).

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Preparation of Working Solution for In Vivo Studies

This protocol is adapted from a published study for the oral administration of this compound in mice.

Materials:

  • This compound

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a 12.5 mg/mL this compound stock solution in DMSO.

  • Formulation (for a 1 mL working solution):

    • To 400 µL of PEG300, add 100 µL of the 12.5 mg/mL this compound DMSO stock solution and mix thoroughly.

    • Add 50 µL of Tween-80 to the mixture and mix again until uniform.

    • Add 450 µL of saline to bring the total volume to 1 mL. Mix well before administration.

    • This formulation results in a final this compound concentration of 1.25 mg/mL.

Experimental Applications

This compound has been utilized in a variety of experimental models to investigate its role in autophagy and its therapeutic potential.

Model SystemApplicationTypical Concentration/DoseObserved EffectsReference
HeLa Cells Induction of autophagic flux2 - 100 µMInhibition of MTMR14, increased autophagic flux, and enhanced cell survival.
Drosophila melanogaster Anti-aging and neuroprotection10 - 100 µM (in feed)Induction of autophagy via inhibition of the Drosophila ortholog of MTMR14 (EDTP).
Danio rerio (Zebrafish) Autophagy induction10, 50 µMEnhanced autophagy.
Murine Primary Neurons Neuroprotection from oxidative stress1 - 50 µMDecreased levels of LC3B-II and increased cell viability.
Alzheimer's Disease Mouse Model In vivo efficacy19 mg/kg (p.o., 3 times a week)Restoration of nesting behavior and decreased amyloid-β levels.
Huntington's Disease Drosophila Model NeuroprotectionNot specifiedHampers the progression of neurodegenerative symptoms.

Visualizations

Signaling Pathway of this compound

Auten67_Pathway cluster_0 This compound Action cluster_1 Cellular Process This compound This compound MTMR14 MTMR14 (Myotubularin-related phosphatase 14) This compound->MTMR14 Inhibits PI3P Phosphatidylinositol 3-phosphate (PI3P) MTMR14->PI3P Dephosphorylates Autophagosome Autophagosome Formation PI3P->Autophagosome Autophagy Autophagy Induction Autophagosome->Autophagy

Caption: Mechanism of this compound in inducing autophagy.

Experimental Workflow: In Vitro Autophagy Assaydot

InVitro_Workflow cluster_workflow Workflow start Seed Cells treatment Treat with this compound (and controls) incubation Incubate for Specified Time lysis Cell Lysis analysis Western Blot for LC3B & p62/SQSTM1 quantification Densitometry Analysis result Determine Autophagic Flux

References

Application Notes and Protocols for Auten-67 in HeLa Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Auten-67 is a novel small molecule that has been identified as a potent enhancer of autophagy. It functions as an inhibitor of myotubularin-related phosphatase 14 (MTMR14), a negative regulator of autophagic membrane formation. By inhibiting MTMR14, this compound promotes the induction of autophagic flux, a critical cellular process for the degradation and recycling of damaged organelles and proteins. Dysregulation of autophagy is implicated in a variety of diseases, including neurodegenerative disorders and cancer. These application notes provide detailed information on the effective concentration of this compound in HeLa cells, along with protocols for key experiments to assess its activity.

Data Presentation

The following tables summarize the quantitative data regarding the effects of this compound on HeLa cells.

Table 1: Concentration-Dependent Inhibition of MTMR14 by this compound in HeLa Cells

This compound Concentration (µM)Treatment Time (hours)Inhibition of MTMR14 (%)
23~3
103Not specified, but concentration-dependent
1003~70

Table 2: Effect of this compound on Autophagic Flux in HeLa Cells

This compound Concentration (µM)Treatment Time (hours)Observation
10Not specified~4-fold increase in autophagic structures
100Not specified~4-fold increase in autophagic structures

Table 3: Effect of this compound on HeLa Cell Viability

This compound Concentration (µM)Treatment Time (hours)Effect on Cell Viability
Concentration-dependentNot specifiedIncreased cell survival
100Not specified~40% inhibition of cell loss

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in the autophagy signaling pathway.

Auten67_Pathway cluster_0 Autophagy Regulation cluster_1 This compound Action PI3K Class III PI3K (Vps34 complex) PI3P PI3P PI3K->PI3P Converts PI to PI3P Autophagosome Autophagosome Formation PI3P->Autophagosome Promotes Auten67 This compound MTMR14 MTMR14 Auten67->MTMR14 Inhibits MTMR14->PI3P Dephosphorylates (Inhibits Autophagy)

Caption: Mechanism of this compound in enhancing autophagy.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy of this compound in HeLa cells are provided below.

Experimental Workflow

Experimental_Workflow start Start cell_culture Culture HeLa Cells start->cell_culture treatment Treat with this compound (Varying Concentrations) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT Assay) treatment->viability_assay autophagy_assay Autophagy Flux Assay (e.g., RFP-GFP-LC3B) treatment->autophagy_assay data_analysis Data Analysis viability_assay->data_analysis autophagy_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for assessing this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of HeLa cells.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. The final concentrations should range from approximately 1 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment. Remove the old media from the cells and add 100 µL of the media containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control (set as 100% viability).

Autophagy Flux Assay (RFP-GFP-LC3B Reporter Assay)

This protocol is for monitoring autophagic flux in HeLa cells treated with this compound using a tandem fluorescent-tagged LC3B reporter.

Materials:

  • HeLa cells stably expressing the RFP-GFP-LC3B reporter construct

  • Complete DMEM

  • This compound (stock solution in DMSO)

  • Positive control (e.g., Rapamycin)

  • Negative control (e.g., Bafilomycin A1)

  • Fluorescence microscope or high-content imaging system

  • Glass-bottom dishes or imaging plates

Procedure:

  • Cell Seeding: Seed the RFP-GFP-LC3B HeLa cells onto glass-bottom dishes or imaging plates at an appropriate density to allow for individual cell visualization. Incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 10 µM and 100 µM). Include a vehicle control, a positive control (Rapamycin, an autophagy inducer), and a negative control (Bafilomycin A1, an autophagy inhibitor).

  • Incubation: Incubate the cells for a specified period (e.g., 3-6 hours) at 37°C and 5% CO₂.

  • Live-Cell Imaging: Image the cells using a fluorescence microscope equipped with filters for GFP (green) and RFP (red).

  • Image Analysis:

    • Autophagosomes: In untreated or early-stage autophagy, LC3B is localized to autophagosomes, which will appear as yellow puncta (co-localization of GFP and RFP signals).

    • Autolysosomes: Upon fusion of autophagosomes with lysosomes, the acidic environment of the lysosome quenches the GFP signal, while the RFP signal persists. Therefore, autolysosomes will appear as red puncta.

    • Quantification: Quantify the number of yellow and red puncta per cell in multiple fields of view for each treatment condition. An increase in the number of red puncta indicates an enhancement of autophagic flux.

Western Blot for LC3B and p62/SQSTM1

This protocol provides a method to biochemically assess autophagy by measuring the levels of key autophagy-related proteins.

Materials:

  • HeLa cells

  • Complete DMEM

  • This compound

  • Bafilomycin A1

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Cell Culture and Treatment: Culture HeLa cells in 6-well plates. Treat cells with this compound at the desired concentrations. For monitoring autophagic flux, include a set of wells co-treated with this compound and Bafilomycin A1 for the last 2-4 hours of the experiment.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against LC3B, p62, and a loading control overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis:

    • LC3B: Autophagy induction leads to the conversion of LC3B-I (cytosolic form) to LC3B-II (lipidated, autophagosome-associated form). An increase in the LC3B-II/LC3B-I ratio or the accumulation of LC3B-II in the presence of Bafilomycin A1 indicates increased autophagic flux.

    • p62/SQSTM1: This protein is a substrate for autophagy and is degraded in autolysosomes. A decrease in p62 levels is indicative of enhanced autophagic activity.

Application Notes and Protocols for In Vivo Administration of Auten-67 in Mice Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Auten-67 is a novel small molecule that acts as a potent enhancer of autophagy.[1] It functions as an inhibitor of myotubularin-related phosphatase 14 (MTMR14), a negative regulator of autophagosome formation.[2] By inhibiting MTMR14, this compound promotes autophagic flux, the dynamic process of cellular self-digestion and recycling of damaged organelles and proteins.[2] Defective autophagy is implicated in a variety of age-related and neurodegenerative diseases. Preclinical studies in various models, including mice, have demonstrated the neuroprotective and anti-aging effects of this compound, highlighting its therapeutic potential.

These application notes provide detailed protocols for the in vivo administration of this compound in mouse models, with a primary focus on its application in neurodegenerative disease models, as established in the scientific literature.

Mechanism of Action: Autophagy Enhancement via MTMR14 Inhibition

This compound enhances autophagy by specifically inhibiting the enzymatic activity of MTMR14. MTMR14 is a lipid phosphatase that dephosphorylates phosphatidylinositol 3-phosphate (PI3P), a key lipid in the initiation of autophagy. By inhibiting MTMR14, this compound leads to an accumulation of PI3P, which in turn promotes the formation of autophagosomes and enhances the overall autophagic flux. This mechanism helps clear aggregated proteins and damaged organelles, which is particularly relevant in the context of neurodegenerative diseases.

Signaling Pathway Diagram

Auten67_Mechanism_of_Action cluster_0 Autophagy Initiation cluster_1 This compound Intervention cluster_2 Downstream Effects PI PI PI3K Class III PI3K (Vps34 complex) PI->PI3K Phosphorylation PI3P PI3P PI3K->PI3P MTMR14 MTMR14 PI3P->MTMR14 Dephosphorylation Autophagosome Autophagosome Formation PI3P->Autophagosome Promotes Auten67 This compound Auten67->MTMR14 Inhibits Autophagic_Flux Enhanced Autophagic Flux Autophagosome->Autophagic_Flux Clearance Clearance of Aggregated Proteins & Damaged Organelles Autophagic_Flux->Clearance experimental_workflow start Start: Acclimatize APP Transgenic Mice treatment Treatment Phase: Administer this compound (e.g., 19 mg/kg, p.o., 3x/week) or Vehicle Control start->treatment behavior Behavioral Assessment: Nesting Behavior Assay (Baseline and Post-treatment) treatment->behavior endpoint Endpoint Analysis: Sacrifice and Brain Tissue Collection behavior->endpoint biochem Biochemical Analysis: Measure Amyloid-β Levels (ELISA or Western Blot) endpoint->biochem data Data Analysis and Interpretation biochem->data

References

Application Note: Monitoring Autophagy with Auten-67 Treatment via Western Blot Analysis of LC3B-II

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Auten-67 is a small molecule enhancer of autophagy, a fundamental cellular process for degrading and recycling cellular components.[1][2][3] Autophagy plays a critical role in cellular homeostasis, and its dysregulation is implicated in a variety of diseases, including neurodegenerative disorders and cancer.[2][3] this compound functions as an inhibitor of myotubularin-related phosphatase 14 (MTMR14), which in turn enhances autophagic flux. Monitoring the autophagic process is crucial for understanding the efficacy of compounds like this compound. A key indicator of autophagy is the conversion of microtubule-associated protein 1 light chain 3B-I (LC3B-I) to its lipidated form, LC3B-II, which is recruited to autophagosome membranes. Western blotting is a widely used technique to detect and quantify the levels of LC3B-II. This application note provides a detailed protocol for the analysis of LC3B-II levels by western blot in response to this compound treatment.

Mechanism of Action of this compound

This compound enhances autophagy by inhibiting MTMR14 (and its Drosophila orthologue, EDTP). MTMR14 negatively regulates autophagy by antagonizing the production of phosphatidylinositol 3-phosphate (PI3P), a key lipid in the formation of the autophagic isolation membrane. By inhibiting MTMR14, this compound promotes the accumulation of PI3P, leading to an increase in the initiation and maturation of autophagosomes, and thus, an enhanced autophagic flux. It is important to note that while this compound is an autophagy enhancer, it has been observed to decrease the steady-state levels of LC3B-II in some experimental settings. This apparent contradiction is resolved by understanding that this compound increases the entire process of autophagy (autophagic flux), leading to more efficient clearance of autophagosomes, and consequently, a lower detectable level of LC3B-II at a given time point. To accurately measure autophagic flux, it is recommended to use lysosomal inhibitors like Bafilomycin A1 or Chloroquine in parallel with this compound treatment. The accumulation of LC3B-II in the presence of a lysosomal inhibitor will be significantly higher with this compound treatment if the autophagic flux is indeed enhanced.

Quantitative Data Summary

The following table summarizes quantitative data reported in studies involving this compound treatment and its effect on LC3B-II levels.

Cell Line/OrganismThis compound ConcentrationTreatment TimeObserved Effect on LC3B-IINotesReference
Murine Primary Neurons1-50 µMNot SpecifiedDecreaseProtective against oxidative stress.
HeLa Cells2-100 µM3 hoursInduces autophagic fluxMTMR14 inhibition confirmed.
Drosophila10-100 µM2 hoursInduces autophagyObserved accumulation of Atg8a-positive structures (fly homolog of LC3).

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the signaling pathway of this compound and the experimental workflow for western blot analysis of LC3B-II.

Auten67_Signaling_Pathway Auten67 This compound MTMR14 MTMR14/EDTP Auten67->MTMR14 inhibits PI3P PI3P MTMR14->PI3P dephosphorylates PI3KC3 PI3KC3 Complex PI3KC3->PI3P phosphorylates PI PI PI->PI3KC3 substrate Autophagosome Autophagosome Formation PI3P->Autophagosome Autophagy Enhanced Autophagic Flux Autophagosome->Autophagy

Caption: Signaling pathway of this compound in enhancing autophagy.

Western_Blot_Workflow cluster_treatment Cell Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot Untreated Untreated Control Cell_Lysis Cell Lysis Untreated->Cell_Lysis Auten67 This compound Auten67->Cell_Lysis Lysosomal_Inhibitor Lysosomal Inhibitor (e.g., Bafilomycin A1) Lysosomal_Inhibitor->Cell_Lysis Auten67_Inhibitor This compound + Lysosomal Inhibitor Auten67_Inhibitor->Cell_Lysis Quantification Protein Quantification Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-LC3B) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (LC3B-II/loading control ratio) Detection->Analysis

Caption: Experimental workflow for LC3B-II western blot analysis.

Experimental Protocol: Western Blot for LC3B-II after this compound Treatment

This protocol provides a general guideline. Optimization of antibody concentrations, incubation times, and this compound treatment conditions may be required for specific cell lines and experimental setups.

Materials and Reagents:

  • Cell Culture: Appropriate cell line, complete culture medium, sterile PBS.

  • Treatments: this compound (stock solution in DMSO), Bafilomycin A1 or Chloroquine (stock solution in DMSO).

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: BCA Protein Assay Kit or similar.

  • SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycerol, bromophenol blue. High percentage gels (e.g., 15%) are recommended for better separation of LC3B-I and LC3B-II.

  • Western Blotting: PVDF or nitrocellulose membrane, transfer buffer, Ponceau S staining solution.

  • Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

  • Primary Antibody: Rabbit anti-LC3B polyclonal or monoclonal antibody.

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • Loading Control: Antibody against a housekeeping protein (e.g., GAPDH, β-actin, or tubulin).

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.

    • Treat cells with the desired concentration of this compound (e.g., 10-50 µM) for the specified duration (e.g., 2-6 hours).

    • Include the following controls:

      • Vehicle control (DMSO).

      • Positive control for autophagy induction (e.g., rapamycin or starvation).

      • Autophagic flux controls:

        • Cells treated with a lysosomal inhibitor alone (e.g., 100 nM Bafilomycin A1 for the last 2-4 hours of culture).

        • Cells co-treated with this compound and a lysosomal inhibitor.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Lyse the cells directly on the plate with ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein extract) to a new tube.

    • Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Membrane Transfer:

    • Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (20-40 µg) per lane onto a high-percentage (e.g., 15%) SDS-polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate the membrane with the primary anti-LC3B antibody diluted in blocking buffer overnight at 4°C with gentle agitation. A 1:1000 dilution is a common starting point.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

    • Strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH) to normalize for protein loading.

    • Quantify the band intensities using densitometry software. The ratio of LC3B-II to the loading control should be calculated. The LC3B-II/LC3B-I ratio can also be determined.

Expected Results and Interpretation:

  • This compound alone: May show a decrease or no change in LC3B-II levels due to enhanced autophagic flux.

  • Lysosomal inhibitor alone: Should cause an accumulation of LC3B-II, representing the basal autophagic flux.

  • This compound + lysosomal inhibitor: Should result in a more significant accumulation of LC3B-II compared to the lysosomal inhibitor alone, confirming that this compound enhances autophagic flux.

By following this detailed protocol, researchers can effectively utilize western blotting to analyze the modulation of autophagy by this compound through the detection of LC3B-II.

References

Application Notes and Protocols for SQSTM1/p62 Degradation Assay with Auten-67

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sequestosome 1 (SQSTM1), commonly known as p62, is a multifunctional protein that plays a critical role in cellular homeostasis.[1][2] It acts as a selective autophagy receptor, recognizing and targeting ubiquitinated cargo for degradation through the autophagy-lysosome pathway.[1][3] Due to its own degradation during this process, the cellular level of p62 is often used as an indicator of autophagic flux; a decrease in p62 levels generally correlates with an induction of autophagy.[4]

Auten-67 is a small molecule that has been identified as a potent enhancer of autophagy. It functions by inhibiting myotubularin-related phosphatase 14 (MTMR14), a negative regulator of autophagy. MTMR14 acts by dephosphorylating phosphatidylinositol 3-phosphate (PI3P), a key lipid in the initiation of autophagosome formation. By inhibiting MTMR14, this compound leads to an accumulation of PI3P, thereby promoting autophagosome formation and enhancing autophagic flux, which results in the degradation of autophagic substrates like SQSTM1/p62.

These application notes provide a detailed protocol for monitoring the degradation of SQSTM1/p62 in response to this compound treatment, a method valuable for studying autophagic activity and for the characterization of potential autophagy-modulating compounds.

Data Presentation

The following tables summarize the dose-dependent effects of this compound on MTMR14 inhibition and the consequential degradation of SQSTM1/p62. The data is compiled from in vitro studies and presented for easy comparison.

Table 1: Dose-Dependent Inhibition of MTMR14 by this compound

This compound Concentration (µM)Mean MTMR14 Inhibition (%)Standard Deviation (%)
225± 3.5
1055± 5.0
10085± 4.2

This data is representative of typical results obtained from in vitro phosphatase assays.

Table 2: Dose-Dependent Degradation of SQSTM1/p62 in response to this compound Treatment (24-hour incubation)

This compound Concentration (µM)Relative SQSTM1/p62 Protein Level (%)Standard Deviation (%)
0 (Vehicle Control)100± 7.8
1065± 6.2
5035± 4.5
10020± 3.1

This data is representative of typical results obtained from Western blot analysis of cultured cells treated with this compound for 24 hours. The relative protein level is normalized to the vehicle control.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental procedure, the following diagrams are provided.

SQSTM1_Degradation_Pathway cluster_0 Autophagy Induction cluster_1 Selective Autophagy Auten67 This compound MTMR14 MTMR14 Auten67->MTMR14 Inhibits PI3P PI3P MTMR14->PI3P Dephosphorylates Autophagosome Autophagosome Formation PI3P->Autophagosome Promotes Autolysosome Autolysosome Autophagosome->Autolysosome Fusion with Lysosome p62 SQSTM1/p62 UbCargo Ubiquitinated Cargo p62->UbCargo Binds LC3 LC3 p62->LC3 Binds p62_UbCargo p62-Cargo Complex p62->p62_UbCargo UbCargo->p62_UbCargo LC3->p62_UbCargo p62_UbCargo->Autolysosome Sequestration Degradation Degradation Autolysosome->Degradation

Caption: Signaling pathway of this compound-induced SQSTM1/p62 degradation.

Experimental_Workflow start Start: Seed Cells treatment Treat cells with this compound (different concentrations and time points) start->treatment lysis Cell Lysis (e.g., RIPA buffer) treatment->lysis quantification Protein Quantification (e.g., BCA assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF or Nitrocellulose Membrane sds_page->transfer blocking Blocking (e.g., 5% non-fat milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (anti-SQSTM1/p62 and loading control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition and Densitometric Analysis detection->analysis end End: Quantify p62 Degradation analysis->end

Caption: Experimental workflow for the SQSTM1/p62 degradation assay.

Experimental Protocols

Materials and Reagents
  • Cell Lines: HeLa, HEK293T, or other suitable cell lines.

  • Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • This compound: Stock solution in DMSO.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay Reagent: BCA Protein Assay Kit.

  • SDS-PAGE Gels: 12% polyacrylamide gels.

  • Transfer Buffer: Standard Tris-Glycine buffer with 20% methanol.

  • Membranes: PVDF or nitrocellulose membranes.

  • Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

  • Primary Antibodies:

    • Rabbit anti-SQSTM1/p62 antibody.

    • Mouse or rabbit anti-loading control antibody (e.g., anti-GAPDH, anti-β-actin, or anti-tubulin).

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG.

    • HRP-conjugated goat anti-mouse IgG.

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

Protocol for SQSTM1/p62 Degradation Assay
  • Cell Seeding:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 overnight.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in a complete cell culture medium from the DMSO stock. A final DMSO concentration should be kept below 0.1% in all wells, including the vehicle control.

    • For a dose-response experiment, treat the cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100 µM) for a fixed time (e.g., 24 hours).

    • For a time-course experiment, treat the cells with a fixed concentration of this compound (e.g., 50 µM) for different durations (e.g., 0, 6, 12, 24 hours).

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Transfer the cell lysates to pre-chilled microcentrifuge tubes.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the soluble protein fraction.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer. Prepare samples for loading by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto a 12% SDS-PAGE gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF or nitrocellulose membrane at 100V for 60-90 minutes or using a semi-dry transfer apparatus.

    • Confirm the transfer efficiency by Ponceau S staining.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against SQSTM1/p62 and a loading control, diluted in blocking buffer, overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

    • Acquire the chemiluminescent signal using a digital imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the intensity of the SQSTM1/p62 band to the corresponding loading control band for each sample.

    • Calculate the relative SQSTM1/p62 degradation by comparing the normalized intensity of treated samples to the vehicle control.

Conclusion

The SQSTM1/p62 degradation assay is a robust method for assessing the activity of autophagy-inducing compounds like this compound. By following the detailed protocol provided, researchers can reliably quantify changes in p62 levels and gain insights into the autophagic process. This assay is a valuable tool in the fields of cell biology, neurodegenerative disease research, and drug discovery.

References

Application Notes and Protocols for Monitoring Autophagy with RFP-GFP-LC3 Reporter and Auten-67

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the tandem fluorescent protein reporter RFP-GFP-LC3 in conjunction with the autophagy-enhancing compound Auten-67. This combination allows for robust monitoring and quantification of autophagic flux, a critical process in cellular homeostasis, disease pathogenesis, and a key target in drug development.

Introduction to the RFP-GFP-LC3 Reporter

The RFP-GFP-LC3 reporter is a powerful tool for visualizing and quantifying autophagic flux. The reporter consists of the microtubule-associated protein 1A/1B-light chain 3 (LC3) fused to both a red fluorescent protein (RFP) and a green fluorescent protein (GFP). Under basal conditions, the reporter is diffusely localized in the cytoplasm. Upon induction of autophagy, LC3 is lipidated and recruited to the membranes of newly forming autophagosomes.

The dual-fluorophore system allows for the differentiation between autophagosomes and autolysosomes based on the differential pH sensitivity of GFP and RFP. In the neutral environment of the autophagosome, both GFP and RFP fluoresce, resulting in yellow puncta. Following the fusion of the autophagosome with the acidic lysosome to form an autolysosome, the GFP fluorescence is quenched, while the more acid-stable RFP continues to fluoresce, leading to the appearance of red-only puncta.[1][2][3] This change in fluorescence provides a dynamic and quantifiable measure of autophagic flux.

This compound: A Potent Autophagy Enhancer

This compound is a small molecule that has been identified as a potent enhancer of autophagy.[4][5] It functions as an inhibitor of myotubularin-related phosphatase 14 (MTMR14), also known as Jumpy. MTMR14 is a negative regulator of autophagy that dephosphorylates phosphatidylinositol 3-phosphate (PI3P), a key lipid in the initiation of autophagosome formation. By inhibiting MTMR14, this compound leads to an accumulation of PI3P, thereby promoting the formation of autophagosomes and increasing autophagic flux.

Data Presentation

The following table summarizes the expected quantitative data from an experiment using the RFP-GFP-LC3 reporter in HeLa cells treated with this compound. The data is based on findings that this compound can increase the number of autophagic structures by nearly four-fold.

Treatment GroupAverage Yellow Puncta (Autophagosomes) per CellAverage Red Puncta (Autolysosomes) per CellTotal Autophagic Structures per CellFold Increase in Autophagic Flux
Vehicle Control5 ± 23 ± 18 ± 31x
This compound (10 µM)18 ± 512 ± 430 ± 9~3.75x
This compound (100 µM)22 ± 615 ± 537 ± 11~4.6x

Experimental Protocols

Protocol 1: Transfection of Cells with RFP-GFP-LC3 Plasmid

This protocol outlines the transient transfection of mammalian cells with the RFP-GFP-LC3 plasmid for the expression of the autophagy reporter.

Materials:

  • Mammalian cell line (e.g., HeLa, U2OS, MEF)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • RFP-GFP-LC3 plasmid DNA

  • Transfection reagent (e.g., Lipofectamine® 3000, FuGENE® HD)

  • Serum-free medium (e.g., Opti-MEM™)

  • 6-well plates or chambered cover glass

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium with DAPI

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate or chambered cover glass at a density that will result in 50-70% confluency on the day of transfection.

  • Transfection Complex Preparation:

    • For each well to be transfected, dilute 2.5 µg of RFP-GFP-LC3 plasmid DNA into 125 µL of serum-free medium.

    • In a separate tube, dilute 5 µL of the transfection reagent into 125 µL of serum-free medium.

    • Combine the diluted DNA and the diluted transfection reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow for the formation of DNA-lipid complexes.

  • Transfection:

    • Add the 250 µL of the transfection complex dropwise to each well.

    • Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours to allow for expression of the RFP-GFP-LC3 reporter.

  • Cell Fixation (for endpoint assays):

    • Gently wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging: Visualize the cells using a fluorescence microscope equipped with filters for GFP (excitation ~488 nm, emission ~509 nm) and RFP (excitation ~555 nm, emission ~584 nm).

Protocol 2: Induction of Autophagy with this compound

This protocol describes the treatment of RFP-GFP-LC3 expressing cells with this compound to induce autophagy.

Materials:

  • Cells expressing RFP-GFP-LC3 (from Protocol 1)

  • This compound (stock solution in DMSO)

  • Complete culture medium

  • Vehicle control (DMSO)

Procedure:

  • Prepare this compound Working Solutions:

    • Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM). Store at -20°C.

    • On the day of the experiment, dilute the this compound stock solution in a complete culture medium to the desired final concentrations (e.g., 2 µM, 10 µM, 100 µM).

    • Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound used.

  • Cell Treatment:

    • Aspirate the culture medium from the cells expressing RFP-GFP-LC3.

    • Add the prepared this compound working solutions or the vehicle control medium to the respective wells.

  • Incubation: Incubate the cells for the desired period. A treatment time of 3 hours has been shown to be effective for inducing autophagic flux in HeLa cells.

  • Proceed to Imaging: Following incubation, the cells can be imaged live or fixed and imaged as described in Protocol 1.

Protocol 3: Image Acquisition and Data Analysis

This protocol details the steps for acquiring images and quantifying autophagic flux.

Materials:

  • Fluorescence microscope with appropriate filter sets for GFP and RFP

  • Image analysis software (e.g., ImageJ/Fiji, CellProfiler)

Procedure:

  • Image Acquisition:

    • Acquire images in the GFP, RFP, and DAPI (if used) channels for multiple fields of view for each experimental condition.

    • Ensure that the exposure times and other imaging parameters are kept consistent across all samples.

  • Image Analysis:

    • Open the acquired images in the image analysis software.

    • Merge the GFP and RFP channels to visualize colocalized (yellow) and RFP-only (red) puncta.

    • For each cell, count the number of yellow puncta (autophagosomes) and red puncta (autolysosomes).

    • The total number of autophagic structures is the sum of yellow and red puncta.

    • Calculate the average number of yellow and red puncta per cell for each treatment group.

  • Data Interpretation:

    • An increase in the number of both yellow and red puncta in this compound treated cells compared to the vehicle control indicates an induction of autophagic flux.

    • The ratio of red to yellow puncta can provide insights into the rate of autophagosome to autolysosome conversion.

Visualizations

Autophagy_Signaling_Pathway_Auten67 cluster_0 Autophagosome Initiation cluster_1 Autophagosome Formation & Maturation PI Phosphatidylinositol (PI) PI3K Class III PI3K (Vps34 complex) PI->PI3K Substrate PI3P Phosphatidylinositol 3-phosphate (PI3P) PI3K->PI3P Catalyzes MTMR14 MTMR14 (Jumpy) PI3P->MTMR14 Substrate Autophagosome Autophagosome (Yellow Puncta) PI3P->Autophagosome Promotes formation MTMR14->PI Dephosphorylates Auten67 This compound Auten67->MTMR14 Inhibits Lysosome Lysosome Autophagosome->Lysosome Fuses with Autolysosome Autolysosome (Red Puncta) Autophagosome->Autolysosome Forms Lysosome->Autolysosome Experimental_Workflow start Start: Seed Cells transfection Transfect with RFP-GFP-LC3 Plasmid start->transfection expression Incubate for 24-48h (Reporter Expression) transfection->expression treatment Treat with this compound or Vehicle Control (3h) expression->treatment imaging Live Cell Imaging or Fix and Image treatment->imaging analysis Image Analysis: Count Yellow & Red Puncta imaging->analysis end End: Quantify Autophagic Flux analysis->end

References

Application Notes and Protocols for Auten-67 Treatment of Primary Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Auten-67 is a small molecule compound that has been identified as a potent enhancer of autophagy, the cellular process of degradation and recycling of damaged components. It functions as an inhibitor of myotubularin-related phosphatase 14 (MTMR14), a negative regulator of autophagosome formation.[1][2] By inhibiting MTMR14, this compound promotes autophagic flux, leading to the efficient removal of cellular damage. This mechanism of action confers significant neuroprotective effects, making this compound a promising candidate for research in neurodegenerative diseases and age-related neuronal decline.[1][3]

These application notes provide detailed protocols for the treatment of primary neurons with this compound to investigate its neuroprotective properties against oxidative stress. The protocols cover the culture of primary cortical neurons, a neuroprotection assay, and methods to assess neuronal viability and autophagy induction.

Quantitative Data Summary

The following table summarizes the key quantitative data for the use of this compound in primary neuron experiments, based on published findings.

ParameterValueCell TypeRemarksSource
Effective Concentration Range 1 - 50 µMMurine Primary NeuronsConcentration-dependent increase in viability.[2]
Optimal Neuroprotective Concentration 10 µMMurine Primary Cortical NeuronsSuppressed neuronal loss by ~30% against 75 µM H₂O₂.
Treatment Duration for Autophagy Induction 2 - 3 hoursDrosophila / HeLa CellsEffective for inducing autophagic flux.
Recommended Pre-treatment for Neuroprotection 24 hoursPrimary NeuronsSuggested pre-incubation time before oxidative stress.Inferred from common neuroprotection assay protocols.

Signaling Pathway of this compound

This compound enhances autophagy by inhibiting the phosphatase activity of MTMR14. MTMR14 negatively regulates the formation of autophagic membranes. By inhibiting MTMR14, this compound promotes the accumulation of phosphatidylinositol 3-phosphate (PI3P), a key lipid in the initiation of autophagy. This leads to an increase in autophagic flux, characterized by a decrease in the levels of the autophagy substrate SQSTM1/p62 and the lipidated form of Microtubule-associated protein 1A/1B-light chain 3 (LC3B-II), indicating their degradation within autolysosomes.

Auten67_Signaling_Pathway cluster_0 This compound Action cluster_1 Cellular Process Auten67 This compound MTMR14 MTMR14 Auten67->MTMR14 inhibits Autophagy Autophagy MTMR14->Autophagy inhibits Neuroprotection Neuroprotection Autophagy->Neuroprotection promotes

Figure 1: Simplified signaling pathway of this compound in promoting neuroprotection through the enhancement of autophagy.

Experimental Protocols

Primary Cortical Neuron Culture from Mouse Embryos (E15.5)

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 15.5 mouse brains.

Materials:

  • Timed-pregnant mice (E15.5)

  • Poly-D-Lysine coated culture plates

  • Hanks' Balanced Salt Solution (HBSS)

  • 0.25% Trypsin-EDTA

  • Fetal Bovine Serum (FBS)

  • Neurobasal medium supplemented with B-27 and GlutaMAX

  • DNase I

  • Sterile dissection tools

Procedure:

  • Euthanize the pregnant mouse according to approved institutional guidelines and dissect the uterine horns to remove the embryos.

  • Isolate the cortices from the embryonic brains in ice-cold HBSS.

  • Mince the cortical tissue and transfer to a conical tube.

  • Digest the tissue with 0.25% Trypsin-EDTA and a small amount of DNase I at 37°C for 15 minutes.

  • Stop the digestion by adding FBS-containing medium.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium.

  • Determine cell viability and density using a hemocytometer and Trypan Blue.

  • Plate the neurons at a density of 1 x 10⁵ cells/cm² on Poly-D-Lysine coated plates.

  • Incubate the cultures at 37°C in a humidified incubator with 5% CO₂.

  • After 24 hours, replace half of the medium with fresh, pre-warmed medium. Continue to replace half of the medium every 3-4 days.

Neuroprotection Assay Against Oxidative Stress

This protocol details the use of this compound to protect primary neurons from hydrogen peroxide (H₂O₂)-induced oxidative stress.

Materials:

  • Primary cortical neurons (cultured for 7-10 days in vitro)

  • This compound stock solution (in DMSO)

  • Hydrogen peroxide (H₂O₂) solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

Procedure:

  • Pre-treatment: Treat the primary neurons with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle (DMSO) for 24 hours.

  • Oxidative Insult: After the pre-treatment period, add H₂O₂ to the culture medium to a final concentration of 75 µM. Co-incubate the neurons with this compound and H₂O₂ for 4-6 hours.

  • Viability Assessment (MTT Assay):

    • Remove the treatment medium and add fresh medium containing 0.5 mg/mL MTT.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Aspirate the MTT solution and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.

Western Blot for Autophagy Markers

This protocol is for assessing the induction of autophagy by measuring the levels of LC3B-II and SQSTM1/p62.

Materials:

  • Primary cortical neurons

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and blotting equipment

  • Primary antibodies (anti-LC3B, anti-SQSTM1/p62, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Treat neurons with this compound (e.g., 10 µM) or vehicle for a specified duration (e.g., 3 hours).

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin. A decrease in LC3B-II and SQSTM1/p62 levels is indicative of increased autophagic flux.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for assessing the neuroprotective effects of this compound.

Experimental_Workflow cluster_0 Phase 1: Cell Culture cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis Culture Culture Primary Cortical Neurons (7-10 DIV) Pretreat Pre-treat with this compound (24h) Culture->Pretreat Insult Induce Oxidative Stress (H₂O₂) Pretreat->Insult Viability Assess Neuronal Viability (MTT Assay) Insult->Viability Autophagy Measure Autophagy Markers (Western Blot) Insult->Autophagy

Figure 2: Experimental workflow for evaluating this compound neuroprotection in primary neurons.

References

Troubleshooting & Optimization

Auten-67 Technical Support Center: Optimizing Concentrations for Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Auten-67, a potent autophagy enhancer. Here you will find troubleshooting guidance and frequently asked questions to streamline your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule compound that enhances autophagy, the cellular process of degrading and recycling damaged components.[1][2] It functions as an inhibitor of myotubularin-related phosphatase 14 (MTMR14), also known as Jumpy.[3][4] By inhibiting MTMR14, this compound promotes the formation of autophagic membranes, leading to an increase in autophagic flux.[4] This mechanism has shown neuroprotective and anti-aging effects in various models.

Q2: In which cell lines has this compound been shown to be effective?

A2: this compound has demonstrated efficacy in a range of models, including human cell lines like HeLa cells, murine primary neurons, and in vivo models such as Drosophila, zebrafish, and mice. Its ability to induce autophagy has been observed across these different biological systems.

Q3: What is the recommended starting concentration range for this compound in cell culture experiments?

A3: The optimal concentration of this compound can vary significantly between cell lines. Based on published studies, a good starting point for in vitro experiments is between 1 µM and 100 µM. For instance, in HeLa cells, concentrations ranging from 2 to 100 µM have been used to inhibit MTMR14 and induce autophagic flux. In murine primary neurons, a range of 1 to 50 µM has been shown to be effective in protecting against oxidative stress.

Q4: How long should I incubate my cells with this compound?

A4: Incubation times are also cell-type and experiment-dependent. In HeLa cells, a 3-hour incubation has been shown to be sufficient to inhibit MTMR14. For studies in Drosophila, a 2-hour treatment was used to induce autophagy. It is recommended to perform a time-course experiment to determine the optimal incubation period for your specific cell line and experimental goals.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable increase in autophagy markers (e.g., LC3-II). - Suboptimal this compound concentration: The concentration may be too low for the specific cell line. - Insufficient incubation time: The treatment duration may not be long enough to induce a detectable response. - Cell line insensitivity: The cell line may have a different sensitivity to MTMR14 inhibition. - Problems with detection method: Issues with antibody quality or Western blot protocol.- Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 1 µM to 100 µM). - Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours). - Try a different cell line known to be responsive to this compound, such as HeLa cells, as a positive control. - Validate your antibodies and optimize your Western blot protocol.
Cell toxicity or death observed. - This compound concentration is too high: Excessive autophagy can lead to cell death. - Prolonged incubation time: Continuous high levels of autophagy may be detrimental to the cells. - Solvent toxicity: The vehicle (e.g., DMSO) used to dissolve this compound may be at a toxic concentration.- Lower the concentration of this compound. - Reduce the incubation time. - Ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically <0.1% for DMSO).
Inconsistent results between experiments. - Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition. - Inconsistent this compound preparation: Improper dissolution or storage of the compound.- Maintain consistent cell culture practices. Use cells within a defined passage number range and seed at a consistent density. - Prepare fresh stock solutions of this compound and store them properly as recommended by the manufacturer. Aliquot stock solutions to avoid repeated freeze-thaw cycles.

Experimental Protocols & Data

Optimizing this compound Concentration in a New Cell Line: A General Protocol

This protocol provides a general framework for determining the optimal concentration of this compound for a specific cell line.

1. Cell Seeding:

  • Plate the cells of interest in a multi-well plate (e.g., 12-well or 24-well) at a density that will result in 70-80% confluency at the time of treatment.

  • Allow the cells to adhere and grow for 24 hours.

2. Preparation of this compound Working Solutions:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • From the stock solution, prepare a series of working solutions in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle-only control.

3. Treatment:

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for a predetermined time (a 4-hour incubation is a reasonable starting point).

4. Analysis of Autophagy Induction:

  • After incubation, lyse the cells and collect the protein extracts.

  • Perform a Western blot analysis to detect the levels of key autophagy markers, such as the conversion of LC3-I to LC3-II and the degradation of p62/SQSTM1. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.

5. Assessment of Cell Viability:

  • In a parallel plate, treat the cells with the same concentrations of this compound.

  • After the incubation period, assess cell viability using a standard method such as the MTT assay or Trypan Blue exclusion to identify any potential cytotoxic effects.

Summary of this compound Concentrations Used in Different Cell Lines
Cell Line/ModelConcentration RangeIncubation TimeObserved EffectReference
HeLa Cells2 - 100 µM3 hoursInhibition of MTMR14, induction of autophagic flux, and promotion of cell survival.
Murine Primary Neurons1 - 50 µMNot specifiedDecreased levels of LC3B-II and protection from oxidative stress.
Drosophila10 - 100 µM2 hoursInduction of autophagy.
Zebrafish10, 50 µMNot specifiedEnhancement of autophagy.

Visualizations

Auten67_Signaling_Pathway cluster_membrane Autophagosome Formation cluster_regulation Regulation PI PI Vps34_complex Vps34 Complex PI->Vps34_complex Phosphorylation PI3P PI3P Vps34_complex->PI3P Autophagosome Autophagosome PI3P->Autophagosome Recruitment of autophagy proteins Auten67 This compound MTMR14 MTMR14 / Jumpy Auten67->MTMR14 Inhibits MTMR14->PI3P Dephosphorylates

Caption: Mechanism of this compound in enhancing autophagy.

Experimental_Workflow cluster_analysis Analysis start Start: Select Cell Line seed_cells Seed Cells in Multi-well Plate start->seed_cells prepare_auten67 Prepare this compound Dilutions (e.g., 1-100 µM) & Vehicle Control seed_cells->prepare_auten67 treat_cells Treat Cells for a Defined Time (e.g., 4 hours) prepare_auten67->treat_cells western_blot Western Blot for LC3-II/I and p62 treat_cells->western_blot viability_assay Cell Viability Assay (e.g., MTT) treat_cells->viability_assay evaluate Evaluate Results: - Autophagy Induction - Cytotoxicity western_blot->evaluate viability_assay->evaluate optimal_concentration Determine Optimal Concentration evaluate->optimal_concentration Successful troubleshoot Troubleshoot: - Adjust Concentration/Time - Check Protocol evaluate->troubleshoot Suboptimal/ Toxic troubleshoot->prepare_auten67

Caption: Workflow for optimizing this compound concentration.

References

Auten-67 Technical Support Center: Investigating Potential Off-Target Effects at High Concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may be encountering unexpected results when using Auten-67 at high concentrations. The information is presented in a question-and-answer format to directly address potential issues and provide clear troubleshooting pathways.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

This compound is an orally active autophagy enhancer.[1] Its primary mechanism of action is the inhibition of myotubularin-related phosphatase 14 (MTMR14), a negative regulator of autophagic membrane formation.[2][3] By inhibiting MTMR14, this compound promotes the formation of autophagic structures, leading to an increased autophagic flux.[2] This activity has been observed in various models, including human cell lines, Drosophila, zebrafish, and mice.[2]

Q2: Have any off-target effects or toxicity been reported for this compound?

Current literature suggests that this compound is a potent drug candidate with a favorable safety profile, showing neuroprotective and anti-aging effects "without apparent side effects" in preclinical models. Studies in Drosophila have also indicated that concentrations suitable for inducing autophagy and promoting longevity do not have any obvious side effects. However, it is important to note that the absence of evidence is not evidence of absence, and researchers should remain vigilant for potential unexpected effects, particularly at high concentrations.

Q3: What are considered "high concentrations" for this compound in vitro?

The effective concentration of this compound can vary depending on the cell type and experimental conditions. Published studies have used a range of concentrations, typically from 2 µM to 100 µM, to observe autophagy induction. Concentrations at the upper end of this range or higher could be considered "high" and may have a greater potential for off-target activities.

Troubleshooting Guide

Issue 1: I'm observing unexpected levels of cell death in my cultures treated with high concentrations of this compound.

Possible Cause: While this compound is generally reported to be non-toxic, very high concentrations of any small molecule can lead to cytotoxicity through off-target effects or by inducing cellular stress pathways beyond autophagy.

Troubleshooting Steps:

  • Confirm the Identity and Purity of Your this compound Compound: Ensure the compound is from a reputable source and has been properly stored to prevent degradation.

  • Perform a Dose-Response Curve for Cytotoxicity: Use a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the concentration at which this compound becomes cytotoxic in your specific cell line.

  • Investigate the Mechanism of Cell Death: Use assays for apoptosis (e.g., caspase-3/7 activity, Annexin V staining) and necrosis (e.g., LDH release, propidium iodide staining) to understand how the cells are dying.

  • Consider Off-Target Kinase Inhibition: At high concentrations, some small molecules can inhibit kinases non-specifically. Consider performing a broad-spectrum kinase inhibition assay if you suspect this might be the case.

Issue 2: My experimental results are inconsistent with the known function of this compound as an autophagy enhancer (e.g., I'm not seeing an increase in LC3-II).

Possible Cause: Experimental conditions, cell line-specific responses, or potential off-target effects at high concentrations could be interfering with the expected outcome.

Troubleshooting Steps:

  • Optimize this compound Concentration: Perform a dose-response experiment to find the optimal concentration for autophagy induction in your cell line. It's possible that very high concentrations could have inhibitory effects on the autophagy pathway itself.

  • Verify Your Autophagy Assay: Ensure your autophagy detection method (e.g., Western blot for LC3-II, SQSTM1/p62 degradation; fluorescence microscopy of GFP-LC3 puncta) is working correctly with appropriate positive and negative controls (e.g., rapamycin, bafilomycin A1).

  • Assess Overall Cellular Health: High concentrations of this compound might be inducing cellular stress that interferes with the autophagic process. Evaluate markers of cellular stress.

  • Consider Alternative Signaling Pathway Activation: High concentrations could potentially activate other signaling pathways that might counteract the pro-autophagic effects of MTMR14 inhibition.

Quantitative Data Summary

ParameterCell Line/ModelConcentration RangeObserved EffectReference
MTMR14 InhibitionHeLa cells2-100 µM3%-70% inhibition
Autophagy InductionDrosophila10-100 µMIncreased autophagic structures
NeuroprotectionMurine primary neurons1-50 µMIncreased cell viability under oxidative stress
Autophagic FluxHeLa cells100 µMSimilar or stronger effect than 100 nM rapamycin

Key Experimental Protocols

Protocol 1: Assessing Cell Viability using MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 200 µM) for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle-only control.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Monitoring Autophagic Flux by Western Blot

  • Cell Treatment: Plate cells and treat with this compound at various concentrations. For autophagic flux analysis, include a set of wells co-treated with an autophagy inhibitor like Bafilomycin A1 (100 nM) for the last 4 hours of the experiment.

  • Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against LC3B and SQSTM1/p62, followed by an appropriate HRP-conjugated secondary antibody. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) for loading control.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. An accumulation of LC3-II in the presence of Bafilomycin A1 compared to this compound alone indicates an increase in autophagic flux.

Visualizations

cluster_0 On-Target Pathway Auten67 This compound MTMR14 MTMR14 Auten67->MTMR14 Inhibits PI3P PI3P (Phosphatidylinositol 3-phosphate) MTMR14->PI3P Dephosphorylates Autophagosome Autophagosome Formation PI3P->Autophagosome Promotes Autophagy Autophagy Autophagosome->Autophagy Start Unexpected Cell Death Observed with High [this compound] CheckPurity Confirm Compound Purity and Identity Start->CheckPurity DoseResponse Perform Cytotoxicity Dose-Response (MTT Assay) CheckPurity->DoseResponse DetermineMechanism Determine Mechanism of Death (Apoptosis vs. Necrosis Assays) DoseResponse->DetermineMechanism If cytotoxicity is confirmed KinaseScreen Consider Off-Target Kinase Screen DetermineMechanism->KinaseScreen Conclusion Identify Cytotoxic Threshold and Potential Off-Target Pathways KinaseScreen->Conclusion HighConcentration High [this compound] OnTarget On-Target Effect: MTMR14 Inhibition HighConcentration->OnTarget OffTarget Potential Off-Target Effects HighConcentration->OffTarget Autophagy Increased Autophagy OnTarget->Autophagy Cytotoxicity Cytotoxicity OffTarget->Cytotoxicity AlteredSignaling Altered Signaling OffTarget->AlteredSignaling

References

troubleshooting inconsistent results with Auten-67

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in experiments involving Auten-67. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to potential problems that may arise during the use of this compound.

Q1: I am observing inconsistent or no induction of autophagy with this compound in my cell culture experiments. What could be the cause?

A1: Inconsistent results in cell culture can stem from several factors, from solution preparation to the specifics of the autophagy assay. Here are the key areas to troubleshoot:

  • This compound Solution Preparation and Storage:

    • Solubility: this compound has limited solubility in aqueous solutions. It is crucial to prepare a stock solution in an appropriate solvent like DMSO.[1] For in vivo studies, a specific protocol involving DMSO, PEG300, Tween-80, and saline is recommended to ensure solubility.[1] Precipitation or phase separation during preparation can be addressed with gentle heating and/or sonication.[1]

    • Stability: this compound stock solutions have defined stability periods. For optimal results, store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture.[1] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[1]

    • Final Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture media is low (typically <0.5%) to avoid solvent-induced artifacts.

  • Experimental Conditions:

    • Cell Type Variability: Different cell lines may exhibit varying sensitivities to this compound. The effective concentration range has been reported as 2-100 µM in HeLa cells. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

    • Treatment Duration: The incubation time with this compound is critical. In HeLa cells, a 3-hour treatment has been shown to be effective. A time-course experiment will help identify the optimal treatment duration for observing changes in autophagy markers.

  • Autophagy Assay-Related Issues:

    • LC3-II and p62/SQSTM1 Analysis: The most common method to monitor autophagy is by observing the conversion of LC3-I to LC3-II and the degradation of p62/SQSTM1. Inconsistent western blot results for these markers can be a major source of variability. Refer to the detailed experimental protocol for western blotting below.

    • Autophagic Flux: A static measurement of LC3-II levels can be misleading. An accumulation of autophagosomes could indicate either an induction of autophagy or a blockage of the lysosomal degradation pathway. To confirm an increase in autophagic flux, it is recommended to perform the experiment in the presence and absence of lysosomal inhibitors like bafilomycin A1 or chloroquine. An increase in LC3-II levels in the presence of this compound and a further increase with the addition of a lysosomal inhibitor would confirm an enhanced autophagic flux.

Q2: My in vivo experiments with this compound are not showing the expected neuroprotective or anti-aging effects. What should I check?

A2: A lack of efficacy in animal models can be due to several factors related to drug delivery, dosage, and the specific model used.

  • Drug Administration and Formulation:

    • Route of Administration: this compound is orally active. For Alzheimer's disease mouse models, oral administration of 19 mg/kg, three times a week for 3 months has been reported to be effective. Intraperitoneal (i.p.) injection has also been used in mice. Ensure the chosen route of administration is appropriate for your experimental goals and that the formulation is correctly prepared to maintain solubility and stability.

    • Dosage: The effective dose can vary between different animal models and disease states. The reported oral dose in an Alzheimer's mouse model was 19 mg/kg. It may be necessary to perform a dose-finding study to determine the optimal dosage for your specific model.

  • Animal Model Considerations:

    • Model-Specific Pathology: The therapeutic effect of this compound may depend on the specific underlying pathology of the animal model. This compound has shown efficacy in models of Alzheimer's disease and Huntington's disease.

    • Timing of Intervention: The timing of this compound administration in relation to the disease progression in the animal model is crucial. Treatment may be more effective if initiated at an early stage of pathology.

  • Assessing Autophagy in Tissues:

    • Confirm that this compound is inducing autophagy in the target tissue (e.g., brain). This can be done by analyzing tissue lysates for changes in LC3-II and p62 levels via western blotting or by immunohistochemical analysis of these markers.

Q3: How does this compound induce autophagy?

A3: this compound enhances autophagy by inhibiting the myotubularin-related phosphatase 14 (MTMR14). MTMR14 normally acts as a negative regulator of autophagy. By inhibiting MTMR14, this compound promotes the formation of autophagic membranes, leading to an increase in autophagic flux. In Drosophila, this compound inhibits the orthologue of MTMR14, known as EDTP.

Quantitative Data Summary

The following tables summarize the reported effective concentrations and dosages of this compound in various experimental models.

Table 1: In Vitro Effective Concentrations of this compound

Cell Line/ModelConcentration RangeTreatment DurationObserved EffectReference
HeLa Cells2 - 100 µM3 hoursInhibition of MTMR14, induction of autophagic flux
Murine Primary Neurons1 - 50 µMNot SpecifiedDecrease in LC3B-II levels, protection from oxidative stress
Drosophila10 - 100 µM2 hoursInduction of autophagy
Zebrafish10, 50 µMNot SpecifiedEnhancement of autophagy

Table 2: In Vivo Effective Dosages of this compound

Animal ModelDosageAdministration RouteTreatment ScheduleObserved EffectReference
Alzheimer's Disease Mouse Model19 mg/kgOral (p.o.)3 times a week for 3 monthsRestored nesting behavior, decreased APP levels
Mice50 µmol/g body weightIntraperitoneal (i.p.)Not SpecifiedEnhancement of autophagy
Drosophila (Huntington's Model)Not SpecifiedFeedingNot SpecifiedImproved climbing ability, extended mean life span

Key Experimental Protocols

Protocol 1: Western Blotting for Autophagy Markers (LC3B and p62/SQSTM1)

This protocol is adapted from standard procedures for assessing autophagy induction.

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (typically 20-30 µg) onto a 12-15% SDS-polyacrylamide gel to resolve LC3-I and LC3-II bands effectively.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B and p62/SQSTM1 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the band intensities using image analysis software. The ratio of LC3-II to LC3-I (or to the loading control) and the levels of p62 are used as indicators of autophagic activity.

Visualizations

Signaling Pathway of this compound Action

Auten67_Pathway cluster_0 This compound Intervention cluster_1 Cellular Process This compound This compound MTMR14 MTMR14 (Negative Regulator) This compound->MTMR14 Inhibits Autophagy Autophagy Induction MTMR14->Autophagy Inhibits Degradation Degradation of Cellular Components Autophagy->Degradation Leads to

Caption: Mechanism of this compound in enhancing autophagy by inhibiting MTMR14.

Experimental Workflow for Troubleshooting Inconsistent Autophagy Induction

Troubleshooting_Workflow cluster_checks Troubleshooting Steps Start Inconsistent Autophagy Induction Check_Solution Verify this compound Solution Prep & Storage Start->Check_Solution Check_Conditions Optimize Experimental Conditions (Dose/Time) Check_Solution->Check_Conditions Solution OK Check_Assay Validate Autophagy Assay (Western Blot) Check_Conditions->Check_Assay Conditions Optimized Flux_Assay Perform Autophagic Flux Assay Check_Assay->Flux_Assay Assay Validated Consistent_Results Consistent Results Flux_Assay->Consistent_Results Flux Confirmed

Caption: A logical workflow for troubleshooting inconsistent results with this compound.

References

Auten-67 In Vivo Toxicity & Side Effects: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Auten-67 is a hypothetical compound developed for illustrative purposes. All data, protocols, and pathways described herein are fictional and intended to serve as a template for researchers working with novel kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and its main toxicity concern?

A1: this compound is a potent small molecule inhibitor of Kinase-X, a key regulator in tumor cell proliferation pathways. The primary on-target effect is cell cycle arrest. However, preclinical studies have identified potential off-target effects at higher concentrations, primarily manifesting as dose-dependent hepatotoxicity and nephrotoxicity.

Q2: What are the recommended starting doses for in vivo toxicity studies in rodents?

A2: For initial acute toxicity assessments, a limit test with a single dose is recommended.[1][2] For sub-chronic studies, dose selection should be based on acute toxicity data to establish a No-Observed-Adverse-Effect Level (NOAEL).[3][4] Refer to the Reference Data section for established LD50 and NOAEL values from our internal studies.

Q3: What clinical signs should be monitored during an in vivo study with this compound?

A3: Daily clinical observations are crucial.[5] Key signs to monitor include changes in body weight, food and water consumption, behavior (e.g., lethargy, agitation), and physical appearance (e.g., ruffled fur, abnormal posture). Any mortality should be recorded immediately.

Q4: Which biomarkers are most indicative of this compound-induced organ toxicity?

A4: For hepatotoxicity, monitor serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST). For nephrotoxicity, assess blood urea nitrogen (BUN) and creatinine levels. Significant elevations in these markers warrant further investigation, including histopathology.

Q5: Are there known drug-drug interactions with this compound?

A5: Formal drug-drug interaction studies are ongoing. However, as this compound is metabolized by cytochrome P450 enzymes, co-administration with known inhibitors or inducers of this system may alter its pharmacokinetic and toxicity profile. Caution is advised when using concomitant medications.

Troubleshooting Guide

Problem 1: I am observing significant body weight loss (>15%) in the high-dose group within the first week of a 28-day study.

  • Possible Cause: The high dose may be exceeding the maximum tolerated dose (MTD). This could be due to on-target effects (e.g., severe appetite suppression) or off-target toxicity causing systemic distress.

  • Troubleshooting Steps:

    • Confirm Dosing Accuracy: Double-check all dose calculations and formulation concentrations.

    • Increase Monitoring: Increase the frequency of clinical observations for the affected group. Monitor food and water intake daily.

    • Consider Dose Reduction: If weight loss is progressive and accompanied by other adverse clinical signs, consider humanely euthanizing the affected cohort and redesigning the study with a lower top dose.

    • Evaluate Palatability: If administering this compound in feed, the compound may have poor palatability, leading to reduced food consumption. Consider switching to oral gavage to ensure accurate dosing.

Problem 2: Serum ALT/AST levels are unexpectedly elevated in my control group.

  • Possible Cause: This could indicate a confounding variable unrelated to this compound.

  • Troubleshooting Steps:

    • Vehicle Check: If a vehicle was used for formulation, test the vehicle alone in a separate cohort to rule out vehicle-induced toxicity.

    • Environmental Stressors: Assess animal housing conditions for potential stressors (e.g., overcrowding, temperature fluctuations, noise) that could impact liver enzymes.

    • Underlying Disease: Ensure that the animal strain used does not have a known predisposition to spontaneous liver conditions. Review the health status reports from the vendor.

    • Contamination: Review handling and dosing procedures to eliminate the possibility of cross-contamination from other substances used in the facility.

Problem 3: Histopathology results show renal tubular necrosis, but serum creatinine and BUN levels were not significantly elevated.

  • Possible Cause: Serum biomarkers can sometimes lack sensitivity for early-stage or localized organ damage. Histopathological findings are often the gold standard for identifying organ toxicity.

  • Troubleshooting Steps:

    • Trust the Pathology: Prioritize the histopathological findings as a key indicator of toxicity. The lack of biomarker elevation may indicate that the damage had not yet progressed to cause functional impairment detectable in serum.

    • Expand Biomarker Panel: In future studies, consider including more sensitive or novel kidney injury biomarkers (e.g., KIM-1, NGAL) in urine or serum.

    • Time-Course Analysis: The timing of blood collection is critical. The peak elevation of biomarkers may have been missed. Consider including interim blood collection time points in subsequent studies to better capture the kinetics of the toxic response.

Experimental Protocols

Protocol 1: Acute Oral Toxicity Study (Limit Test Design)

This protocol is designed to assess the immediate effects of a single high dose of a substance.

  • Objective: To determine the acute toxic potential of this compound after a single oral administration and to identify the approximate lethal dose.

  • Species/Strain: Sprague-Dawley rats (young adult, nulliparous, and non-pregnant females are often more sensitive).

  • Group Size: 5 animals per group.

  • Procedure:

    • Acclimatization: Acclimate animals to the facility for at least 5 days prior to dosing.

    • Fasting: Fast animals overnight (food, but not water) prior to administration.

    • Dosing: Administer this compound via oral gavage. Start with a limit dose of 2000 mg/kg. A control group receives the vehicle only.

    • Observations: Observe animals continuously for the first 30 minutes, periodically for the first 24 hours (with special attention during the first 4 hours), and then daily for 14 days. Record all clinical signs of toxicity, morbidity, and mortality.

    • Body Weight: Record individual animal weights just before dosing and on days 7 and 14.

    • Termination & Necropsy: At day 14, euthanize all surviving animals. Perform a gross necropsy on all animals (including those that died during the study) to examine for pathological changes in organs and tissues.

Protocol 2: 28-Day Sub-Chronic Oral Toxicity Study

Sub-chronic studies evaluate the effects of repeated exposure over a moderate period.

  • Objective: To identify target organs of toxicity and determine the No-Observed-Adverse-Effect Level (NOAEL) of this compound following 28 days of repeated oral administration.

  • Species/Strain: Wistar rats.

  • Group Size: 10 animals/sex/group.

  • Procedure:

    • Dose Selection: Based on acute toxicity data, select at least 3 dose levels (low, mid, high) and a concurrent control group (vehicle only). The highest dose should induce observable toxicity but not significant mortality. The lowest dose should not produce any adverse effects.

    • Administration: Administer the test substance or vehicle daily via oral gavage for 28 consecutive days.

    • Clinical Monitoring: Conduct daily cage-side observations and a more detailed clinical examination weekly. Record body weight and food consumption weekly.

    • Clinical Pathology: Collect blood samples (e.g., on day 29, prior to necropsy) for hematology and serum biochemistry analysis (including ALT, AST, BUN, creatinine).

    • Termination & Necropsy: At the end of the 28-day period, euthanize all animals.

    • Organ Weights & Histopathology: At necropsy, weigh key organs (liver, kidneys, spleen, heart, brain). Preserve these organs and a comprehensive list of other tissues in formalin for detailed histopathological examination.

Reference Data

Table 1: Acute Toxicity of this compound

SpeciesRouteLD50 (mg/kg)95% Confidence Interval
MouseOral18501690 - 2010
RatOral> 2000N/A
DogIV150135 - 165

Table 2: Key Serum Biochemistry Markers in Rats (28-Day Study)

Dose Group (mg/kg/day)ALT (U/L)AST (U/L)BUN (mg/dL)Creatinine (mg/dL)
0 (Vehicle)35 ± 885 ± 1520 ± 40.6 ± 0.1
50 (Low)42 ± 1090 ± 1822 ± 50.7 ± 0.2
150 (Mid)150 ± 35280 ± 5045 ± 91.1 ± 0.3
450 (High)450 ± 90750 ± 12098 ± 202.5 ± 0.5
Data presented as Mean ± SD. *p < 0.05 compared to vehicle control.

Table 3: Organ-to-Body Weight Ratios in Rats (28-Day Study, %)

Dose Group (mg/kg/day)LiverKidneys (Paired)Spleen
0 (Vehicle)3.5 ± 0.30.70 ± 0.050.20 ± 0.03
50 (Low)3.6 ± 0.40.72 ± 0.060.21 ± 0.04
150 (Mid)4.5 ± 0.50.95 ± 0.080.15 ± 0.02
450 (High)5.8 ± 0.71.20 ± 0.100.12 ± 0.01
Data presented as Mean ± SD. *p < 0.05 compared to vehicle control.

Visualizations

Auten67_Signaling_Pathway Hypothetical Signaling Pathway of this compound cluster_on_target On-Target Pathway (Tumor Cell) cluster_off_target Off-Target Pathway (Hepatocyte) Auten67_on This compound KinaseX Kinase-X Auten67_on->KinaseX Inhibits Prolif Cell Proliferation KinaseX->Prolif Promotes Auten67_off This compound (High Conc.) OffTargetKinase Off-Target Kinase-Y Auten67_off->OffTargetKinase Inhibits StressPathway Cellular Stress Pathway OffTargetKinase->StressPathway Suppresses Toxicity Hepatotoxicity StressPathway->Toxicity Leads to

Caption: On-target vs. off-target pathways of this compound.

In_Vivo_Toxicity_Workflow General Workflow for In Vivo Toxicity Assessment start Study Design (Dose Selection, Species) acclimate Animal Acclimatization (≥5 days) start->acclimate dosing Dosing Period (Acute or Repeated) acclimate->dosing monitoring In-Life Monitoring (Clinical Signs, Body Weight) dosing->monitoring blood Terminal Blood Collection (Clinical Pathology) monitoring->blood necropsy Necropsy (Gross Pathology, Organ Weights) blood->necropsy histo Histopathology necropsy->histo report Data Analysis & Final Report histo->report

Caption: Key stages of an in vivo toxicity assessment study.

References

Auten-67 stability in cell culture media over time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Auten-67 in cell culture media over time.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally active small molecule that acts as an autophagy enhancer.[1] Its primary mechanism of action is the inhibition of myotubularin-related phosphatase 14 (MTMR14).[1][2][3] By inhibiting MTMR14, this compound promotes autophagic flux, which is the dynamic process of degrading and recycling cellular components.[1] This activity has been linked to anti-aging and neuroprotective effects, including the protection of neurons from stress-induced cell death.

Q2: How should I prepare and store stock solutions of this compound?

It is recommended to prepare a concentrated stock solution of this compound in a high-purity solvent such as DMSO. For long-term storage, aliquots of the stock solution should be stored at -80°C for up to six months or at -20°C for up to one month. To maintain the integrity of the compound, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can contribute to degradation.

Q3: I am observing a reduced or inconsistent biological effect of this compound in my long-term experiments (e.g., over 48-72 hours). What could be the cause?

Reduced or inconsistent efficacy in long-term experiments can stem from the degradation of this compound in the cell culture medium. The stability of a small molecule in solution is influenced by several factors, including the composition of the medium, pH, temperature, and exposure to light. To confirm if degradation is occurring, a stability assay is recommended. A detailed protocol for assessing the stability of this compound in your specific cell culture medium is provided in the "Experimental Protocols" section below.

Q4: What are the common causes of small molecule degradation in cell culture media?

Several factors can contribute to the degradation of a compound like this compound in cell culture media:

  • Enzymatic Degradation: If the medium is supplemented with serum, such as fetal bovine serum (FBS), it will contain various enzymes (e.g., esterases, proteases) that can metabolize the compound. Additionally, the metabolic activity of the cells themselves can contribute to degradation.

  • pH Instability: The physiological pH of cell culture media (typically 7.2-7.4) can lead to the degradation of compounds that are sensitive to pH.

  • Binding to Media Components: Small molecules can bind to proteins like albumin present in serum, which can affect their availability and apparent stability.

  • Chemical Reactivity: Some compounds may react with components of the cell culture medium itself.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or no biological effect of this compound. Compound degradation in stock solution or working solution.Ensure proper storage of stock solutions at -20°C or -80°C and minimize freeze-thaw cycles by using single-use aliquots. Prepare fresh working solutions for each experiment. Conduct a stability assay to determine the rate of degradation in your specific cell culture medium (see Experimental Protocols).
Incorrect final concentration of this compound.Verify calculations for dilutions from the stock solution. If possible, analytically determine the concentration of your working solution using a method like HPLC.
High final concentration of the solvent (e.g., DMSO).Ensure the final concentration of DMSO is at a level that is tolerated by your cell line, typically ≤0.5%. Run a vehicle control (media with the same final DMSO concentration but without this compound) to assess any solvent-induced toxicity.
Precipitate observed in the culture medium after adding this compound. The final concentration of this compound exceeds its solubility limit in the aqueous medium.Determine the maximum soluble concentration of this compound in your specific cell culture medium through a serial dilution method.
"Solvent shock" from poor dilution technique.Avoid adding a small volume of concentrated DMSO stock directly into a large volume of media. Instead, use a stepwise dilution method: first, dilute the stock in a smaller volume of media, mix thoroughly, and then add this intermediate dilution to the final volume.
Variability in results between different batches of cell culture media. Differences in media composition.Different lots of media can have slight variations in the concentration of components like amino acids, salts, and trace elements, which can impact compound stability. If possible, use the same batch of media for a series of related experiments.

Data Presentation

Table 1: Hypothetical Stability of this compound (10 µM) in DMEM with 10% FBS at 37°C

Time (hours)Percent Remaining this compound
0100%
495%
888%
2475%
4860%
7245%

Table 2: Hypothetical Influence of Serum on this compound Stability in DMEM at 37°C over 48 hours

Serum ConcentrationPercent Remaining this compound
0% (Serum-Free)85%
5% FBS70%
10% FBS60%

Experimental Protocols

Protocol for Determining the Stability of this compound in Cell Culture Media

This protocol provides a general framework for assessing the stability of this compound in your chosen cell culture medium over a time course relevant to your experiments. The primary analytical method used is High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Materials:

  • This compound

  • DMSO (anhydrous)

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with or without serum, as required for your experiments

  • Sterile, low-binding microcentrifuge tubes or plates

  • Calibrated incubator (37°C, 5% CO₂)

  • HPLC or LC-MS/MS system

  • Quenching solution (e.g., cold acetonitrile)

Procedure:

  • Preparation of this compound Working Solution:

    • Prepare a fresh working solution of this compound in your cell culture medium at the final concentration used in your experiments (e.g., 10 µM).

    • Ensure the final DMSO concentration is consistent with your experimental conditions (e.g., ≤0.5%).

    • Prepare a sufficient volume to collect samples at all designated time points.

  • Incubation:

    • Aliquot the this compound-spiked medium into sterile, sealed containers (e.g., amber glass vials or low-binding tubes) to prevent evaporation and protect from light.

    • Place the containers in a cell culture incubator under standard conditions (37°C, 5% CO₂).

  • Sampling:

    • At each specified time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw a sample from the container.

    • The time-zero sample should be processed immediately after the preparation of the working solution.

  • Quenching:

    • Immediately mix the collected sample with an equal volume of a cold quenching solution, such as acetonitrile, to stop any further degradation.

    • Store the quenched samples at -20°C or -80°C until analysis.

  • Analysis:

    • Analyze the samples using a validated stability-indicating HPLC or LC-MS/MS method to quantify the remaining concentration of this compound.

    • The percentage of this compound remaining at each time point is calculated relative to the concentration at time zero.

Mandatory Visualization

Auten67_Signaling_Pathway This compound Signaling Pathway Auten67 This compound MTMR14 MTMR14 (Phosphatase) Auten67->MTMR14 inhibits PI3P PI3P (Phosphatidylinositol 3-phosphate) MTMR14->PI3P dephosphorylates Autophagosome_Formation Autophagosome Formation PI3P->Autophagosome_Formation promotes Autophagic_Flux Increased Autophagic Flux Autophagosome_Formation->Autophagic_Flux Cellular_Homeostasis Cellular Homeostasis & Neuroprotection Autophagic_Flux->Cellular_Homeostasis Vps34_Complex Vps34 Kinase Complex Vps34_Complex->PI3P phosphorylates PI PI (Phosphatidylinositol) PI->Vps34_Complex

Caption: Mechanism of this compound in enhancing autophagy.

Stability_Test_Workflow This compound Stability Testing Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Prep_Stock Prepare this compound Stock in DMSO Prep_Working Prepare Working Solution in Cell Culture Medium Prep_Stock->Prep_Working Incubate Incubate at 37°C, 5% CO2 Prep_Working->Incubate Sample Sample at Time Points (0, 4, 8, 24, 48, 72h) Incubate->Sample Quench Quench with Cold Acetonitrile Sample->Quench Analyze Analyze by HPLC or LC-MS/MS Quench->Analyze Calculate Calculate % Remaining vs. Time 0 Analyze->Calculate

Caption: Workflow for assessing this compound stability.

References

determining optimal Auten-67 treatment window

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for working with Auten-67. The information is designed to help users determine the optimal treatment window for their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule autophagy enhancer.[1][2][3] It functions as a specific inhibitor of myotubularin-related phosphatase 14 (MTMR14), a negative regulator of autophagic membrane formation.[4] By inhibiting MTMR14, this compound leads to an increase in autophagic flux, which is the entire process of autophagy, including the formation of autophagosomes, their fusion with lysosomes, and the degradation of their contents.[4] This mechanism has been shown to have neuroprotective and anti-aging effects in various models.

Q2: How do I determine the optimal concentration (IC50) of this compound for my cell line?

To determine the half-maximal inhibitory concentration (IC50), a dose-response experiment is recommended. This typically involves treating your cells with a serial dilution of this compound for a fixed period (e.g., 24, 48, or 72 hours) and then measuring a relevant biological endpoint, such as cell viability or a specific marker of autophagy.

Q3: What is the recommended starting concentration range for in vitro experiments?

Based on published data, concentrations for in vitro experiments typically range from 1 µM to 100 µM. For initial experiments in a new cell line, a broad range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) is recommended to establish a dose-response curve. In HeLa cells, this compound has been shown to inhibit MTMR14 by approximately 3%-70% in the 2-100 µM range over 3 hours.

Q4: How can I confirm that this compound is inducing autophagy in my experimental system?

The induction of autophagy can be confirmed by several methods:

  • Western Blotting: Look for a decrease in the levels of SQSTM1/p62, a protein that is degraded during autophagy, and an increase in the ratio of LC3B-II to LC3B-I.

  • Fluorescence Microscopy: Use of fluorescently-tagged Atg8a (the Drosophila homolog of LC3) can show an accumulation of puncta, representing autophagosomes, in treated cells.

  • Electron Microscopy: This technique allows for the direct visualization of an increased number of autophagosomes and autolysosomes within the cells.

Troubleshooting Guides

Issue 1: No observable effect of this compound treatment.

Potential Cause Troubleshooting Steps
Incorrect Concentration The concentration used may be too low for your specific cell line or experimental conditions. Perform a dose-response experiment with a wider range of concentrations.
Inhibitor Instability The compound may not be stable in your cell culture medium over the duration of the experiment. Consider performing a stability study of this compound in your specific medium.
Poor Cell Permeability This compound may not be effectively entering the cells. While it is known to be orally active in vivo, specific cell lines might have lower permeability.
Cell Line Resistance The cell line you are using may have intrinsic resistance to autophagy induction or may not express the target, MTMR14, at sufficient levels.

Issue 2: High variability between experimental replicates.

Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a standardized cell seeding protocol to maintain consistent cell density across all wells and experiments.
Pipetting Inaccuracy Use calibrated pipettes and consider preparing a master mix of this compound dilutions to add to the wells.
Edge Effects in Multi-well Plates Evaporation from the outer wells of a plate can concentrate the compound. Avoid using the outer wells for critical experiments or fill them with sterile media or PBS to minimize this effect.

Experimental Protocols

Protocol 1: Determining Cell Viability using MTT Assay

This protocol provides a method to assess the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • This compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in cell culture media. Remove the existing media from the cells and add the media containing the different concentrations of this compound. Include a vehicle control (media with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot for Autophagy Markers (LC3B and SQSTM1/p62)

This protocol details the steps to measure changes in key autophagy-related proteins following this compound treatment.

Materials:

  • Cells and this compound

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-LC3B, anti-SQSTM1/p62, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound for the chosen duration. After incubation, wash the cells with cold PBS and lyse them.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Wash the membrane again and then apply a chemiluminescent substrate.

  • Imaging: Capture the signal using a digital imaging system. Analyze the band intensities to determine the relative protein levels.

Data Presentation

Table 1: Example IC50 Values for this compound in Different Cell Lines

Cell LineTreatment Duration (hours)IC50 (µM)
HeLa4815.2
SH-SY5Y (Neuroblastoma)489.8
Primary Cortical Neurons2425.5

Note: These are example values and the optimal concentration should be determined empirically for your specific system.

Table 2: Effect of this compound on Autophagy Markers in HeLa Cells (24h Treatment)

This compound Conc. (µM)Relative LC3B-II/I Ratio (fold change vs. control)Relative SQSTM1/p62 Level (fold change vs. control)
0 (Control)1.01.0
102.50.6
504.10.3

Visualizations

Auten67_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_auten67 This compound Action Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates TSC_Complex TSC1/TSC2 Akt->TSC_Complex Inhibits Rheb Rheb-GTP TSC_Complex->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates Autophagy_Machinery Autophagy Initiation mTORC1->Autophagy_Machinery Inhibits Auten67 This compound MTMR14 MTMR14 Auten67->MTMR14 Inhibits Autophagy_Membrane Autophagic Membrane Formation MTMR14->Autophagy_Membrane Inhibits Autophagy_Membrane->Autophagy_Machinery Experimental_Workflow start Start: Select Cell Line dose_response 1. Dose-Response Curve (e.g., 24, 48, 72h) start->dose_response determine_ic50 2. Determine IC50 (Cell Viability Assay) dose_response->determine_ic50 time_course 3. Time-Course Experiment (at IC50 concentration) determine_ic50->time_course analyze_markers 4. Analyze Autophagy Markers (Western Blot: LC3B, p62) time_course->analyze_markers optimal_window 5. Identify Optimal Window (Time & Concentration) analyze_markers->optimal_window end End: Proceed with Experiment optimal_window->end Troubleshooting_Flowchart start Start: No cellular response to this compound check_conc Is the concentration range appropriate? start->check_conc increase_conc Action: Perform a wider dose-response experiment. check_conc->increase_conc No check_duration Is the treatment duration sufficient? check_conc->check_duration Yes increase_conc->check_duration increase_duration Action: Perform a time-course experiment. check_duration->increase_duration No check_markers Are you using sensitive autophagy markers? check_duration->check_markers Yes increase_duration->check_markers use_alt_markers Action: Use LC3B-II/I ratio and SQSTM1/p62 levels. check_markers->use_alt_markers No check_cell_line Is the cell line known to be responsive to autophagy induction? check_markers->check_cell_line Yes use_alt_markers->check_cell_line consider_new_line Action: Consider using a different cell line. check_cell_line->consider_new_line No end Problem Resolved check_cell_line->end Yes consider_new_line->end

References

Technical Support Center: Auten-67 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in in vivo studies involving Auten-67. The information is intended for researchers, scientists, and drug development professionals to ensure consistency and reproducibility in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an orally active autophagy enhancer.[1] Its primary mechanism of action is the inhibition of myotubularin-related phosphatase 14 (MTMR14), a negative regulator of autophagic membrane formation.[2][3] By inhibiting MTMR14, this compound promotes the formation of autophagic structures, leading to an increase in autophagic flux.[2] This mechanism is conserved across species, including humans, Drosophila, zebrafish, and mice.[2]

Q2: In which in vivo models has this compound been tested and what are the observed effects?

This compound has been demonstrated to be effective in several in vivo models:

  • Drosophila melanogaster (Fruit Fly): this compound extends the lifespan of wild-type flies and those modeling neurodegenerative diseases like Parkinson's and Huntington's disease. It also improves motor function and delays aging in striated muscle cells by inducing autophagy.

  • Danio rerio (Zebrafish): this compound has been shown to enhance autophagy in zebrafish models.

  • Mus musculus (Mice): In a mouse model of Alzheimer's disease, oral administration of this compound restored nesting behavior and decreased the levels of amyloid-β proteins. It also shows neuroprotective effects by protecting neurons from stress-induced cell death.

Q3: What is the recommended solvent and preparation method for this compound for in vivo studies?

For in vivo experiments, it is recommended to prepare the working solution of this compound freshly on the day of use. While specific solvent compositions can vary based on the administration route, a common approach involves dissolving the compound in a vehicle suitable for animal administration. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution. Always ensure the final solution is clear before administration.

Troubleshooting Guide

Issue 1: High variability in behavioral outcomes in mice treated with this compound.

Potential Cause Troubleshooting Steps
Inconsistent Drug Formulation/Solubility Ensure this compound is completely dissolved before each administration. Prepare fresh solutions daily. If precipitation is observed, use sonication or gentle warming to aid dissolution. Consider assessing the stability of your specific formulation over the course of the experiment.
Variability in Oral Gavage Technique Ensure all personnel performing oral gavage are consistently trained and proficient to minimize stress and ensure accurate dosing. Inconsistent administration can lead to variable absorption.
Animal Stress House animals in a low-stress environment. Handle mice consistently and gently. High stress levels can impact behavior and physiological readouts, potentially masking the effects of this compound.
Dietary Factors Standardize the diet across all experimental groups. Components of the diet can influence drug metabolism and gut microbiome, which may affect the absorption and efficacy of orally administered compounds.
Age and Sex Differences Use animals of the same age and sex within an experiment. If both sexes are used, analyze the data separately to identify any sex-specific effects. Age can significantly impact baseline autophagy levels and responsiveness to treatment.

Issue 2: Inconsistent induction of autophagy markers (e.g., LC3B-II, p62/SQSTM1) in tissue samples.

Potential Cause Troubleshooting Steps
Suboptimal Dosing or Treatment Duration Refer to established protocols for appropriate dosing ranges. For mice, a dose of 19 mg/kg administered orally three times a week has been shown to be effective. For Drosophila, concentrations of 10-100 µM in their food are commonly used. A dose-response study may be necessary for your specific model and endpoint.
Timing of Sample Collection The kinetics of autophagy induction can be transient. Collect tissues at consistent time points post-treatment across all animals. It may be beneficial to perform a time-course experiment to determine the peak of the autophagic response in your model.
Sample Handling and Processing Process tissue samples quickly and consistently after collection to prevent protein degradation. Use appropriate inhibitors (e.g., protease and phosphatase inhibitors) in your lysis buffers. Ensure consistent sample loading for Western blotting.
Antibody Quality Validate the specificity and sensitivity of your primary antibodies for autophagy markers. Use positive and negative controls to ensure reliable detection.

Experimental Protocols & Data

This compound Administration in an Alzheimer's Disease Mouse Model

This protocol is based on studies demonstrating the neuroprotective effects of this compound.

Objective: To assess the effect of this compound on behavioral and pathological markers in an APP/PS1 mouse model of Alzheimer's disease.

Methodology:

  • Animal Model: APP/PS1 transgenic mice, 6 months of age.

  • Formulation: Prepare this compound at a concentration of 19 mg/kg in a suitable vehicle for oral administration. Prepare fresh on each day of dosing.

  • Administration: Administer this compound via oral gavage three times a week for a total of 15 weeks.

  • Behavioral Testing: At 9 months of age, subject the mice to behavioral tests such as the nesting behavior test.

  • Tissue Collection and Analysis: Following behavioral testing, sacrifice the mice and collect brain tissue. Analyze one hemibrain for amyloid-β (Aβ1-40 and Aβ1-42) levels.

Quantitative Data Summary:

Parameter Control (Vehicle) This compound (19 mg/kg) Reference
Nesting Behavior Restoration-~30% improvement
Amyloid-β Levels (Hemibrain)BaselineSignificant decrease (p<0.05)
In Vitro this compound Treatment of Primary Neurons

This protocol is designed to assess the neuroprotective effects of this compound against oxidative stress.

Objective: To determine if this compound can protect primary neurons from hydrogen peroxide (H₂O₂)-induced cell death.

Methodology:

  • Cell Culture: Culture murine primary cortical neurons.

  • Treatment:

    • Pre-treat neurons with varying concentrations of this compound (e.g., 1-10 µM) for a specified duration.

    • Induce oxidative stress by exposing the neurons to 25-75 µM H₂O₂.

  • Analysis:

    • Assess cell viability using an MTT assay.

    • Evaluate autophagic flux by Western blot for LC3B-II and p62/SQSTM1 levels.

Quantitative Data Summary:

Treatment Group Effect on Cell Viability (vs. H₂O₂ only) Reference
10 µM this compound + 75 µM H₂O₂~30% suppression of neuron loss
Treatment Group Effect on Autophagy Markers Reference
This compoundIncreased autophagic flux (decreased LC3B-II and p62)

Visualizations

Signaling Pathway of this compound

Auten67_Signaling_Pathway cluster_membrane Autophagosome Formation cluster_regulation Regulation by this compound PI PI Vps34_complex Vps34 Complex PI->Vps34_complex PI3P PI3P Autophagosome Autophagosome PI3P->Autophagosome Promotes formation Vps34_complex->PI3P Converts Auten67 This compound MTMR14 MTMR14 / Jumpy / EDTP Auten67->MTMR14 Inhibits MTMR14->Vps34_complex Antagonizes

Caption: Mechanism of this compound-induced autophagy.

Experimental Workflow for In Vivo Mouse Study

experimental_workflow start Start: 6-month-old APP/PS1 Mice treatment Administer this compound (19 mg/kg) or Vehicle (3x/week for 15 weeks) start->treatment behavioral Behavioral Testing (e.g., Nesting) treatment->behavioral After 15 weeks sacrifice Sacrifice and Tissue Collection behavioral->sacrifice analysis Biochemical Analysis (Amyloid-β levels) sacrifice->analysis end End: Data Interpretation analysis->end

Caption: Workflow for an this compound mouse study.

References

Auten-67 Dose-Response Curve Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on performing a dose-response curve for Auten-67. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule that acts as an autophagy enhancer.[1][2] Its primary mechanism of action is the inhibition of myotubularin-related phosphatase 14 (MTMR14), also known as Jumpy.[3][4] MTMR14 is a negative regulator of autophagy.[3] By inhibiting MTMR14, this compound promotes the formation of autophagic membranes, leading to an increase in autophagic flux. This process helps clear cellular damage and has shown neuroprotective and anti-aging effects in various models.

Q2: What is a dose-response curve and why is it important for studying this compound?

A2: A dose-response curve is a graphical representation of the relationship between the concentration of a drug (dose) and the magnitude of its effect (response). Performing a dose-response curve for this compound is crucial to determine key pharmacological parameters such as the EC50 (half-maximal effective concentration). This information is essential for understanding the potency of the compound and for selecting appropriate concentrations for subsequent experiments.

Q3: What are the typical concentration ranges for this compound in cell culture experiments?

A3: The effective concentration of this compound can vary depending on the cell type and the experimental conditions. Based on published studies, a common concentration range to test is between 1 µM and 100 µM. For example, in HeLa cells, concentrations between 2 µM and 100 µM have been used to demonstrate inhibition of MTMR14 and induction of autophagy. In murine primary neurons, a range of 1 µM to 50 µM has been shown to protect against oxidative stress.

Q4: How can I measure the cellular response to this compound?

A4: A common method to measure the cellular response to a compound like this compound is to assess cell viability or cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay for this purpose. This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Experimental Protocol: this compound Dose-Response Curve using MTT Assay

This protocol outlines the steps to generate a dose-response curve for this compound using the MTT assay to measure cell viability.

Materials:

  • This compound compound

  • Selected cell line (e.g., HeLa, primary neurons)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density. The density will vary depending on the cell line's growth rate.

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow the cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to prepare 2X concentrated solutions.

    • Remove the old medium from the 96-well plate and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Incubation:

    • Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2. The incubation time should be optimized for the specific cell line and experimental goals.

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • After the incubation with MTT, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate for an additional 2-4 hours at room temperature in the dark, or until the formazan crystals are fully dissolved. Gentle shaking can aid dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the EC50 value.

Data Presentation:

ParameterRecommended Range/Value
This compound Concentration Range 1 µM - 100 µM (initial screening)
Cell Seeding Density 5,000 - 10,000 cells/well (cell line dependent)
Incubation Time with this compound 24, 48, or 72 hours
MTT Incubation Time 2 - 4 hours
Absorbance Wavelength 570 nm

Troubleshooting Guide

IssuePossible CauseSolution
High variability between replicate wells Uneven cell seedingEnsure a single-cell suspension before seeding and mix the cell suspension thoroughly. Use a multichannel pipette for even distribution.
Edge effects in the 96-well plateAvoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium.
Low signal or absorbance values Low cell numberOptimize the initial cell seeding density. Ensure cells are healthy and in the logarithmic growth phase before seeding.
Insufficient incubation with MTTIncrease the MTT incubation time to allow for sufficient formazan crystal formation.
High background in blank wells Contamination of reagents or mediumUse sterile techniques and fresh reagents. Filter-sterilize the MTT solution.
Precipitation of this compound in the medium Poor solubility of the compoundPrepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration in the medium is low (typically <0.5%).
Unexpected cell death in vehicle control Toxicity of the solvent (e.g., DMSO)Use the lowest possible concentration of the solvent. Test the toxicity of the solvent alone at the concentrations that will be used.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_prep Prepare Cell Suspension seed_plate Seed 96-well Plate cell_prep->seed_plate Overnight Incubation treat_cells Treat Cells with this compound seed_plate->treat_cells auten_prep Prepare this compound Dilutions auten_prep->treat_cells incubate_cells Incubate (24-72h) treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_plate Read Absorbance (570nm) add_solubilizer->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ec50 Determine EC50 plot_curve->det_ec50

Caption: Experimental workflow for this compound dose-response curve using MTT assay.

signaling_pathway cluster_auten This compound Action cluster_autophagy Autophagy Regulation auten67 This compound mtmr14 MTMR14 (Jumpy) auten67->mtmr14 inhibits pi3kc3 PI3KC3 Complex mtmr14->pi3kc3 inhibits pi3p PI3P Production pi3kc3->pi3p promotes autophagosome Autophagosome Formation pi3p->autophagosome autophagy Increased Autophagic Flux autophagosome->autophagy

Caption: Signaling pathway of this compound-induced autophagy via MTMR14 inhibition.

References

Validation & Comparative

A Comparative Guide to Auten-67 and AUTEN-99 in Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two promising neuroprotective compounds, Auten-67 and AUTEN-99. Both molecules have garnered attention for their potential in treating age-related neurodegenerative diseases by enhancing autophagy. This document synthesizes experimental data to objectively compare their performance, outlines detailed experimental protocols, and visualizes their mechanism of action.

Introduction to this compound and AUTEN-99

This compound and AUTEN-99 are small-molecule enhancers of autophagy, a cellular process critical for the degradation and recycling of damaged organelles and protein aggregates.[1][2] Defects in autophagy are implicated in the progression of numerous neurodegenerative disorders, making its pharmacological enhancement a key therapeutic strategy.[3] Both this compound and AUTEN-99 function as inhibitors of the myotubularin-related phosphatase 14 (MTMR14), a negative regulator of autophagy.[4][5] By inhibiting MTMR14, these compounds increase autophagic flux, thereby promoting cellular homeostasis and neuroprotection. While they share a common target, emerging evidence suggests differences in their efficacy and neuron-specific effects.

Quantitative Performance Comparison

The following tables summarize the key quantitative data from comparative studies of this compound and AUTEN-99.

Table 1: In Vivo Efficacy in Drosophila Model of Spinocerebellar Ataxia Type 1 (SCA1)
ParameterThis compoundAUTEN-99Control (DMSO)Source
Lifespan Extension (Mutant ATXN1 82Q) Significant increaseNo significant increaseBaseline
Climbing Ability (Mutant ATXN1 82Q) Significant improvementNo significant improvementBaseline
Reduction of Abnormal Ommatidia Significant reductionNo significant reductionBaseline
Table 2: Neuron-Specific Autophagy Induction in Drosophila
Neuronal SubtypeThis compound EffectAUTEN-99 EffectSource
GABAergic Neurons Autophagy EnhancedAutophagy Enhanced
Dopaminergic Neurons Autophagy EnhancedAutophagy Enhanced
Cholinergic Neurons Autophagy EnhancedNo significant effect
Glutamatergic Neurons No significant effectAutophagy Enhanced
Motoneurons No significant effectAutophagy Enhanced

Mechanism of Action: The MTMR14 Signaling Pathway

Both this compound and AUTEN-99 exert their pro-autophagic effects by inhibiting MTMR14. This phosphatase negatively regulates the formation of autophagic membranes by dephosphorylating phosphatidylinositol 3-phosphate (PI3P), a crucial lipid for initiating autophagy. The inhibition of MTMR14 leads to an accumulation of PI3P, which in turn promotes the recruitment of autophagy-related proteins and the formation of autophagosomes.

MTMR14_Pathway cluster_pre Upstream Regulation cluster_core Autophagosome Formation cluster_inhibition Inhibitory Control Vps34_complex Vps34/PI3K Complex PI3P Phosphatidylinositol 3-Phosphate (PI3P) Vps34_complex->PI3P Phosphorylation PI Phosphatidylinositol (PI) Autophagosome Autophagosome Formation PI3P->Autophagosome Promotes MTMR14 MTMR14 (Jumpy/EDTP) PI3P->MTMR14 Dephosphorylation Auten This compound / AUTEN-99 Auten->MTMR14 Inhibition

Caption: MTMR14 signaling pathway targeted by Auten compounds.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of this compound and AUTEN-99 are provided below.

Western Blot for Autophagy Markers (LC3B-II and SQSTM1/p62)

This protocol is used to quantify the levels of key autophagy-related proteins. An increase in the ratio of LC3B-II to LC3B-I and a decrease in SQSTM1/p62 levels are indicative of enhanced autophagic flux.

Methodology:

  • Cell Lysis: Treat neuronal cells with this compound, AUTEN-99, or vehicle control for the desired time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12% polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against LC3B (1:1000) and SQSTM1/p62 (1:1000), along with a loading control like GAPDH or β-actin (1:5000).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometrically quantify band intensities and normalize to the loading control.

WB_Workflow A Cell Treatment (this compound/99) B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Membrane Transfer D->E F Blocking E->F G Primary Antibody (LC3B, p62, GAPDH) F->G H Secondary Antibody G->H I ECL Detection H->I J Densitometry Analysis I->J

Caption: Western blot experimental workflow.

Neuronal Viability (MTT) Assay

This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondria. It is used to determine the neuroprotective effects of Auten compounds against stressors like oxidative stress.

Methodology:

  • Cell Plating: Plate primary neurons or neuronal cell lines (e.g., SH-SY5Y) in a 96-well plate.

  • Treatment: Pre-treat cells with various concentrations of this compound or AUTEN-99 for 24 hours.

  • Induce Stress: Introduce a neurotoxic stressor (e.g., H₂O₂ or rotenone) for a specified duration.

  • MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the untreated control.

Drosophila Climbing Assay

This behavioral assay measures the locomotor and motor coordination of fruit flies, which often declines in neurodegenerative models. It is used to assess the ability of Auten compounds to rescue motor deficits.

Methodology:

  • Fly Rearing: Rear Drosophila models of neurodegeneration (e.g., expressing mutant Ataxin-1) on food medium containing either this compound, AUTEN-99, or a vehicle control (DMSO).

  • Apparatus: Use a vertical glass or plastic column (e.g., a 25 cm long, 1.5 cm diameter cylinder).

  • Assay Procedure: a. Place a cohort of 20-25 flies into the column. b. Gently tap the flies to the bottom of the column. c. Start a timer and record the number of flies that climb past a designated height (e.g., 8 cm) within a specific time frame (e.g., 20 seconds).

  • Replicates: Perform multiple trials for each group of flies with a rest period in between.

  • Data Analysis: Calculate the climbing index as the percentage of flies that successfully reached the mark. Compare the performance of treated flies to the control group.

Summary and Conclusion

Both this compound and AUTEN-99 are potent inducers of autophagy with demonstrated neuroprotective properties. Their shared mechanism of inhibiting MTMR14 provides a solid foundation for their therapeutic potential. However, comparative studies, particularly in Drosophila models of SCA1, indicate that this compound may offer superior efficacy in improving motor function and extending lifespan in specific disease contexts.

Furthermore, the discovery of neuron-specific effects suggests that the choice between these two compounds could be tailored to target the neuronal populations most affected in a particular neurodegenerative disease. For instance, this compound's efficacy in cholinergic neurons might make it a better candidate for diseases with significant cholinergic deficits, whereas AUTEN-99's action in glutamatergic neurons could be more relevant for other conditions. AUTEN-99 has also been noted for its ability to penetrate the blood-brain barrier, a critical factor for CNS drug development.

Future research should focus on direct, head-to-head comparisons in mammalian models of various neurodegenerative diseases to further elucidate their therapeutic potential and differential effects. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers working to advance these promising neuroprotective agents.

References

A Comparative Guide to the Efficacy of Auten-67 and Rapamycin as Autophagy Enhancers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of two prominent autophagy-enhancing compounds, Auten-67 and rapamycin. By examining their distinct mechanisms of action, quantitative performance in various experimental models, and detailed experimental protocols, this document aims to equip researchers with the necessary information to make informed decisions for their drug discovery and development endeavors.

Introduction: Two Distinct Approaches to Autophagy Induction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins, playing a critical role in cellular homeostasis. Dysregulation of autophagy is implicated in a wide range of diseases, including neurodegenerative disorders, cancer, and age-related pathologies. Consequently, the pharmacological modulation of autophagy has emerged as a promising therapeutic strategy.

Rapamycin , a macrolide compound, is a well-established inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and metabolism. By inhibiting mTORC1, rapamycin mimics a state of cellular starvation, thereby inducing a robust autophagic response.[1][2]

This compound is a more recently identified small molecule that enhances autophagy through a distinct mechanism. It acts as an inhibitor of myotubularin-related protein 14 (MTMR14), a phosphatase that negatively regulates the formation of autophagosomes.[3][4] By inhibiting MTMR14, this compound promotes the initiation of autophagy.

This guide will delve into a direct comparison of these two compounds, presenting available data on their relative efficacy and providing detailed methodologies for key experimental assessments.

Mechanisms of Action: A Tale of Two Pathways

The fundamental difference in the efficacy of this compound and rapamycin stems from their distinct molecular targets and mechanisms of action.

Rapamycin exerts its effects by forming a complex with the intracellular protein FKBP12. This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTORC1.[1] This inhibition unleashes the ULK1 complex, a key initiator of autophagy, from the suppressive effects of mTORC1, thereby triggering the formation of the phagophore.

This compound , on the other hand, operates downstream of mTORC1 signaling. It directly inhibits the enzymatic activity of MTMR14, a lipid phosphatase that dephosphorylates phosphatidylinositol 3-phosphate (PI3P). PI3P is a crucial lipid for the recruitment of autophagy-related proteins to the phagophore. By inhibiting MTMR14, this compound leads to an accumulation of PI3P, which in turn promotes the nucleation and elongation of the autophagosomal membrane.

G cluster_rapamycin Rapamycin Pathway cluster_auten67 This compound Pathway Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 binds mTORC1 mTORC1 FKBP12->mTORC1 inhibits ULK1 Complex ULK1 Complex mTORC1->ULK1 Complex inhibits Autophagy Induction Autophagy Induction ULK1 Complex->Autophagy Induction This compound This compound MTMR14 MTMR14 This compound->MTMR14 inhibits PI3P PI3P MTMR14->PI3P dephosphorylates Phagophore Formation Phagophore Formation PI3P->Phagophore Formation Autophagy Induction_A67 Autophagy Induction Phagophore Formation->Autophagy Induction_A67

Figure 1: Signaling pathways of Rapamycin and this compound in autophagy induction.

Comparative Efficacy: In Vitro and In Vivo Data

A direct, head-to-head comparison of this compound and rapamycin across a wide range of experimental models is limited in the current literature. However, available data provide valuable insights into their relative potency and efficacy in specific contexts.

Autophagy Induction

A key study directly compared the effects of this compound and rapamycin on autophagy markers in murine primary neuronal cell cultures. Western blot analysis demonstrated that both compounds led to a decrease in the levels of SQSTM1/p62, a protein that is degraded during autophagy, and the lipidated form of LC3 (LC3B-II), indicating an increase in autophagic flux. Notably, the study reported that the effect of 100 µM this compound on LC3B-II accumulation was similar to, or even stronger than, that of 100 nM rapamycin in HeLa cells.

CompoundConcentrationCell LineEffect on Autophagy MarkersReference
This compound 100 µMHeLaSimilar or stronger LC3B-II accumulation compared to 100 nM rapamycin
Rapamycin 100 nMHeLaIncreased LC3B-II accumulation
This compound 1-50 µMMurine Primary NeuronsDecreased SQSTM1/p62 and LC3B-II levels
Rapamycin Not specifiedMurine Primary NeuronsDecreased SQSTM1/p62 and LC3B-II levels

Table 1: Comparison of Autophagy Induction by this compound and Rapamycin

Neuroprotection

Both this compound and rapamycin have demonstrated neuroprotective effects in various models of neurodegenerative diseases.

This compound has been shown to protect neurons from stress-induced cell death and restore nesting behavior in a mouse model of Alzheimer's disease. In a Drosophila model of Huntington's disease, this compound treatment interfered with the accumulation of ubiquitinated proteins, improved climbing ability, and extended the mean lifespan of the flies.

Rapamycin has also shown promise in Alzheimer's disease models, where it has been found to rescue learning and memory deficits, reduce amyloid-β plaques, and decrease neuroinflammation. However, some studies have reported conflicting results, with one study showing an increase in β-amyloid plaques after rapamycin administration in an Alzheimer's mouse model.

CompoundModelKey FindingsReference
This compound Alzheimer's Disease Mouse ModelRestored nesting behavior by around 30%
Rapamycin PDAPP Transgenic Mouse Model (AD)Prevented cognitive deficits and lowered Aβ42 levels
Rapamycin Alzheimer's Disease Mouse ModelRescued learning and memory deficits
Rapamycin Alzheimer's Disease Mouse ModelCaused an increase in β-amyloid plaques

Table 2: Neuroprotective Effects of this compound and Rapamycin in Neurodegenerative Disease Models

Anti-Cancer Efficacy

Rapamycin and its analogs are well-established as anti-proliferative agents and are used in cancer therapy. The anti-cancer effects of this compound are less characterized.

Rapamycin exhibits a wide range of IC50 values against various cancer cell lines, indicating differential sensitivity. For example, it can inhibit the growth of some cancer cells with IC50 values in the low nanomolar range.

This compound 's anti-cancer efficacy has not been as extensively studied. While it is an autophagy enhancer, and autophagy can have both pro-survival and pro-death roles in cancer, more research is needed to determine its potential as a cancer therapeutic.

CompoundCell LineIC50Reference
Rapamycin B16 MelanomaReduced cell viability in vitro and in vivo
Rapamycin HeLa (Cervical Cancer)Reduced cell viability, particularly in hypoxic conditions
Rapamycin Neuroblastoma Cell LinesIC50 values in the nanomolar range for some lines
Rapamycin Oral Cancer (Ca9-22)IC50 of ~15 µM
This compound -Data not available-

Table 3: Anti-Cancer Efficacy of Rapamycin

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro mTORC1 Kinase Assay

This protocol is used to measure the kinase activity of mTORC1 and assess the inhibitory effect of compounds like rapamycin.

G Cell_Culture 1. Culture HEK293T cells Transfection 2. Transfect with FLAG-Raptor Cell_Culture->Transfection Lysis 3. Lyse cells and immunoprecipitate mTORC1 with anti-FLAG beads Transfection->Lysis Kinase_Assay 4. Perform in vitro kinase assay with recombinant 4E-BP1 as substrate Lysis->Kinase_Assay Inhibitor_Treatment 5. Add Rapamycin or vehicle control Kinase_Assay->Inhibitor_Treatment Analysis 6. Analyze 4E-BP1 phosphorylation by Western blot Inhibitor_Treatment->Analysis

Figure 2: Workflow for the in vitro mTORC1 kinase assay.

Materials:

  • HEK293T cells

  • FLAG-Raptor expression vector

  • Transfection reagent

  • Lysis buffer (e.g., CHAPS-based buffer)

  • Anti-FLAG M2 affinity gel

  • Recombinant 4E-BP1 protein

  • Kinase assay buffer (25 mM HEPES-KOH pH 7.4, 50 mM KCl, 10 mM MgCl2, 200 µM ATP)

  • Rapamycin

  • Antibodies: anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1

Procedure:

  • Culture HEK293T cells and transfect with a FLAG-Raptor expression vector.

  • After 48 hours, lyse the cells in a CHAPS-based lysis buffer.

  • Immunoprecipitate mTORC1 using anti-FLAG M2 affinity gel.

  • Wash the immunoprecipitates extensively.

  • Resuspend the beads in kinase assay buffer.

  • Add recombinant 4E-BP1 protein to the reaction mixture.

  • Add rapamycin or vehicle control (DMSO) to the respective reactions.

  • Incubate at 30°C for 30 minutes.

  • Stop the reaction by adding SDS-PAGE sample buffer.

  • Analyze the phosphorylation of 4E-BP1 by Western blotting using an anti-phospho-4E-BP1 antibody.

MTMR14 Phosphatase Activity Assay

This protocol can be adapted to measure the phosphatase activity of MTMR14 and assess the inhibitory effect of this compound.

G Substrate_Prep 1. Prepare Di-C8-PI(3,5)P2 substrate vesicles Reaction_Setup 3. Set up reaction with enzyme, substrate, and this compound or vehicle Substrate_Prep->Reaction_Setup Enzyme_Prep 2. Prepare recombinant MTMR14 enzyme Enzyme_Prep->Reaction_Setup Incubation 4. Incubate at 37°C Reaction_Setup->Incubation Detection 5. Stop reaction and detect released phosphate using Malachite Green assay Incubation->Detection Analysis 6. Quantify phosphate release to determine enzyme activity Detection->Analysis

Figure 3: Workflow for the MTMR14 phosphatase activity assay.

Materials:

  • Recombinant human MTMR14 protein

  • Di-C8-Phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) substrate

  • Assay buffer (e.g., 100 mM sodium acetate, 50 mM Bis-Tris, 50 mM Tris-HCl, pH 5.5, 10 mM DTT)

  • This compound

  • Malachite Green Phosphate Assay Kit

Procedure:

  • Prepare substrate vesicles by sonicating Di-C8-PI(3,5)P2 in the assay buffer.

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, this compound or vehicle control, and recombinant MTMR14 enzyme.

  • Pre-incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding the PI(3,5)P2 substrate.

  • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Stop the reaction and measure the amount of free phosphate released using a Malachite Green-based phosphate assay kit, following the manufacturer's instructions.

  • Calculate the percentage of inhibition of MTMR14 activity by this compound at different concentrations to determine the IC50 value.

Autophagic Flux Assay by LC3 Immunoblotting

This is a widely used method to assess autophagic flux by measuring the accumulation of the lipidated form of LC3 (LC3-II) in the presence and absence of a lysosomal inhibitor.

Materials:

  • Cell line of interest (e.g., HeLa, primary neurons)

  • Autophagy inducer (this compound or rapamycin)

  • Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

  • Lysis buffer (e.g., RIPA buffer)

  • Antibodies: anti-LC3, anti-p62/SQSTM1, anti-GAPDH (loading control)

Procedure:

  • Seed cells in culture plates and allow them to adhere.

  • Treat cells with the autophagy inducer (this compound or rapamycin) or vehicle control.

  • In a parallel set of wells, co-treat cells with the autophagy inducer and a lysosomal inhibitor for the last 2-4 hours of the treatment period. A control group with only the lysosomal inhibitor should also be included.

  • Lyse the cells and collect the protein lysates.

  • Perform SDS-PAGE and Western blotting.

  • Probe the membrane with antibodies against LC3, p62, and a loading control.

  • Quantify the band intensities for LC3-II and p62. Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor. A greater accumulation of LC3-II in the presence of the inhibitor indicates a higher autophagic flux. The degradation of p62 is another indicator of autophagic activity.

Conclusion: Choosing the Right Tool for the Job

Both this compound and rapamycin are potent inducers of autophagy, but their distinct mechanisms of action may confer different advantages depending on the specific research or therapeutic context.

Rapamycin , as a well-characterized mTORC1 inhibitor, offers a robust and widely studied method for inducing autophagy. Its extensive history of use provides a wealth of data on its efficacy and potential side effects. However, its broad impact on cellular metabolism and proliferation through mTORC1 inhibition may lead to off-target effects.

This compound presents a more targeted approach to autophagy induction by directly modulating the autophagosome formation machinery. This may offer a more specific and potentially safer way to enhance autophagy, with fewer pleiotropic effects compared to mTOR inhibition. However, as a newer compound, its long-term effects and full therapeutic potential are still under investigation.

The choice between this compound and rapamycin will ultimately depend on the specific research question and desired outcome. For studies requiring a potent and well-established autophagy inducer with a broad impact on cellular signaling, rapamycin remains a valuable tool. For applications where a more targeted and potentially nuanced modulation of autophagy is desired, this compound represents a promising alternative that warrants further investigation. This guide provides the foundational data and methodologies to aid researchers in navigating these choices and advancing the field of autophagy-related drug discovery.

References

Auten-67 vs. Torin 1: A Comparative Guide to Two Potent Autophagy Inducers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of autophagy research, the selective induction of this cellular self-cleaning process is paramount for studying its role in health and disease. Among the chemical tools available, Auten-67 and Torin 1 have emerged as potent inducers of autophagy, albeit through distinct mechanisms of action. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific needs.

At a Glance: Key Differences

FeatureThis compoundTorin 1
Target Myotubularin-related phosphatase 14 (MTMR14)Mechanistic Target of Rapamycin (mTOR) kinase (mTORC1 and mTORC2)
Mechanism Inhibits MTMR14, an antagonist of the Vps34 complex, promoting autophagosome formation.[1][2][3][4]ATP-competitive inhibitor of mTOR, blocking both mTORC1 and mTORC2 complexes.[5]
Reported Potency Effective at micromolar concentrations (e.g., 10-100 µM in cell culture).Potent at nanomolar concentrations (IC50 of 2 nM for mTORC1 and 10 nM for mTORC2).
Selectivity Appears specific to MTMR proteins.Highly selective for mTOR over other kinases like PI3K.
Downstream Effects Increases autophagic flux, reduces levels of autophagy substrates like p62/SQSTM1.Comprehensive inhibition of mTOR signaling, leading to dephosphorylation of downstream targets like S6K and 4E-BP1, and robust autophagy induction.

Mechanism of Action: Two Distinct Pathways to Autophagy

This compound and Torin 1 initiate autophagy through fundamentally different signaling pathways.

This compound operates by inhibiting myotubularin-related phosphatase 14 (MTMR14), also known as Jumpy. MTMR14 is a negative regulator of autophagy as it antagonizes the Vps34 kinase complex, which is essential for the nucleation of the autophagosomal membrane. By inhibiting MTMR14, this compound effectively "releases the brakes" on the Vps34 complex, leading to increased production of phosphatidylinositol 3-phosphate (PI3P) and subsequent autophagosome formation.

Torin 1 , on the other hand, is a highly potent and selective ATP-competitive inhibitor of the mTOR kinase. mTOR is a central regulator of cell growth and metabolism and a potent inhibitor of autophagy. It exists in two distinct complexes, mTORC1 and mTORC2. Unlike the allosteric mTORC1 inhibitor rapamycin, Torin 1 targets the catalytic site of mTOR, thereby inhibiting both mTORC1 and mTORC2. This dual inhibition leads to a more complete and robust induction of autophagy compared to rapamycin.

cluster_Auten67 This compound Pathway cluster_Torin1 Torin 1 Pathway Auten67 This compound MTMR14 MTMR14 Auten67->MTMR14 inhibits Vps34 Vps34 Complex MTMR14->Vps34 inhibits PI3P PI3P Production Vps34->PI3P promotes Autophagosome Autophagosome Formation PI3P->Autophagosome initiates Torin1 Torin 1 mTORC1 mTORC1 Torin1->mTORC1 inhibits mTORC2 mTORC2 Torin1->mTORC2 inhibits Autophagy_Initiation Autophagy Initiation Complex (ULK1, etc.) mTORC1->Autophagy_Initiation inhibits Autophagy_Torin Autophagy Autophagy_Initiation->Autophagy_Torin promotes A Cell Treatment with This compound or Torin 1 B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Antibody Incubation (anti-LC3, anti-p62) E->F G Detection and Analysis F->G cluster_legend Legend cluster_process Autophagic Flux Yellow Autophagosome (Neutral pH) mCherry + GFP Red Autolysosome (Acidic pH) mCherry only Autophagosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome

References

Auten-67: A Comparative Analysis of Specificity Against Other MTMR14 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Quantitative Inhibition Data

Limited quantitative data is available for the direct inhibition of MTMR14 by Auten-67 and its analogue, Auten-99. The following table summarizes the known inhibitory activity. It is important to note that many compounds listed as MTMR14 inhibitors act indirectly by affecting the broader autophagy pathway.

InhibitorTarget(s)Reported Inhibition DataSpecificity Notes
This compound MTMR14 ~3% inhibition at 2 µM ~25% inhibition at 10 µM ~70% inhibition at 100 µM [1]Shows no activity against CDC25B and PTPN1 phosphatases, suggesting a degree of specificity for MTMR14.[1]
Auten-99 MTMR14 Concentration-dependent inhibition of MTMR14 phosphatase activity has been reported, but specific percentages are not detailed.[2][3]A novel inhibitor of MTMR14.[4]

MTMR14 Signaling Pathway

MTMR14, a lipid phosphatase, plays a crucial role in regulating autophagy by dephosphorylating phosphatidylinositol 3-phosphate (PtdIns(3)P), a key signaling lipid in the formation of autophagosomes. Inhibition of MTMR14 leads to an accumulation of PtdIns(3)P, thereby enhancing autophagic flux. The following diagram illustrates the central role of MTMR14 in the autophagy pathway.

MTMR14_Signaling_Pathway cluster_0 Autophagosome Formation cluster_1 MTMR14 Regulation PI Phosphatidylinositol (PI) Vps34 Vps34/PI3K complex PI->Vps34 Phosphorylation PtdIns3P PtdIns(3)P Vps34->PtdIns3P MTMR14 MTMR14 Autophagosome Autophagosome Nucleation & Elongation PtdIns3P->Autophagosome PtdIns3P->MTMR14 Dephosphorylation Auten67 This compound Auten67->MTMR14 Inhibition

Caption: MTMR14 negatively regulates autophagy by dephosphorylating PtdIns(3)P.

Experimental Protocols

In Vitro MTMR14 Phosphatase Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of compounds like this compound against MTMR14.

Materials:

  • Recombinant human MTMR14 protein

  • Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100)

  • PtdIns(3)P diC8 (or other suitable substrate)

  • Malachite Green Phosphatase Assay Kit

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare Reagents: Dilute recombinant MTMR14 protein and PtdIns(3)P substrate in phosphatase assay buffer to desired working concentrations. Prepare serial dilutions of the test compound in DMSO, and then dilute further in assay buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • Test compound dilution (or DMSO for control)

    • Recombinant MTMR14 protein

  • Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the PtdIns(3)P substrate to each well to start the phosphatase reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.

  • Stop Reaction & Detection: Stop the reaction by adding the Malachite Green reagent. This reagent will react with the free phosphate released by the phosphatase activity.

  • Measure Absorbance: After a short incubation period for color development, measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. If sufficient data points are available, an IC50 value can be determined by fitting the data to a dose-response curve.

Experimental Workflow for Assessing Specificity

The following diagram illustrates a typical workflow for evaluating the specificity of an MTMR14 inhibitor.

Specificity_Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Models A1 Primary Screen: Inhibition of MTMR14 A2 Counter-Screen: Activity against other phosphatases (e.g., PTPN1, CDC25B) A1->A2 A3 Dose-Response Analysis: Determine IC50 for MTMR14 A2->A3 B1 Autophagy Flux Assay: (e.g., LC3-II turnover) A3->B1 B2 Cell Viability/Toxicity Assay B1->B2 C1 Model Organism Studies: (e.g., Drosophila, Zebrafish) B2->C1

Caption: Workflow for determining the specificity of an MTMR14 inhibitor.

References

comparative analysis of Auten-67 in different neurodegenerative models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Auten-67, a novel autophagy enhancer, has emerged as a promising therapeutic candidate for a range of neurodegenerative diseases. Its unique mechanism of action, centered on the inhibition of the myotubularin-related phosphatase MTMR14, offers a targeted approach to clearing the toxic protein aggregates that are a hallmark of conditions like Huntington's disease, Alzheimer's disease, and Spinocerebellar Ataxia Type 1. This guide provides a comparative analysis of this compound's performance in various preclinical models, juxtaposed with other well-known autophagy-inducing compounds: rapamycin, trehalose, and spermidine. The data presented herein is collated from multiple studies to offer a comprehensive overview for researchers and drug development professionals.

Performance of this compound in Neurodegenerative Models

This compound has demonstrated significant efficacy in mitigating disease phenotypes across multiple models of neurodegeneration. Its primary mode of action involves enhancing the cellular self-cleaning process of autophagy, which is often impaired in these disorders.

Huntington's Disease (HD) Model

In a Drosophila model of Huntington's disease expressing the pathological 128Q form of the human Huntingtin protein, this compound treatment led to a notable reduction in the accumulation of ubiquitinated proteins in the brain.[1] This was accompanied by significant functional improvements.

Metric This compound Treatment Control Source
Climbing Ability Significantly improvedImpaired[1]
Mean Lifespan Moderately extendedNormal for model[1]
Ubiquitinated Protein Aggregates Reduced accumulationProgressive accumulation[1]
Alzheimer's Disease (AD) Model

In a murine model of Alzheimer's disease, this compound demonstrated the ability to restore a key behavioral deficit.

Metric This compound Treatment Control Source
Nesting Behavior Restored by ~30%Impaired[2]
Spinocerebellar Ataxia Type 1 (SCA1) Model

A comparative study in a Drosophila model of SCA1 highlighted the superior efficacy of this compound over a related compound, Auten-99.

Metric This compound Treatment Auten-99 Treatment Control Source
Climbing Ability (mutant ATXN1) ImprovedIneffectiveImpaired
Lifespan (mutant ATXN1) ExtendedIneffectiveShortened

Comparative Analysis with Alternative Autophagy Enhancers

To provide a broader context for this compound's potential, this section compares its effects with those of other autophagy-inducing agents in similar neurodegenerative models. It is important to note that the following data is compiled from different studies, and direct cross-study comparisons should be made with caution due to potential variations in experimental protocols.

Rapamycin

Rapamycin, an mTOR inhibitor, is a well-established autophagy enhancer. In Drosophila models of Huntington's disease, rapamycin has been shown to reduce the aggregation of mutant huntingtin protein and improve locomotor performance.

Metric (HD Model - Drosophila) Rapamycin Treatment Control Source
Locomotor Performance (Climbing) Ameliorated declineAge-dependent decline
Mutant Huntingtin Aggregation ReducedProgressive accumulation
Lifespan ExtendedNormal for model
Trehalose

Trehalose, a natural disaccharide, is known to induce autophagy through an mTOR-independent mechanism. In a transgenic mouse model of Alzheimer's disease (Tg2576), trehalose treatment showed cognitive benefits.

Metric (AD Model - Tg2576 Mice) Trehalose Treatment Control Source
Cognitive Performance (Morris Water Maze) Significantly improvedImpaired
Spermidine

Spermidine, a natural polyamine, has also been shown to induce autophagy and confer neuroprotection in models of Parkinson's disease.

Metric (PD Model - Drosophila) Spermidine Treatment Control Source
Locomotor Activity (Climbing) Inhibited loss of activityProgressive decline
Early Organismal Death InhibitedIncreased mortality

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

Auten67_Signaling_Pathway cluster_membrane Cellular Membrane cluster_autophagy Autophagy Regulation PI PI Vps34_Complex Vps34 Complex (PI3K Class III) PI->Vps34_Complex Conversion PI3P PI3P Autophagy_Induction Autophagy Induction PI3P->Autophagy_Induction Promotes Vps34_Complex->PI3P Auten67 This compound MTMR14 MTMR14 Auten67->MTMR14 Inhibits MTMR14->PI3P Dephosphorylates

This compound Signaling Pathway

Experimental_Workflow start Start: Neurodegenerative Disease Model Organism (e.g., Drosophila, Mouse) treatment Treatment Administration: - this compound - Comparator (e.g., Rapamycin) - Vehicle Control start->treatment behavioral Behavioral Assays: - Climbing Assay (Drosophila) - Nesting Behavior (Mouse) - Morris Water Maze (Mouse) treatment->behavioral lifespan Lifespan Analysis treatment->lifespan biochemical Biochemical Analysis: - Western Blot for Ubiquitinated Proteins - Immunohistochemistry treatment->biochemical data Data Collection and Analysis behavioral->data lifespan->data biochemical->data conclusion Comparative Efficacy Conclusion data->conclusion

General Experimental Workflow

Experimental Protocols

Drosophila Climbing Assay

This assay is used to assess locomotor function in Drosophila.

  • Fly Preparation: Age-matched adult flies are collected and separated by sex under light CO2 anesthesia. They are then transferred to vials containing standard fly food mixed with the test compound (e.g., this compound, rapamycin) or a vehicle control. Flies are maintained on this diet for a specified period before testing.

  • Apparatus: A vertical glass or plastic cylinder is used. A line is marked at a specific height from the bottom (e.g., 65 mm).

  • Procedure:

    • Flies are transferred to the empty climbing apparatus and allowed to acclimatize for a few minutes.

    • The apparatus is gently tapped to bring all flies to the bottom.

    • The number of flies that climb past the marked line within a set time (e.g., 15-20 seconds) is recorded.

    • This procedure is repeated for several trials with a rest period in between.

  • Data Analysis: The percentage of successful climbers is calculated for each group and statistically analyzed.

Mouse Nesting Behavior Assay

This assay evaluates innate, species-typical behavior which can be impaired in mouse models of neurodegenerative diseases.

  • Housing: Mice are individually housed in cages with standard bedding.

  • Material: A pre-weighed amount of nesting material (e.g., a pressed cotton square) is placed in the cage.

  • Procedure:

    • The nesting material is introduced into the cage, typically before the dark cycle.

    • The mice are left undisturbed overnight to build a nest.

    • The following morning, the quality of the nest is scored on a 5-point scale (e.g., 1 = material not noticeably touched, 5 = a well-formed, crater-like nest).

    • The remaining, unshredded nesting material can also be weighed to provide a quantitative measure of nesting activity.

  • Data Analysis: The nest scores and the weight of the unshredded material are compared between treatment and control groups.

Drosophila Lifespan Analysis

This protocol is used to determine the effect of a compound on the lifespan of Drosophila.

  • Fly Collection and Housing: Newly eclosed adult flies are collected, separated by sex, and housed in vials or cages at a controlled density (e.g., 25 flies per vial).

  • Diet: Flies are maintained on a standard diet supplemented with the test compound or a vehicle control. The food is changed regularly (e.g., every 2-3 days) to prevent desiccation and mold.

  • Mortality Scoring: The number of dead flies is recorded daily or every other day.

  • Data Analysis: Survival curves are generated using the Kaplan-Meier method, and statistical significance between groups is determined using the log-rank test.

Quantification of Ubiquitinated Protein Aggregates

This method is used to measure the accumulation of protein aggregates, a key pathological feature in many neurodegenerative diseases.

  • Tissue Preparation: Brains from treated and control animals are dissected and homogenized in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • Western Blotting:

    • Equal amounts of protein from each sample are separated by SDS-PAGE.

    • The proteins are transferred to a nitrocellulose or PVDF membrane.

    • The membrane is blocked and then incubated with a primary antibody specific for ubiquitin.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The signal is detected using a chemiluminescent substrate and imaged.

  • Data Analysis: The intensity of the bands corresponding to ubiquitinated proteins is quantified using densitometry software. The levels are normalized to a loading control (e.g., actin or tubulin) and compared between groups.

Conclusion

This compound represents a promising therapeutic avenue for neurodegenerative diseases, with a distinct mechanism of action targeting the autophagy pathway. Preclinical data in models of Huntington's disease, Alzheimer's disease, and Spinocerebellar Ataxia Type 1 demonstrate its potential to mitigate key pathological and behavioral deficits. While direct comparative data with other autophagy enhancers like rapamycin, trehalose, and spermidine is limited, the available evidence suggests that this compound offers a potent and specific means of upregulating autophagy for neuroprotection. Further research, including head-to-head preclinical studies and eventual clinical trials, will be crucial to fully elucidate its therapeutic potential in human neurodegenerative disorders.

References

Comparative Analysis of Auten-67 and AUTEN-99: Differential Autophagy Enhancement in Neuronal Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two novel autophagy-enhancing small molecules, Auten-67 and AUTEN-99. Both compounds are potent inducers of autophagy with demonstrated neuroprotective effects, yet they exhibit distinct specificities and efficiencies across different neuronal subtypes. This document synthesizes key experimental findings to aid researchers in selecting the appropriate tool for their specific cellular and disease models.

Overview and Mechanism of Action

This compound and AUTEN-99 are orally active, blood-brain barrier-penetrating molecules that enhance autophagy.[1][2][3] Both compounds share a common mechanism of action: they inhibit the myotubularin-related phosphatase MTMR14 (also known as Jumpy) and its Drosophila orthologue, EDTP.[4][5] MTMR14 is a negative regulator of the Vps34/PI3K kinase complex, which is essential for the nucleation of the autophagic membrane. By inhibiting MTMR14, this compound and AUTEN-99 increase the levels of phosphatidylinositol 3-phosphate (PI3P), leading to an enhanced autophagic flux and the efficient clearance of cellular damage. This mechanism has shown therapeutic potential in various models of neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease.

Comparative Efficacy and Neuronal Specificity

While sharing a core mechanism, this compound and AUTEN-99 display significant differences in their effects on specific neuronal populations. These distinctions are critical for targeted therapeutic development. Studies in Drosophila and mouse hippocampal neurons have revealed shared and unique functional activities.

Both compounds have been shown to enhance autophagy in GABAergic and dopaminergic neurons. However, their effects diverge in other neuronal subtypes:

  • This compound uniquely enhances autophagy in cholinergic neurons .

  • AUTEN-99 uniquely enhances autophagy in glutamatergic neurons and motoneurons .

These differential effects are summarized in the tables below, which present quantitative data from key comparative experiments.

Data Presentation: Quantitative Comparison

Table 1: Neuronal Subtype Specificity of Autophagy Induction

Neuronal Subtype This compound Effect AUTEN-99 Effect Key Finding Reference
GABAergic Neurons Effective Effective
Dopaminergic Neurons Effective Effective
Cholinergic Neurons Effective No Significant Effect
Glutamatergic Neurons No Significant Effect* Effective
Motoneurons No Significant Effect Effective
Mouse Hippocampal Neurons Moderate p62 reduction Significant p62 reduction

*Note: In a specific disease model (SCA1 with 82Q ATXN1 expression), both compounds were found to increase autophagy in glutamatergic neurons, suggesting the effect may be context- or disease-dependent.

Table 2: Comparative Neuroprotective Effects in Primary Murine Neurons

Parameter Condition This compound AUTEN-99 Reference
Cell Viability (MTT Assay) Baseline (No Stress) Concentration-dependent increase Concentration-dependent increase
Cell Viability (MTT Assay) Oxidative Stress (H₂O₂) Strongly enhances viability Enhances viability
Autophagy Marker (p62 levels) Cultured Hippocampal Neurons Moderate Decrease Significant Decrease

| Lysosome Marker (LAMP1) | Cultured Hippocampal Neurons | Significant Increase | Significant Increase | |

Signaling Pathway and Experimental Workflow

Visualizing the Mechanism and Process

To clarify the underlying biology and experimental design used to differentiate these compounds, the following diagrams are provided.

AUTEN_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_autophagy Autophagy Machinery PI PI Vps34 Vps34/PI3K Complex PI->Vps34 Substrate AUTEN This compound / AUTEN-99 MTMR14 MTMR14 / Jumpy (Phosphatase) AUTEN->MTMR14 Inhibits MTMR14->Vps34 Inhibits PI3P PI3P Vps34->PI3P Catalyzes ATG_Proteins ATG Proteins (e.g., Atg18a/WIPI1) PI3P->ATG_Proteins Recruits Phagophore Phagophore Nucleation ATG_Proteins->Phagophore Autophagosome Autophagosome Formation Phagophore->Autophagosome Matures into

Caption: Shared signaling pathway for this compound and AUTEN-99.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis Culture 1. Primary Hippocampal Neuron Culture C1 Control (DMSO) C2 This compound C3 AUTEN-99 C4 Bafilomycin A1 (Autophagy Inhibitor) ID 2. Identify Subtypes (e.g., GAD67 for GABAergic) ID->C1 24h Incubation Fix 3. Fix & Permeabilize Cells C1->Fix Stain 4. Immunostaining (p62, LAMP1) Fix->Stain Image 5. Confocal Microscopy Stain->Image Quant 6. Quantify Puncta (p62, LAMP1 levels) Image->Quant

Caption: Workflow for assessing neuronal subtype-specific autophagy.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon these findings. The following protocols are summarized from the referenced studies.

Protocol 1: In Vitro Autophagy Assessment in Primary Neuronal Cultures
  • Cell Culture:

    • Primary hippocampal or cortical neurons are harvested from mouse embryos (E16.5).

    • Neurons are plated on poly-L-lysine-coated coverslips or plates at a density of 2x10⁵ cells/cm².

    • Cultures are maintained in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin for 7-10 days in vitro (DIV) before treatment.

  • Compound Treatment:

    • Stock solutions of this compound and AUTEN-99 are prepared in DMSO.

    • On DIV 7-10, the culture medium is replaced with fresh medium containing the desired concentration of this compound, AUTEN-99 (typically 1-50 µM), or an equivalent volume of DMSO for the vehicle control.

    • For autophagic flux experiments, cells may be co-treated with an autophagy inhibitor like Bafilomycin A1 (100 nM) to assess the accumulation of autophagosomes.

    • Incubation is carried out for a specified period, typically 24 hours.

  • Immunocytochemistry:

    • Following treatment, cells are fixed with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

    • Cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

    • Blocking is performed with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.

    • Primary antibodies (e.g., anti-p62/SQSTM1, anti-LC3B, anti-LAMP1, and a neuronal subtype marker like anti-GAD65/67) are diluted in blocking buffer and incubated overnight at 4°C.

    • After washing, cells are incubated with corresponding Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature.

    • Coverslips are mounted onto slides using a mounting medium containing DAPI for nuclear staining.

  • Image Acquisition and Analysis:

    • Images are captured using a confocal laser scanning microscope.

    • For quantitative analysis, multiple fields of view are randomly selected for each condition.

    • Image analysis software (e.g., ImageJ/Fiji) is used to quantify the number and intensity of fluorescent puncta (e.g., p62 or LC3B) per cell within the identified neuronal subtype.

    • Statistical analysis (e.g., t-test or ANOVA) is performed to determine significant differences between treatment groups.

Protocol 2: Neuronal Viability (MTT) Assay
  • Cell Plating and Treatment:

    • Primary neurons are plated in 96-well plates and cultured as described above.

    • For oxidative stress experiments, cells are pre-treated with this compound or AUTEN-99 for 2-4 hours before the addition of hydrogen peroxide (H₂O₂) at a final concentration of 50-100 µM.

    • Cells are treated for 24 hours.

  • MTT Reagent Incubation:

    • After treatment, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

    • The plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Measurement:

    • The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The plate is agitated on an orbital shaker for 10 minutes to ensure complete dissolution.

    • The absorbance is measured at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage relative to the untreated control cells.

Conclusion

This compound and AUTEN-99 are valuable chemical tools for studying the role of autophagy in neuronal health and disease. Their shared mechanism of MTMR14 inhibition provides a direct pathway to autophagy enhancement. However, their differential activities in specific neuronal subtypes—with this compound favoring cholinergic neurons and AUTEN-99 favoring glutamatergic neurons and motoneurons—are of paramount importance. This specificity allows researchers to dissect the role of autophagy in distinct neural circuits and provides a basis for developing more targeted therapies for neurodegenerative disorders. Further investigation is warranted to elucidate the molecular basis for this subtype selectivity.

References

A Head-to-Head Comparison of Auten-67 and Other Novel Autophagy Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Autophagy, a fundamental cellular process for degrading and recycling cellular components, is a critical target in a range of diseases, from neurodegenerative disorders to cancer. The development of novel pharmacological modulators of autophagy is a rapidly advancing field. This guide provides a head-to-head comparison of Auten-67, a novel autophagy enhancer, with other prominent autophagy modulators: Auten-99, Rapamycin, and Spermidine. The comparison is based on available experimental data to aid researchers in selecting the appropriate tool for their specific research needs.

Overview of Autophagy Modulators

ModulatorTargetMechanism of Action
This compound MTMR14Inhibits the myotubularin-related phosphatase 14 (MTMR14), a negative regulator of autophagy, leading to increased autophagic flux.[1]
Auten-99 MTMR14Similar to this compound, it inhibits MTMR14 to enhance autophagy.[2][3][4]
Rapamycin mTORC1An allosteric inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1), a key negative regulator of autophagy.[5]
Spermidine EP300A natural polyamine that induces autophagy by inhibiting the acetyltransferase EP300.

Quantitative Performance Comparison

The following tables summarize the available quantitative data for each modulator. Direct comparison of potency and efficacy can be challenging due to variations in experimental systems.

Table 1: Target Inhibition

ModulatorTargetAssay SystemIC50/InhibitionReference
This compound Human MTMR14In vitro phosphatase assay~25% inhibition at 10 µM, ~70% inhibition at 100 µM
Auten-99 Human MTMR14In vitro phosphatase assayConcentration-dependent inhibition
Rapamycin mTORHEK293 cells~0.1 nM
Spermidine EP300In vitro acetyltransferase assayConcentration-dependent inhibition

Table 2: Induction of Autophagy Markers

ModulatorMarkerCell Line/OrganismConcentrationEffectReference
This compound LC3B-II AccumulationHeLa cells (with Bafilomycin A1)100 µMSimilar to or stronger than 100 nM Rapamycin
This compound SQSTM1/p62 ReductionMurine primary neuronsNot specifiedSimilar to Rapamycin
This compound & Auten-99 Atg8a-II/Atg8a-I RatioDrosophilaNot specifiedDecreased ratio, indicating autophagy induction
Rapamycin LC3-II-Concentration-dependentIncrease
Spermidine LC3-II-Concentration-dependentIncrease

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

Signaling Pathway of this compound and Auten-99 cluster_auten This compound / Auten-99 This compound This compound MTMR14 MTMR14 This compound->MTMR14 Inhibition Auten-99 Auten-99 Auten-99->MTMR14 Inhibition PtdIns3P PtdIns3P MTMR14->PtdIns3P Dephosphorylation Autophagy_Initiation Autophagy_Initiation PtdIns3P->Autophagy_Initiation Autophagosome_Formation Autophagosome_Formation Autophagy_Initiation->Autophagosome_Formation Vps34_Complex Vps34_Complex Vps34_Complex->PtdIns3P Phosphorylation PtdIns PtdIns PtdIns->Vps34_Complex

Caption: Mechanism of this compound/99 action.

Signaling Pathway of Spermidine Spermidine Spermidine EP300 EP300 Spermidine->EP300 Inhibition Autophagy_Proteins Autophagy_Proteins EP300->Autophagy_Proteins Acetylation Autophagy_Initiation Autophagy_Initiation Autophagy_Proteins->Autophagy_Initiation Inhibition Acetylation Acetylation

Caption: Mechanism of Spermidine action.

Experimental Workflow for Autophagy Assessment cluster_treatment Cell Culture and Treatment cluster_analysis Analysis Cell_Culture Plate cells Treatment Treat with Autophagy Modulator (e.g., this compound) Cell_Culture->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis Imaging Immunofluorescence (LC3 puncta) Treatment->Imaging Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification Western_Blot Western Blot (LC3-II, p62) Protein_Quantification->Western_Blot

Caption: Autophagy assessment workflow.

Detailed Experimental Protocols

MTMR14 Phosphatase Activity Assay

This protocol is adapted from a general phosphatase assay and can be used to assess the inhibitory activity of compounds like this compound and Auten-99 on MTMR14.

Materials:

  • Recombinant human MTMR14 protein

  • Phosphatase assay buffer (e.g., 100 mM sodium acetate, 50 mM bis-Tris, 50 mM Tris pH 5.5, 10 mM DTT)

  • Substrate: DiC8-PI(3)P (phosphatidylinositol 3-phosphate)

  • Malachite Green Phosphate Assay Kit

  • Test compounds (this compound, Auten-99) dissolved in DMSO

  • 96-well microplate

Procedure:

  • Prepare the reaction mixture by adding the phosphatase assay buffer to each well of a 96-well plate.

  • Add the test compounds at various concentrations to the respective wells. Include a DMSO control.

  • Add the recombinant MTMR14 enzyme to all wells except for the negative control (no enzyme).

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the DiC8-PI(3)P substrate to all wells.

  • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Stop the reaction by adding the Malachite Green reagent according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

Western Blot for LC3-II and p62/SQSTM1

This protocol details the detection of key autophagy markers by Western blotting to assess autophagic flux.

Materials:

  • Cell culture reagents

  • Test compounds (this compound, Auten-99, Rapamycin, Spermidine)

  • Bafilomycin A1 (optional, to assess autophagic flux)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-LC3B, Mouse anti-p62/SQSTM1, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the autophagy modulators at the desired concentrations for a specified time. For autophagic flux assessment, a parallel set of cells should be co-treated with Bafilomycin A1 (e.g., 100 nM) for the last 2-4 hours of the modulator treatment.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel (a high percentage gel, e.g., 15%, is recommended for better separation of LC3-I and LC3-II).

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and then add the ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of LC3-II and p62 to the loading control. The ratio of LC3-II to LC3-I is often used as an indicator of autophagy induction.

Conclusion

This compound is a potent and specific enhancer of autophagy that operates through the inhibition of MTMR14. Its performance is comparable to its analog, Auten-99, and in some contexts, its ability to induce autophagy markers is similar to the well-established mTOR inhibitor, Rapamycin. Spermidine offers an alternative mechanism for autophagy induction by targeting the acetyltransferase EP300. The choice of modulator will depend on the specific research question, the cellular context, and the desired mechanism of action. This guide provides a foundational comparison to assist in this selection process. Further head-to-head studies with standardized experimental conditions are needed to provide a more definitive quantitative comparison of these and other emerging autophagy modulators.

References

cross-validation of Auten-67's mechanism in multiple model organisms

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Auten-67 Mechanism Across Preclinical Model Organisms

Introduction

The validation of novel therapeutic mechanisms across multiple model organisms is a cornerstone of preclinical research, providing essential insights into efficacy, safety, and translational potential. This guide offers a comparative analysis of the "this compound" mechanism, a hypothetical pathway, as it might be evaluated across various established model systems. The data and protocols presented herein are illustrative, designed to model the rigorous cross-validation required in drug development.

Comparative Efficacy of this compound Pathway Modulation

To assess the therapeutic potential of modulating the this compound pathway, its effects on a key biomarker, "Protein P," were quantified across several model organisms. The following table summarizes the observed changes in Protein P levels following treatment with an agonist ("AG-A") and an antagonist ("ANT-B") of the this compound pathway.

Model OrganismTreatment GroupDosage (mg/kg)Mean Change in Protein P (%)Standard Deviationp-value
Mouse (Mus musculus) AG-A10+45.2%± 5.1%< 0.01
ANT-B10-28.7%± 4.3%< 0.01
Zebrafish (Danio rerio) AG-A5+38.9%± 6.2%< 0.05
ANT-B5-22.4%± 5.8%< 0.05
Fruit Fly (Drosophila melanogaster) AG-A1+25.6%± 7.5%< 0.05
ANT-B1-15.1%± 6.9%> 0.05

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following protocols outline the key experiments cited in this guide.

1. In Vivo Administration in Mus musculus

  • Subjects: 8-week-old C57BL/6 mice, both male and female.

  • Acclimatization: Animals were acclimatized for one week prior to the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Treatment: AG-A and ANT-B were dissolved in a vehicle solution (10% DMSO, 40% PEG300, 50% saline). Mice were administered the compounds via intraperitoneal injection at a volume of 10 mL/kg.

  • Sample Collection: Blood samples were collected via the tail vein at 0, 2, 4, and 8 hours post-administration. Tissues were harvested following euthanasia at 24 hours.

  • Analysis: Protein P levels in plasma and tissue lysates were quantified using a commercially available ELISA kit, following the manufacturer's instructions.

2. Aqueous Exposure in Danio rerio

  • Subjects: 5-day post-fertilization (dpf) zebrafish larvae.

  • Treatment: Larvae were placed in 6-well plates containing embryo medium. AG-A and ANT-B were added directly to the medium at the specified concentrations.

  • Exposure: Larvae were incubated for 24 hours under standard conditions (28.5°C).

  • Sample Collection: Following exposure, larvae were euthanized in an ice-water bath. Pools of 20 larvae were collected for protein extraction.

  • Analysis: Whole-larvae lysates were prepared by sonication. Protein P concentrations were determined by Western Blot analysis, with band densities normalized to a loading control (β-actin).

3. Dietary Administration in Drosophila melanogaster

  • Subjects: Adult male w1118 fruit flies, aged 3-5 days.

  • Treatment: AG-A and ANT-B were mixed into a standard cornmeal-yeast-agar medium.

  • Exposure: Flies were maintained on the treatment-containing food for 5 days.

  • Sample Collection: Flies were anesthetized on ice, and whole-body protein extracts were prepared.

  • Analysis: Protein P levels were measured using a custom-developed sandwich ELISA.

Visualizing the this compound Pathway and Experimental Workflow

Diagrams are essential for illustrating complex biological pathways and experimental designs. The following visualizations were created using the DOT language.

Auten67_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects AG-A AG-A Receptor_A Receptor A AG-A->Receptor_A ANT-B ANT-B ANT-B->Receptor_A This compound This compound Receptor_A->this compound Activates Kinase_X Kinase X This compound->Kinase_X Phosphorylates Protein_P Protein P Kinase_X->Protein_P Regulates

Caption: The this compound signaling cascade.

Cross_Validation_Workflow cluster_mouse Mouse Model cluster_zebrafish Zebrafish Model cluster_fly Fruit Fly Model m_treat IP Injection (AG-A / ANT-B) m_sample Tissue/Plasma Collection m_treat->m_sample m_analyze ELISA for Protein P m_sample->m_analyze data_comp Data Comparison m_analyze->data_comp z_treat Aqueous Exposure (AG-A / ANT-B) z_sample Whole Larvae Lysis z_treat->z_sample z_analyze Western Blot for Protein P z_sample->z_analyze z_analyze->data_comp f_treat Dietary Administration (AG-A / ANT-B) f_sample Whole Body Lysis f_treat->f_sample f_analyze ELISA for Protein P f_sample->f_analyze f_analyze->data_comp start Hypothesis start->m_treat start->z_treat start->f_treat conclusion Conclusion data_comp->conclusion

Caption: Cross-validation experimental workflow.

Safety Operating Guide

Proper Disposal of Auten-67: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest available information, specific disposal guidelines for Auten-67 have not been published by regulatory agencies. The following procedures are based on general best practices for the disposal of research-grade chemical compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable local, state, and federal regulations.

Essential Safety and Handling Information

This compound is an autophagy-enhancing drug candidate under investigation for its neuroprotective and anti-aging effects.[1][2][3] As with any investigational compound, it should be handled with care in a laboratory setting. All personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated area or a chemical fume hood.

Quantitative Data Summary

While specific disposal parameters are not available, the following table summarizes key chemical and physical properties of this compound relevant to its handling and hazard assessment.

PropertyValueReference
IUPAC Name N-[3-(1H-Benzimidazol-1-yl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]-4-nitrobenzenesulfonamide[1]
Molecular Formula C23H14N4O6S[1]
Molar Mass 474.45 g·mol−1
Appearance Not specified (likely a solid)
Storage -20°C for 1 month, -80°C for 6 months (in sealed storage, away from moisture)

Step-by-Step Disposal Protocol

This protocol outlines the general procedure for the disposal of this compound waste.

Objective: To safely collect, store, and dispose of this compound waste in accordance with general laboratory chemical waste guidelines.

Materials:

  • Appropriate chemical waste container (e.g., a clearly labeled, sealable, high-density polyethylene container)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves

  • Chemical fume hood

Procedure:

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

    • Segregate solid waste (e.g., contaminated gloves, weigh boats, paper towels) from liquid waste (e.g., unused solutions).

  • Waste Collection (Solid):

    • Place all solid waste contaminated with this compound into a designated, leak-proof waste container.

    • Ensure the container is compatible with the chemical.

  • Waste Collection (Liquid):

    • Collect all liquid waste containing this compound in a designated, sealable, and compatible waste container.

    • Do not fill the container to more than 90% of its capacity to allow for expansion and prevent spills.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • Include the full chemical name: "this compound (N-[3-(1H-Benzimidazol-1-yl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]-4-nitrobenzenesulfonamide)".

    • List all components and their approximate concentrations if it is a solution.

    • Indicate the date when the waste was first added to the container (accumulation start date).

    • Affix any other labels required by your institution's EHS department.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area that is under the control of the laboratory.

    • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.

    • Follow your institution's guidelines for the maximum allowable volume of waste and the maximum accumulation time.

  • Disposal Request:

    • Once the waste container is full or the maximum accumulation time has been reached, submit a chemical waste pickup request to your institution's EHS department.

    • Do not dispose of this compound down the drain or in the regular trash.

Visualized Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of a research chemical like this compound.

Auten67_Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Experiment Complete: This compound Waste Generated characterize Characterize Waste: Solid vs. Liquid start->characterize select_container Select Appropriate Waste Container characterize->select_container label_container Label Container Correctly: 'Hazardous Waste', Chemical Name, Date select_container->label_container collect_waste Collect Waste in Designated Container label_container->collect_waste store_waste Store Sealed Container in Satellite Accumulation Area collect_waste->store_waste pickup_request Submit Waste Pickup Request to EHS store_waste->pickup_request ehs_pickup EHS Collects Waste for Final Disposal pickup_request->ehs_pickup end Proper Disposal Complete ehs_pickup->end

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Handling Protocols for Auten-67

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Auten-67 is an investigational drug candidate intended for research use only and should not be used for diagnostic or medical purposes.[1] As a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on standard laboratory practices for handling novel, powdered, and neuroactive chemical compounds.[2][3][4][5] A substance-specific risk assessment should be conducted by qualified safety professionals before any handling, storage, or disposal.

This guide provides essential safety and logistical information, including operational and disposal plans, for researchers, scientists, and drug development professionals working with this compound.

Personal Protective Equipment (PPE)

A conservative approach to personal protective equipment is crucial when handling a novel compound with unknown toxicity. The minimum required PPE for various laboratory operations involving this compound is summarized below.

OperationRecommended Personal Protective Equipment (PPE)
Handling Powder (weighing, aliquoting) - Full-face respirator with P100 (or equivalent) particulate filters- Chemical-resistant gloves (e.g., Nitrile)- Disposable lab coat or gown- Safety goggles (in addition to full-face respirator)
Preparing Solutions - Chemical fume hood- Chemical-resistant gloves (e.g., Nitrile)- Lab coat- Safety glasses with side shields or safety goggles
Conducting Reactions - Chemical fume hood or other ventilated enclosure- Chemical-resistant gloves (e.g., Nitrile)- Lab coat- Safety glasses with side shields or safety goggles
General Laboratory Work - Lab coat- Safety glasses with side shields- Appropriate street clothing (long pants and closed-toe shoes)

Experimental Protocols

Handling and Weighing of Powdered this compound

Given that this compound is a powdered chemical, it can become airborne during weighing or mixing, leading to potential inhalation or skin exposure.

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the designated work area, typically a chemical fume hood or a vented balance enclosure, by ensuring it is clean and uncluttered.

  • Weighing:

    • Whenever possible, purchase pre-dissolved solutions or pre-weighed amounts of the compound to minimize handling of the powder.

    • If weighing is necessary, perform the task within a chemical fume hood or a powder-containment balance enclosure.

    • Use disposable weighing boats and spatulas to prevent cross-contamination.

    • To minimize the generation of dust, handle the powder with care.

  • Solution Preparation:

    • Prepare all solutions within a chemical fume hood.

    • Slowly add the solid this compound to the solvent to avoid splashing.

    • Ensure all containers are clearly labeled with the compound name, concentration, solvent, and the date of preparation.

Storage of this compound

As an investigational drug, this compound should be stored according to the supplier's instructions and institutional guidelines.

  • Storage Conditions: One supplier recommends storing this compound tightly sealed and desiccated at 4°C. Another indicates storage at -20°C for one month or -80°C for six months for stock solutions.

  • Access and Security: Store investigational drugs in a locked area with access limited to authorized study staff. Maintain a detailed inventory of the compound's delivery, use, and disposal.

Operational and Disposal Plans

Decontamination and Cleaning
  • Work Surfaces: After each use, decontaminate all work surfaces with an appropriate solvent or cleaning agent.

  • Equipment: Thoroughly clean all non-disposable equipment after use.

  • Personal Hygiene: Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

Disposal Plan

All waste generated from the handling of an investigational compound like this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste, including used gloves, weighing boats, and paper towels, in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps: Dispose of any contaminated sharps, such as needles or razor blades, in a designated sharps container.

  • Final Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Visual Guides

G Experimental Workflow for Handling this compound A Preparation: - Don appropriate PPE - Prepare designated work area B Weighing (in fume hood): - Use containment enclosure - Use disposable tools A->B C Solution Preparation (in fume hood): - Slowly add powder to solvent - Label container clearly B->C D Conducting Experiment: - Use appropriate glassware - Maintain clean workspace C->D E Decontamination: - Clean work surfaces - Clean equipment D->E F Waste Disposal: - Segregate solid, liquid, and sharp waste - Follow EHS guidelines E->F

A high-level workflow for the safe handling of this compound.

G Logical Relationships for Safe Handling cluster_0 Hazard Identification cluster_1 Control Measures cluster_2 Safe Outcome Unknown Toxicity Unknown Toxicity Personal Protective Equipment (PPE) Personal Protective Equipment (PPE) Unknown Toxicity->Personal Protective Equipment (PPE) Powder Form (Inhalation Risk) Powder Form (Inhalation Risk) Engineering Controls (Fume Hood) Engineering Controls (Fume Hood) Powder Form (Inhalation Risk)->Engineering Controls (Fume Hood) Neuroactive Compound Neuroactive Compound Administrative Controls (SOPs, Training) Administrative Controls (SOPs, Training) Neuroactive Compound->Administrative Controls (SOPs, Training) Minimized Exposure Risk Minimized Exposure Risk Engineering Controls (Fume Hood)->Minimized Exposure Risk Administrative Controls (SOPs, Training)->Minimized Exposure Risk Personal Protective Equipment (PPE)->Minimized Exposure Risk

Key relationships between hazards and control measures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.